molecular formula C10H15NO3 B042288 Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate CAS No. 33123-71-6

Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate

Katalognummer: B042288
CAS-Nummer: 33123-71-6
Molekulargewicht: 197.23 g/mol
InChI-Schlüssel: XJAFBPCIGZMUPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate is a high-value, synthetically versatile chemical building block primarily employed in medicinal chemistry and drug discovery research. This compound features a 1,3-oxazole heterocycle, a privileged scaffold in pharmaceutical design due to its ability to participate in key hydrogen bonding and dipole interactions with biological targets. The presence of the electron-withdrawing ester group at the 2-position and the sterically demanding tert-butyl group at the 5-position creates a unique molecular architecture that influences the compound's reactivity, lipophilicity, and overall metabolic stability. Its primary research application lies in serving as a key precursor for the synthesis of more complex molecules, particularly through functional group interconversion of the ester moiety to amides, hydrazides, or reduced alcohols, enabling the rapid generation of diverse compound libraries for biological screening. Researchers utilize this oxazole derivative in the development of potential therapeutic agents, where it may act as a core scaffold or a peripheral structural element designed to modulate activity against a range of enzymes and receptors. The compound is offered exclusively for laboratory research purposes and is an essential tool for exploring structure-activity relationships (SAR) and optimizing lead compounds in early-stage discovery programs.

Eigenschaften

IUPAC Name

ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-5-13-9(12)8-11-6-7(14-8)10(2,3)4/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJAFBPCIGZMUPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(O1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33123-71-6
Record name ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

¹H NMR and ¹³C NMR of Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and chemical research, providing unparalleled insight into molecular structure.[1][2] This guide offers a comprehensive technical overview of the ¹H and ¹³C NMR characterization of this compound, a substituted oxazole of interest in medicinal and materials chemistry. As direct experimental data for this specific molecule is not widely published, this document serves as a predictive and methodological framework. It is designed for researchers and scientists, providing theoretical predictions grounded in established principles, detailed protocols for data acquisition, and a strategic guide to spectral interpretation. By explaining the causality behind experimental choices and analytical reasoning, this whitepaper equips professionals to confidently acquire, interpret, and validate the structure of this compound and its analogues.

Introduction: The Subject Molecule

This compound belongs to the oxazole class of heterocyclic compounds. Oxazole rings are significant structural motifs in pharmaceutical agents and natural products, often prized for their metabolic stability and role as bioisosteres for amides and esters. The precise characterization of substitution patterns on the oxazole core is critical for understanding structure-activity relationships (SAR). NMR spectroscopy is the definitive method for confirming the covalent structure, substitution, and purity of such novel chemical entities.[1]

Below is the chemical structure of the target molecule, with atoms numbered for unambiguous assignment in the subsequent sections.

Caption: Structure of this compound.

Foundational NMR Principles

NMR spectroscopy leverages the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, when placed in a strong external magnetic field.[2][3] Nuclei absorb and re-emit electromagnetic radiation at a specific frequency, known as the resonance frequency. This frequency is highly sensitive to the local electronic environment, which allows us to deduce molecular structure.[3]

Key parameters obtained from NMR spectra include:

  • Chemical Shift (δ): Indicates the electronic environment of a nucleus. It is measured in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS).[4]

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons generating that signal.

  • Spin-Spin Coupling (J): Represents the interaction between neighboring magnetic nuclei, causing signals to split into multiplets (e.g., doublets, triplets, quartets). The magnitude of this splitting is the coupling constant (J), measured in Hertz (Hz).[4]

Predicted ¹H NMR Spectrum Analysis

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on established chemical shift ranges for similar functional groups and heterocyclic systems.[5][6]

Table 1: Predicted ¹H NMR Data

Proton Assignment (See Structure)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale for Prediction
H4 (Oxazole Ring)7.0 - 7.5Singlet (s)1HThe single proton on the electron-deficient oxazole ring is expected to be deshielded and appear downfield. With no adjacent protons, it will be a singlet.
H7 (-O-CH₂ -CH₃)4.3 - 4.5Quartet (q)2HThese methylene protons are adjacent to an electronegative oxygen atom, shifting them downfield. They are split into a quartet by the three neighboring methyl (H8) protons (n+1 rule, 3+1=4).
H8 (-O-CH₂-CH₃ )1.3 - 1.5Triplet (t)3HThe terminal methyl protons of the ethyl group are in a standard alkyl environment. They are split into a triplet by the two neighboring methylene (H7) protons (n+1 rule, 2+1=3).
H10, H11, H12 (-C(CH₃ )₃)1.3 - 1.4Singlet (s)9HAll nine protons of the tert-butyl group are chemically equivalent due to free rotation. They have no adjacent protons, resulting in a single, strong singlet signal.

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The predicted chemical shifts are based on hybridization, electronegativity effects, and data from analogous oxazole structures.[7][8]

Table 2: Predicted ¹³C NMR Data

Carbon Assignment (See Structure)Predicted Chemical Shift (δ, ppm)Rationale for Prediction
C6 (Carbonyl, C =O)158 - 162The ester carbonyl carbon is highly deshielded due to the double bond to one oxygen and a single bond to another, placing it significantly downfield.
C2 (Oxazole Ring)155 - 160This carbon is bonded to two heteroatoms (N and O) within the aromatic ring and to the ester group, leading to a very downfield shift.
C5 (Oxazole Ring)165 - 175The C5 carbon, substituted with the bulky tert-butyl group, is also significantly deshielded within the heterocyclic ring, often appearing further downfield than C2 in similar systems.
C4 (Oxazole Ring)115 - 125The C4 carbon, bonded to a hydrogen, is the most shielded of the oxazole ring carbons, appearing at a more intermediate chemical shift.
C7 (-O-CH₂ -CH₃)61 - 63The direct attachment to the ester oxygen atom deshields this methylene carbon.
C9 (-C (CH₃)₃)32 - 34The quaternary carbon of the tert-butyl group.
C10, C11, C12 (-C(CH₃ )₃)28 - 30The three equivalent methyl carbons of the tert-butyl group appear in the typical aliphatic region.
C8 (-O-CH₂-CH₃ )14 - 15The terminal methyl carbon of the ethyl group is highly shielded and appears far upfield.

Experimental Protocol for Data Acquisition

To ensure high-quality, reproducible NMR data, a rigorous and validated experimental protocol is essential. The following workflow represents a field-proven approach for the analysis of small organic molecules like this compound.

G cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Spectrometer Setup & Data Acquisition cluster_proc Part 3: Data Processing weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL CDCl₃) weigh->dissolve add_tms 3. Add Internal Standard (1 drop of 0.03% TMS in CDCl₃) dissolve->add_tms transfer 4. Transfer to NMR Tube (5 mm high-precision tube) add_tms->transfer insert 5. Insert Sample & Lock (Lock on deuterium signal of CDCl₃) transfer->insert shim 6. Shim Magnetic Field (Optimize field homogeneity) insert->shim tune 7. Tune & Match Probe (For ¹H and ¹³C frequencies) shim->tune acq_h1 8. Acquire ¹H Spectrum (zg30 pulse program, 8-16 scans) tune->acq_h1 acq_c13 9. Acquire ¹³C Spectrum (zgpg30 pulse program, 1024+ scans) acq_h1->acq_c13 ft 10. Fourier Transform (FT) acq_c13->ft phase 11. Phase Correction ft->phase baseline 12. Baseline Correction phase->baseline calibrate 13. Calibrate Spectrum (Set TMS to 0.00 ppm) baseline->calibrate integrate 14. Integrate & Pick Peaks calibrate->integrate

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology
  • Sample Preparation:

    • Rationale for Solvent Choice: Deuterated chloroform (CDCl₃) is selected for its excellent ability to dissolve a wide range of organic compounds and its single, easily identifiable residual solvent peak (~7.26 ppm).[9]

    • Protocol:

      • Accurately weigh 5-10 mg of this compound into a clean, dry vial.

      • Add approximately 0.7 mL of CDCl₃ containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal reference.

      • Vortex the vial until the sample is fully dissolved. Ensure no solid particulates remain, as they degrade spectral quality.[10]

      • Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube to a height of approximately 4-5 cm.[9]

  • NMR Data Acquisition (Example on a 400 MHz Spectrometer):

    • Rationale for Instrument Steps: Locking, shimming, and tuning are critical pre-acquisition steps to ensure a stable, homogeneous magnetic field and maximum signal sensitivity, leading to sharp, well-resolved peaks.

    • Protocol:

      • Insert the NMR tube into the spectrometer.

      • Lock: Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

      • Shim: Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample volume.

      • Tune and Match: Tune the probe for the ¹H and ¹³C nuclei to ensure efficient power transfer and signal detection.

      • ¹H Acquisition:

        • Acquire a 1D proton spectrum using a standard pulse program (e.g., zg30).

        • Collect 8 to 16 scans, which is typically sufficient for a sample of this concentration.

      • ¹³C Acquisition:

        • Acquire a 1D carbon spectrum using a proton-decoupled pulse program (e.g., zgpg30).

        • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

Structural Verification with 2D NMR

While 1D NMR provides essential information, unambiguous assignment of all signals requires 2D NMR experiments, which reveal correlations between nuclei. For this molecule, two experiments are particularly powerful:

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other. A cross-peak between two signals in a COSY spectrum confirms they are on adjacent carbons.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached.

Sources

Mass spectrometry of Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Eschewing a rigid template, this document is structured to deliver field-proven insights into the practical and theoretical aspects of its analysis. We delve into the rationale behind experimental design, focusing on Electron Ionization (EI) as the primary analytical technique. The core of this guide is a detailed exploration of the predicted fragmentation pathways, grounded in the established principles of mass spectrometry for its constituent functional groups: the tert-butyl moiety, the ethyl ester, and the oxazole core. This analysis is supported by detailed protocols, data tables, and custom visualizations to provide a self-validating framework for scientists aiming to characterize this molecule and its analogs.

Introduction: The Analytical Imperative

This compound belongs to the oxazole class of heterocyclic compounds, a scaffold frequently incorporated into pharmacologically active molecules due to its diverse biological activities. Accurate structural confirmation and purity assessment are paramount in the synthesis and development of such compounds. Mass spectrometry (MS) stands as an indispensable tool for this purpose, offering precise molecular weight determination and rich structural information through controlled fragmentation.[1] This guide focuses on elucidating the structure of the title compound by predicting its fragmentation pattern under Electron Ionization (EI) conditions, a technique chosen for its ability to induce reproducible and structurally informative fragmentation.[2]

Physicochemical Properties & Structural Data

A precise understanding of the molecule's basic properties is the foundation of any analytical endeavor. The structure consists of a central 1,3-oxazole ring substituted with a bulky tert-butyl group at the C5 position and an ethyl carboxylate group at the C2 position.

PropertyValueSource
Chemical Name This compound-
Molecular Formula C₁₀H₁₅NO₃[3]
Molecular Weight 197.23 g/mol [3]
Exact Monoisotopic Mass 197.10519 uCalculated
Structure Oxazole ring with C2-COOEt and C5-tBu-

Note: Data for the structural isomer, Ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate, is used for the molecular formula and weight as it is identical.[3]

Mass Spectrometry: Experimental Design & Rationale

The selection of an appropriate analytical methodology is critical for obtaining high-quality, interpretable data. For a relatively volatile and thermally stable small molecule like this compound, Gas Chromatography coupled with Mass Spectrometry (GC-MS) using Electron Ionization (EI) is the preferred method for initial characterization.

Ionization Method Selection: The Case for Electron Ionization (EI)

While softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) excel at preserving the molecular ion, they provide minimal structural data. EI, conversely, is a "hard" ionization technique that imparts significant energy into the molecule, causing it to fragment in a predictable and reproducible manner.[4] This fragmentation pattern serves as a molecular fingerprint, allowing for unambiguous structural elucidation. The 70 eV electron beam energy used in standard EI is sufficient to overcome the ionization energy of most organic molecules and induce characteristic bond cleavages.[4]

Experimental Workflow

The logical flow from sample introduction to data analysis is crucial for reproducible results. The diagram below outlines the standard workflow for the GC-MS analysis of the title compound.

GC-MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep Dissolve sample in volatile solvent (e.g., DCM) GC GC Injection & Separation Prep->GC MS EI Ionization (70 eV) & Fragmentation GC->MS Transfer to Ion Source Analyzer Quadrupole Mass Analyzer MS->Analyzer Detector Electron Multiplier Detection Analyzer->Detector Spectrum Generate Mass Spectrum (Abundance vs. m/z) Detector->Spectrum Analysis Identify Molecular Ion & Analyze Fragmentation Spectrum->Analysis

Caption: Standard workflow for GC-EI-MS analysis.

Deciphering the Mass Spectrum: Predicted Fragmentation Pathways

The electron ionization mass spectrum is a composite of the molecular ion and various fragment ions. The analysis below predicts the primary fragmentation pathways based on the established chemical principles governing each functional group within the molecule.

The Molecular Ion (M•+)

Upon electron impact, the molecule loses an electron to form the molecular ion (M•+).[1] For this compound (C₁₀H₁₅NO₃), the molecular ion peak is expected at a mass-to-charge ratio (m/z) of 197 . The stability of the heterocyclic ring suggests this peak should be clearly observable.

Key Fragmentation Pathways

The excess energy deposited during ionization leads to the cleavage of specific bonds. The most probable fissions are those that result in the formation of stable neutral molecules or charged fragments, such as tertiary carbocations.

Pathway A: Cleavage of the tert-Butyl Group The tert-butyl group is known to be a highly favorable leaving group. The primary fragmentation event is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation.

  • Loss of a Methyl Radical (M - 15): M•+ → [M - CH₃]⁺. This α-cleavage results in a highly stable ion at m/z 182 . This is predicted to be a very prominent peak in the spectrum.

Pathway B: Fragmentation of the Ethyl Ester Moiety Ethyl esters exhibit several characteristic fragmentation patterns.[5][6]

  • Loss of an Ethoxy Radical (M - 45): M•+ → [M - •OC₂H₅]⁺. This involves the cleavage of the C-O bond, leading to an acylium ion at m/z 152 .

  • Loss of Ethylene (M - 28): This occurs via a McLafferty-type rearrangement where a gamma-hydrogen is transferred to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule. However, the oxazole structure lacks an available gamma-hydrogen on a flexible chain, making a classic McLafferty rearrangement impossible. Instead, loss of ethylene can occur after initial ring fragmentation or from the ethoxy group directly, though this is less common than the loss of the ethoxy radical.

Pathway C: Cleavage of the Oxazole Ring Heterocyclic rings fragment in complex ways, often involving the expulsion of small, stable neutral molecules.[7] For the oxazole ring, cleavages can lead to the loss of carbon monoxide (CO), acetonitrile (CH₃CN), or other fragments depending on the initial bond rupture.

  • Retro-Diels-Alder (RDA)-type Cleavage: A common pathway for five-membered heterocycles. For this specific structure, a likely ring cleavage would involve the loss of the tert-butyl nitrile (C(CH₃)₃CN, 83 u) from the molecular ion, although this is speculative without reference spectra.

The diagram below illustrates the most probable primary fragmentation pathways originating from the molecular ion.

Fragmentation M Molecular Ion (M•+) m/z 197 m182 [M - CH₃]⁺ m/z 182 M->m182 - •CH₃ (15 u) (α-cleavage) m152 [M - OC₂H₅]⁺ m/z 152 M->m152 - •OC₂H₅ (45 u) (Ester cleavage) m57 [C(CH₃)₃]⁺ m/z 57 M->m57 - C₆H₄NO₃• (140 u)

Caption: Predicted primary fragmentation pathways for the title compound.

Summary of Expected Key Ions

The following table summarizes the most anticipated ions in the EI mass spectrum. The relative abundance is a qualitative prediction based on established fragmentation principles, where fragments resulting from the formation of stable carbocations are expected to be more intense.

m/zProposed Ion Structure / IdentityNeutral LossPathwayPredicted Relative Abundance
197[C₁₀H₁₅NO₃]•+ (Molecular Ion)--Moderate
182[M - CH₃]⁺•CH₃AHigh
152[M - OC₂H₅]⁺ (Acylium ion)•OC₂H₅BModerate
57[C(CH₃)₃]⁺ (tert-Butyl cation)C₆H₄NO₃•AHigh (Potentially Base Peak)

Standard Operating Protocol (SOP): GC-MS Analysis

To ensure the trustworthiness and reproducibility of the analysis, the following detailed protocol should be followed.

5.1 Objective: To acquire the Electron Ionization (EI) mass spectrum of this compound.

5.2 Materials & Instrumentation:

  • Sample: 1 mg/mL solution of the title compound in Dichloromethane (DCM).

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., Agilent GC-MS system).

  • GC Column: HP-5MS or equivalent non-polar column (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium, 99.999% purity.

5.3 GC Method Parameters:

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (50:1 ratio).

  • Carrier Gas Flow: 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial Temperature: 80 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

5.4 MS Method Parameters:

  • Ion Source: Electron Ionization (EI).

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Electron Energy: 70 eV.

  • Mass Scan Range: 40 - 400 amu.

  • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

5.5 Data Analysis:

  • Integrate the total ion chromatogram (TIC) to identify the peak corresponding to the analyte.

  • Extract the mass spectrum from the apex of the analyte peak.

  • Identify the molecular ion peak (m/z 197).

  • Correlate the major fragment peaks with the predicted fragmentation pathways outlined in Section 4.0.

Conclusion

This guide provides a predictive but scientifically grounded framework for the mass spectrometric analysis of this compound. The dominant fragmentation pathways are anticipated to be driven by the facile loss of a methyl radical from the tert-butyl group to yield a stable cation at m/z 182, and the formation of the highly stable tert-butyl cation at m/z 57. Cleavage of the ethyl ester group to produce an acylium ion at m/z 152 is also expected. By understanding these causal relationships, researchers and drug development professionals can confidently use GC-EI-MS to verify the structure and purity of this and related heterocyclic compounds, ensuring the integrity of their scientific endeavors. The provided protocol offers a robust, self-validating system for achieving this analytical goal.

References

  • ChemSynthesis. (n.d.). ethyl 2-methyl-1,3-oxazole-5-carboxylate. Retrieved January 24, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 24, 2026, from [Link]

  • Biemann, K., Seibl, J., & Gapp, F. (1959). Mass Spectra of Organic Molecules. I. Ethyl Esters of Amino Acids. Journal of the American Chemical Society, 81(9), 2275–2276. [Link]

  • Chemistry LibreTexts. (2022, September 1). 4.4: Interpreting Electron Ionization Mass Spectra. Retrieved January 24, 2026, from [Link]

  • Fruttero, R., et al. (2004). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives. Use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society, 15(2). [Link]

  • Dzidic, I., et al. (1998). Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. Journal of the American Society for Mass Spectrometry, 9(4), 393-399. [Link]

  • Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Retrieved January 24, 2026, from [Link]

  • Kuck, D. (1990). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. Organic Mass Spectrometry, 25(8), 451-456. [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research & Reviews: Journal of Chemistry, 13(2). [Link]

  • Christie, W.W. (n.d.). Mass Spectra of Alkyl Esters: Fatty Acid Ethyl Esters. Retrieved January 24, 2026, from Scribd. [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved January 24, 2026, from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved January 24, 2026, from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Strategies of Substituted Oxazole Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 1,3-oxazole nucleus is a privileged scaffold in medicinal chemistry and materials science, prized for its metabolic stability and versatile electronic properties. This guide provides a comprehensive technical overview of the physical and chemical characteristics of ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate, a representative member of this class. Due to the limited availability of specific experimental data for this compound in public literature and commercial databases, this document establishes a robust scientific profile through a combination of data from closely related structural analogs, established principles of heterocyclic chemistry, and validated synthetic methodologies. We delve into the expected physicochemical parameters, spectral characteristics, and key reactivity patterns relevant to researchers in drug discovery and organic synthesis.

Introduction and Molecular Overview

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is found in numerous natural products and FDA-approved pharmaceuticals, where it often serves as a bioisosteric replacement for amide or ester functionalities, enhancing pharmacokinetic profiles.[1][2] this compound represents a specific substitution pattern designed to explore structure-activity relationships (SAR). The tert-butyl group at the C5 position provides steric bulk, which can influence binding selectivity and metabolic stability, while the ethyl carboxylate at the C2 position offers a handle for further chemical modification or interaction with biological targets.

While this specific compound is not widely commercialized, its structural isomer, Ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate (CAS 714273-89-9) , is available from specialty chemical suppliers, indicating the synthetic accessibility of this scaffold. This guide will leverage data from related compounds to build a predictive but scientifically grounded profile of the target molecule.

Core Molecular Structure
  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₁₅NO₃

  • Molecular Weight: 197.23 g/mol

  • Core Scaffold: 1,3-Oxazole

Physicochemical Properties: A Data-Driven Estimation

Direct experimental data for the target compound is scarce. Therefore, the following table summarizes key physical properties derived from unsubstituted or differently substituted analogs. These values provide a baseline for estimating the behavior of this compound. The introduction of the bulky, nonpolar tert-butyl group is expected to increase the boiling point and reduce water solubility compared to the unsubstituted analog.

Table 1: Comparison of Physicochemical Properties of Related Oxazole Carboxylates

PropertyEthyl oxazole-5-carboxylateEthyl 2-methyl-1,3-oxazole-5-carboxylateExpected Property for this compound
CAS Number 118994-89-1N/ANot Assigned
Molecular Formula C₆H₇NO₃C₇H₉NO₃C₁₀H₁₅NO₃
Molecular Weight 141.13 g/mol 155.15 g/mol 197.23 g/mol
Boiling Point 202.0 ± 13.0 °C at 760 TorrN/A> 220 °C (Estimated)
Density 1.163 g/mL at 25 °CN/A~1.1 g/mL (Estimated)
Physical Form LiquidN/ALiquid or Low-Melting Solid
Water Solubility 35 g/L at 25 °CN/ALow to Insoluble (Estimated)

Synthesis and Reactivity

The synthesis of polysubstituted oxazoles is a well-established field in organic chemistry, with several named reactions providing reliable routes to this scaffold.

Established Synthetic Routes

Two of the most robust and versatile methods for constructing the oxazole ring are the Robinson-Gabriel Synthesis and the Van Leusen Oxazole Synthesis.

  • Robinson-Gabriel Synthesis: This is one of the classical methods, involving the cyclodehydration of 2-acylamino ketones.[3][4] The reaction is typically promoted by strong acids like sulfuric acid or phosphorus pentachloride. This method is highly effective for preparing 2,5-disubstituted oxazoles.[5]

  • Van Leusen Oxazole Synthesis: This powerful reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde in the presence of a base (like K₂CO₃) to form a 5-substituted oxazole.[6][7] It is a cornerstone of modern oxazole synthesis due to its operational simplicity and broad substrate scope.[8] The reaction proceeds through the formation of an oxazoline intermediate, which then eliminates toluenesulfinic acid to yield the aromatic oxazole.[9]

Conceptual Synthetic Workflow

A plausible synthetic route to this compound could involve a modified Robinson-Gabriel approach. The workflow below illustrates the key transformations required.

G cluster_0 Starting Materials cluster_1 Key Reaction Step cluster_2 Intermediate cluster_3 Final Product A Pivaloyl Chloride C Acylation & Cyclization A->C B Ethyl Isocyanoacetate B->C D Acylated Intermediate C->D Acylation E This compound D->E Cyclodehydration (e.g., POCl₃ or H₂SO₄)

Caption: Conceptual workflow for the synthesis of the target oxazole.

Chemical Reactivity

The reactivity of the oxazole ring is dictated by the electronegativity of the heteroatoms and its aromatic character.[3]

  • Electrophilic Aromatic Substitution: The oxazole ring is generally electron-deficient and thus deactivated towards electrophilic attack. However, substitution, if it occurs, is favored at the C5 position, which has the highest electron density.[10][11] The presence of the electron-donating tert-butyl group at C5 would further favor substitution at any other available ring position, though such reactions are still challenging.

  • Deprotonation and Nucleophilic Attack: The proton at the C2 position is the most acidic on the oxazole ring due to the inductive effect of the adjacent oxygen and nitrogen atoms.[10] Deprotonation with a strong base (e.g., n-butyllithium) can generate a nucleophilic species that can be trapped with various electrophiles. This is a common strategy for functionalizing the C2 position.

  • Cycloaddition Reactions: The oxazole ring can act as a diene in Diels-Alder reactions, particularly with electron-deficient dienophiles. This reaction provides a pathway to substituted pyridine derivatives.[12]

Spectral Characterization (Predicted)

No experimental spectra for the target compound are available. However, based on the known chemical shifts of related oxazole structures, a predicted NMR and IR profile can be outlined.[13][14][15]

Table 2: Predicted Spectral Data

TechniqueExpected Features
¹H NMR - Ethyl Ester (CH₂): Quartet, ~4.4 ppm- Ethyl Ester (CH₃): Triplet, ~1.4 ppm- Oxazole Ring (C4-H): Singlet, ~7.5-8.0 ppm- tert-Butyl (CH₃)₉: Singlet, ~1.4 ppm
¹³C NMR - Ester Carbonyl (C=O): ~160 ppm- Oxazole C2: ~158 ppm- Oxazole C5: ~165 ppm- Oxazole C4: ~125 ppm- Ethyl Ester (CH₂): ~62 ppm- tert-Butyl (quaternary C): ~33 ppm- tert-Butyl (CH₃): ~28 ppm- Ethyl Ester (CH₃): ~14 ppm
IR Spectroscopy - C=O Stretch (Ester): ~1720-1740 cm⁻¹- C=N Stretch (Oxazole): ~1650 cm⁻¹- C-O Stretch (Ester & Ring): ~1100-1300 cm⁻¹

Applications in Research and Drug Development

Substituted oxazoles are of significant interest to the pharmaceutical industry. Their structural rigidity, capacity for hydrogen bonding, and metabolic stability make them valuable components in the design of enzyme inhibitors and receptor antagonists.[16] Specifically, tert-butyl substituted heterocycles are often explored in drug discovery programs to probe steric pockets in protein binding sites and to block sites of metabolism. The ester functionality at the C2 position serves as a versatile synthetic handle for creating libraries of related compounds, such as amides or carboxylic acids, for SAR studies.

Conclusion

This compound is a molecule of significant interest from a medicinal chemistry perspective, combining the privileged oxazole scaffold with substituents that are highly relevant for modulating pharmacological properties. While direct experimental data remains elusive, a robust profile can be constructed by analyzing its structural analogs and applying established principles of heterocyclic chemistry. The synthetic routes are well-understood, primarily through the Robinson-Gabriel and Van Leusen reactions, ensuring its accessibility for research purposes. This guide provides a foundational understanding for scientists and researchers looking to explore the potential of this and related oxazole derivatives in their development programs.

References

  • Molecules. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. (2023). ResearchGate. [Link]

  • Journal of Medicinal Chemistry. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][3][6]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. [Link]

  • ChemSynthesis. (n.d.). ethyl 2-phenyl-1,3-oxazole-5-carboxylate. [Link]

  • MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. [Link]

  • ACS Publications. (n.d.). Mechanism of the Robinson-Gabriel synthesis of oxazoles. [Link]

  • Wikipedia. (n.d.). Oxazole. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]. [Link]

  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • CUTM Courseware. (n.d.). Oxazole.pdf. [Link]

  • ResearchGate. (n.d.). Scheme.3. The Robinson-Gabriel synthesis for oxazole. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate. [Link]

  • ResearchGate. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

  • Macmillan Group. (n.d.). Oxazole. [Link]

  • D-Scholarship@Pitt. (2011). The Synthesis of Oxazole-containing Natural Products. [Link]

  • YouTube. (2021). Van Leusen Reaction. [Link]

  • MDPI. (n.d.). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. [Link]

  • SpectraBase. (n.d.). Ethyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate - Optional[13C NMR]. [Link]

  • BMRB. (n.d.). bmse011712 3-ethyl-5-methyl-N-(5-methyl-1,2-oxazol-3-yl). [Link]

Sources

An In-depth Technical Guide to Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While a specific CAS number for this molecule is not readily found in commercial databases, indicating its status as a potentially novel entity, its core structure is validated by the existence of its corresponding carboxylic acid salt. This guide details a proposed, robust synthetic pathway for its preparation, alongside predicted physicochemical properties and spectroscopic data. Furthermore, we delve into the applications of the oxazole scaffold in drug development, highlighting the potential of this specific derivative as a valuable building block for new therapeutic agents.

Introduction: The Significance of the Oxazole Moiety

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[1] This structural motif is a cornerstone in medicinal chemistry, found in a wide array of natural products and synthetic pharmaceuticals.[2] The unique electronic and steric properties of the oxazole ring allow it to serve as a bioisostere for amide and ester functionalities, often leading to improved metabolic stability and pharmacokinetic profiles.[3] Oxazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4] The strategic placement of substituents on the oxazole core allows for the fine-tuning of these biological effects, making the synthesis of novel derivatives a key focus in the quest for new drugs.[5]

This guide focuses on a specific, potentially novel derivative: this compound. The presence of a bulky tert-butyl group at the 5-position and an ethyl carboxylate at the 2-position suggests a molecule with distinct steric and electronic characteristics, making it a promising candidate for targeted drug design.

Chemical Structure and Identification

While a dedicated CAS number for this compound has not been identified, the existence of 5-(tert-Butyl)oxazole-2-carboxylic acid potassium salt (CAS: 2408957-68-4) provides strong evidence for the viability of this scaffold.[6]

Chemical Structure:

Structure of this compound

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of this compound. These values are calculated based on its structure and can be valuable for experimental design.

PropertyPredicted Value
Molecular Formula C₁₀H₁₅NO₃
Molecular Weight 197.23 g/mol
LogP ~2.5
Topological Polar Surface Area (TPSA) 52.3 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4
Rotatable Bonds 3

Proposed Synthesis Pathway

Given the absence of a published synthesis for the title compound, a logical and efficient two-step synthetic route is proposed, starting from the commercially available potassium salt of the corresponding carboxylic acid. This method leverages a classic esterification reaction, which is a fundamental and well-understood transformation in organic chemistry.

G start 5-(tert-Butyl)oxazole-2-carboxylic acid potassium salt (CAS: 2408957-68-4) intermediate 5-(tert-Butyl)oxazole-2-carboxylic acid start->intermediate Acidification product This compound intermediate->product Fischer Esterification reagent1 HCl (aq) reagent1->start reagent2 Ethanol (solvent) Sulfuric Acid (catalyst) reagent2->intermediate

Proposed Synthesis Workflow

Step 1: Acidification of the Potassium Salt

The initial step involves the conversion of the potassium salt to the free carboxylic acid. This is a standard acid-base reaction.

Protocol:

  • Dissolve 5-(tert-Butyl)oxazole-2-carboxylic acid potassium salt in a minimal amount of deionized water.

  • Cool the solution in an ice bath.

  • Slowly add a 1M solution of hydrochloric acid (HCl) dropwise with constant stirring until the pH of the solution is acidic (pH 2-3), as indicated by pH paper.

  • The free carboxylic acid will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Dry the product under vacuum to yield 5-(tert-Butyl)oxazole-2-carboxylic acid.

Step 2: Fischer Esterification

The second step is the esterification of the carboxylic acid with ethanol to yield the final product. The use of a strong acid catalyst, such as sulfuric acid, is crucial for this reaction.

Protocol:

  • To a round-bottom flask, add the dried 5-(tert-Butyl)oxazole-2-carboxylic acid.

  • Add an excess of absolute ethanol, which acts as both the reactant and the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

  • Equip the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques. The following are the predicted key signals:

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the proton on the oxazole ring (C4-H). The tert-butyl group will appear as a sharp singlet integrating to nine protons. The ethyl group will exhibit a quartet for the methylene protons and a triplet for the methyl protons.

  • ¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon of the ester, the carbons of the oxazole ring, the quaternary carbon and methyl carbons of the tert-butyl group, and the methylene and methyl carbons of the ethyl group.

  • Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak corresponding to the molecular weight of the compound (197.23 g/mol ). Common fragmentation patterns for oxazoles may also be observed.[7]

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretching of the ester group, as well as characteristic peaks for the C=N and C-O stretching of the oxazole ring.

Applications in Drug Discovery and Development

The oxazole scaffold is a privileged structure in medicinal chemistry due to its wide range of biological activities.[8] The introduction of a tert-butyl group can enhance lipophilicity and metabolic stability, while the ethyl carboxylate group can be a site for further chemical modification or can participate in hydrogen bonding interactions with biological targets.

Potential Therapeutic Areas

Derivatives of oxazole have shown promise in a variety of therapeutic areas, suggesting potential applications for this compound as a lead compound or intermediate in the development of:

  • Anticancer Agents: Many oxazole-containing compounds exhibit potent anticancer activity.[2]

  • Anti-inflammatory Drugs: The oxazole ring is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[4]

  • Antimicrobial Agents: The structural features of this molecule make it a candidate for screening against various bacterial and fungal strains.[9]

The unique substitution pattern of this compound warrants its investigation in these and other therapeutic areas. Its synthesis provides a valuable tool for researchers to explore the structure-activity relationships of this promising class of compounds.

Conclusion

This compound represents a potentially novel and valuable building block for drug discovery. While not currently commercially available, this in-depth technical guide provides a clear and scientifically sound pathway for its synthesis and characterization. The predicted properties and the known biological significance of the oxazole scaffold underscore the potential of this compound in the development of new therapeutic agents. This guide serves as a foundational resource for researchers and scientists interested in exploring the chemical and biological landscape of novel oxazole derivatives.

References

  • Neda, I., et al. Synthesis of 3-tert-butyl-5-(4-vinylphenyl)-1,2,4-oxadiazole using two different pathways. Rev. Roum. Chim., 2008, 53(11), 1023-1029.
  • Wikipedia. Oxazole. [Link]

  • Choudhary, A. Synthesis, Reactions and Medicinal Uses of Oxazole. Pharma Guideline. [Link]

  • Li, S., et al. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry, 2025, 16, 12-34.
  • Chavan, S. P., et al. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 2025, 90(5), 3486–3495.
  • Taylor, E. C., & Macor, J. E. Preparation and Reactivity of Ethyl 2-Vinyloxazole-4-carboxylate. Journal of Heterocyclic Chemistry, 1988, 25(4), 1239-1241.
  • Uccella, N. A., & Velo, L. Mass Spectrometry of Oxazoles. Heterocycles, 1980, 14(6), 735-748.
  • MDPI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

  • Singh, P., et al.
  • Journal of Synthetic Chemistry. One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Catalyst. [Link]

  • MDPI. Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease. [Link]

  • PubMed Central. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. [Link]

  • PubMed Central. A comprehensive review on biological activities of oxazole derivatives. [Link]

  • ACS Publications. Oxazole Synthesis by Sequential Asmic-Ester Condensations and Sulfanyl–Lithium Exchange–Trapping. [Link]

  • Synfacts. Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids via [3 + 2]-Cycloaddition Reaction. [Link]

  • PubMed. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

  • SciELO. Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. [Link]

  • R Discovery. Thiazolotriazoles: Their Biological Activity and Structure-Activity Relationships. [Link]

  • RSC Publishing. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. [Link]

  • National Institutes of Health. 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]-1,3-benzoxazole. [Link]

  • SpectraBase. Ethyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate. [Link]

  • YouTube. Van Leusen Reaction. [Link]

  • ResearchGate. Synthetic approaches for oxazole derivatives: A review. [Link]

  • Beilstein Journals. 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. [Link]

  • Chemical Methodologies. Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. [Link]

  • Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]

  • AIP Publishing. A report on synthesis and applications of small heterocyclic compounds: Oxazole. [Link]

  • Research Journal of Science and Technology. Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. [Link]

  • MDPI. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. [Link]

  • ResearchGate. Thiazoles: Having diverse biological activities. [Link]

  • Sciforum. Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. [Link]

  • PubChem. Ethyl 5-ethoxy-4,5-dihydro-1,2-oxazole-3-carboxylate. [Link]

  • MDPI. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. [Link]

Sources

The Fundamental Reaktions of the 1,3-Oxazole Ring: A Strategic Guide for Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-oxazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties—a blend of aromatic character with distinct zones of electron deficiency and density—confer a versatile yet nuanced reactivity. This guide provides an in-depth exploration of the fundamental reactions of the oxazole ring. Moving beyond mere encyclopedic listing, we delve into the mechanistic underpinnings of these transformations, offering field-proven insights into how to strategically manipulate this heterocycle. This document is designed to empower researchers, scientists, and drug development professionals to harness the full synthetic potential of the 1,3-oxazole ring, transforming chemical principles into tangible therapeutic innovation.

Structural and Electronic Landscape of the 1,3-Oxazole Ring

The 1,3-oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom in a 1,3-relationship. All atoms in the ring are sp² hybridized, resulting in a planar structure with a six-π-electron system that fulfills Hückel's rule for aromaticity.[1] However, the high electronegativity of the oxygen atom leads to a less effective delocalization of π-electrons compared to rings like pyrrole or even its sulfur analog, thiazole.[1][2]

This electronic arrangement creates a distinct reactivity profile:

  • The Nitrogen Atom (N-3): Behaves like pyridine nitrogen; it is the most basic center in the ring and is readily protonated or alkylated.[3] Its electron-withdrawing nature contributes to the overall electron-deficient character of the ring. Oxazole is a weak base, with a conjugate acid pKa of approximately 0.8, significantly less basic than imidazole (pKa ≈ 7).[2]

  • The Carbon Atoms: The electron density at the carbon atoms is non-uniform.

    • C2: Positioned between two heteroatoms, C2 is the most electron-deficient carbon and thus the most acidic. It is the primary site for deprotonation and subsequent attack by strong nucleophiles.[2][3]

    • C5: Typically the most electron-rich carbon, making it the preferred site for electrophilic aromatic substitution, especially when the ring is activated.[1][2]

    • C4: Less reactive towards electrophiles than C5 but more so than C2.[3]

The diene-like character imparted by the furan-type oxygen at position 1 allows the oxazole ring to participate in cycloaddition reactions.[3]

Caption: Electronic characteristics and primary sites of reactivity on the 1,3-oxazole ring.

Reactions at the Ring Nitrogen: Basicity and N-Substitution

The lone pair of electrons on the N-3 atom is not significantly involved in the aromatic π-system, rendering it the primary site for reactions with electrophiles targeting a heteroatom.

Protonation and N-Alkylation

As a weak base, oxazole readily forms salts with strong acids.[3] This property can be exploited for purification or to modify the electronic character of the ring. Similarly, the nitrogen can be alkylated by various alkylating agents to form N-alkyloxazolium salts.[1][3] These quaternary salts are highly electron-deficient and can be susceptible to nucleophilic attack and ring-opening.

N-Acylation

The N-3 position exhibits high reactivity towards acylating agents, such as acetic anhydride, leading to the formation of N-acyl oxazolium species.[1][4] This reaction underscores the nucleophilic character of the ring nitrogen.

Electrophilic Substitution on Carbon

True electrophilic aromatic substitution on an unsubstituted oxazole ring is challenging due to the ring's overall electron-deficient nature.[3] Such reactions typically require harsh conditions and often result in low yields. However, the presence of electron-donating groups (EDGs) at positions C2, C4, or C5 dramatically facilitates electrophilic attack.

The general order of reactivity for electrophilic substitution is C5 > C4 >> C2 .[3]

  • Mechanism Insight: The preference for C5 attack is rationalized by the stability of the Wheland intermediate. Attack at C5 allows for resonance structures that do not place a positive charge on the electronegative oxygen atom, a more stable scenario compared to attack at C4.

Common Electrophilic Substitution Reactions:

  • Vilsmeier-Haack Formylation: This reaction can introduce a formyl group, typically at C5, on activated oxazoles.

  • Halogenation: Bromination with N-bromosuccinimide (NBS) can occur at the C5 position.[5]

  • Nitration and Sulfonation: These reactions are generally unsuccessful on the unsaturated oxazole ring because the strongly acidic conditions lead to protonation at N-3, which further deactivates the ring to electrophilic attack.[3]

Electrophilic_Substitution start Activated Oxazole (with EDG) intermediate Wheland Intermediate (C5 Attack) start->intermediate Attack at C5 electrophile Electrophile (E+) electrophile->intermediate product C5-Substituted Oxazole intermediate->product -H+ caption Pathway for electrophilic substitution on an activated oxazole ring.

Caption: Generalized workflow for electrophilic substitution on the oxazole ring.

Nucleophilic Reactions: A Gateway to Ring Transformation

Direct nucleophilic aromatic substitution on the oxazole ring is rare and generally requires a good leaving group, such as a halogen, positioned at the electron-deficient C2 position.[1] More commonly, nucleophilic attack leads to deprotonation or ring cleavage, providing powerful synthetic pathways to other structures.

Deprotonation and Metallation at C2

The hydrogen atom at the C2 position is the most acidic proton on the oxazole ring (pKa ≈ 20).[1] It can be removed by strong bases like organolithium reagents (e.g., n-BuLi).[3]

  • Causality: The resulting 2-lithio-oxazole is often unstable. It exists in equilibrium with a ring-opened isocyanide vinyl enolate.[2][3] This instability is a critical experimental consideration. Trapping the lithiated species in situ with an electrophile (e.g., silyl halides) can be successful, but if allowed to warm, the equilibrium favors the ring-opened product, which can be a synthetic liability or a strategic advantage, depending on the desired outcome.

Nucleophilic_Attack_C2 start Oxazole lithio 2-Lithio-oxazole (Unstable) start->lithio Deprotonation at C2 base Strong Base (e.g., n-BuLi) base->lithio opened Ring-Opened Isocyanide lithio->opened Equilibrium (often irreversible) trapped C2-Substituted Oxazole lithio->trapped In situ trapping electrophile Electrophile (e.g., R-X) electrophile->trapped caption Deprotonation at C2 leads to an unstable intermediate or a trapped product.

Caption: Fate of oxazole upon nucleophilic attack/deprotonation at the C2 position.

Ring Cleavage and Transformation

Nucleophilic attack can induce ring cleavage, which can be synthetically useful for converting oxazoles into other heterocyclic systems. A classic example is the conversion of oxazoles into imidazoles upon treatment with ammonia or formamide.[3]

Cycloaddition Reactions: The Diels-Alder Paradigm

The ability of the 1,3-oxazole ring to act as an azadiene in [4+2] cycloaddition reactions is one of its most powerful synthetic applications, providing a robust route to substituted pyridines and furans.[2][6]

  • Normal vs. Inverse Electron Demand:

    • Normal Demand: When the oxazole ring is substituted with electron-donating groups (e.g., alkoxy, alkyl), it becomes electron-rich enough to react as a diene with electron-poor dienophiles (e.g., maleic anhydride, acrylates).[6]

    • Inverse Electron Demand: Conversely, oxazoles with electron-withdrawing groups can react with electron-rich dienophiles.[6]

The reaction typically proceeds by forming a bicyclic adduct which is often unstable. This adduct readily undergoes a retro-Diels-Alder reaction or elimination to afford the final aromatic product.[2] The synthesis of pyridoxine (Vitamin B6) precursors is a landmark application of this methodology.[2]

Reaction TypeOxazole CharacterDienophile CharacterResulting Product (after aromatization)
Normal Demand Diels-Alder Electron-Rich (EDGs present)Electron-PoorSubstituted Pyridine
Inverse Demand Diels-Alder Electron-Poor (EWGs present)Electron-RichSubstituted Pyridine
Reaction with Alkynes Electron-RichElectron-PoorSubstituted Furan

Ring-Opening and Rearrangement Reactions

Oxidative and Reductive Cleavage

The oxazole ring is susceptible to oxidative cleavage by potent oxidizing agents like ozone or potassium permanganate.[3] Conversely, catalytic hydrogenation or reduction with strong reducing agents can lead to ring cleavage, yielding open-chain products.[3]

The Cornforth Rearrangement

This is a thermal rearrangement specific to 4-acyloxazoles. Upon heating, the acyl group at C4 and the substituent at C5 exchange positions.[2] This reaction proceeds through a nitrile ylide intermediate and provides a method for isomerizing substituted oxazoles.

Key Synthetic Protocols: A Practical Approach

Protocol: Robinson-Gabriel Synthesis of a 2,5-Diaryloxazole

This is a foundational method for constructing the oxazole ring from an α-acylamino ketone. The reaction involves an intramolecular cyclization followed by dehydration.[3][7]

Objective: To synthesize 2,5-diphenyl-1,3-oxazole.

Materials:

  • 2-Benzamidoacetophenone (1 mmol)

  • Concentrated Sulfuric Acid (H₂SO₄, 2 mL)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, dissolve 2-benzamidoacetophenone in 5 mL of DCM.

  • Cyclodehydration: Cool the flask in an ice bath (0 °C). Slowly add concentrated sulfuric acid (2 mL) dropwise to the stirring solution.

    • Causality: Sulfuric acid acts as both a catalyst and a powerful dehydrating agent, promoting the intramolecular cyclization of the ketone onto the amide oxygen, followed by elimination of water to form the aromatic ring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture over crushed ice in a beaker.

  • Neutralization: Slowly neutralize the acidic solution by adding saturated NaHCO₃ solution until effervescence ceases (pH ≈ 7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the pure 2,5-diphenyloxazole.

Protocol: Diels-Alder Reaction for Pyridine Synthesis

Objective: To synthesize a substituted pyridine from an alkoxy-oxazole and an alkene dienophile.

Materials:

  • 5-Ethoxy-4-methyloxazole (1 mmol)

  • Diethyl maleate (1.2 mmol)

  • Toluene (5 mL)

Procedure:

  • Reaction Setup: Combine 5-ethoxy-4-methyloxazole and diethyl maleate in a sealed pressure tube containing a magnetic stir bar. Add toluene as the solvent.

  • Thermal Reaction: Seal the tube and heat the mixture in an oil bath at 150-180 °C for 12-24 hours.

    • Causality: The high temperature provides the activation energy for the [4+2] cycloaddition. The electron-donating ethoxy group on the oxazole facilitates its role as the diene.

  • Intermediate Formation: The initial reaction forms a bicyclic Diels-Alder adduct. This adduct is thermally unstable.

  • Aromatization: Upon continued heating, the adduct eliminates ethanol to form the stable aromatic pyridine ring.

  • Workup and Purification: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure. Purify the resulting crude pyridine derivative by column chromatography.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Retrieved from [Link]

  • Ansari, A., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Cogent Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Organic-chemistry.org. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxazole. Wikipedia. Retrieved from [Link]

  • Hassner, A. (1993). New Chemistry of Oxazoles. HETEROCYCLES, Vol. 35, No. 2. Retrieved from [Link]

  • Li, J., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. Retrieved from [Link]

  • Biswas, T. (2022). Oxazole Synthesis by four Name Reactions. YouTube. Retrieved from [Link]

  • Kumar, R., et al. (2016). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. Der Pharma Chemica. Retrieved from [Link]

  • Venkatesh, P. (n.d.). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare. Retrieved from [Link]

  • Der Pharma Chemica. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica. Retrieved from [Link]

  • Macmillan Group. (n.d.). Oxazole. Macmillan Group Meeting presentation. Retrieved from [Link]

Sources

A Technical Guide to Determining the Solubility of Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate. By integrating theoretical principles with actionable experimental protocols, this document serves as a practical resource for characterizing this compound's behavior in various solvent systems, a critical step in many chemical and pharmaceutical development processes.

Introduction: The Significance of Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its suitability for a vast array of applications, from reaction kinetics to formulation development and bioavailability in pharmaceutical contexts.[1] this compound, a substituted oxazole, belongs to a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science.[2][3] An in-depth understanding of its solubility profile is paramount for its effective utilization. This guide will explore the theoretical underpinnings of solubility and provide robust methodologies for its empirical determination.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4][5][6][7][8] This concept posits that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density across its structure, which is influenced by the presence of various functional groups.[9]

Molecular Structure Analysis of this compound

To predict the solubility of this compound, we must first analyze its structural features:

  • Oxazole Ring: The 1,3-oxazole ring is a five-membered heterocycle containing both an oxygen and a nitrogen atom. This imparts a degree of polarity to the molecule.

  • Ethyl Carboxylate Group (-COOEt): The ester functional group is polar and can act as a hydrogen bond acceptor.[10][11][12][13][14]

  • Tert-butyl Group (-C(CH₃)₃): This bulky, nonpolar alkyl group will significantly influence the molecule's interaction with nonpolar solvents. As the nonpolar portion of a molecule increases in size, its solubility in polar solvents tends to decrease.[9][10]

Based on this structure, we can anticipate that this compound will exhibit moderate polarity. The presence of the polar oxazole ring and ethyl carboxylate group suggests potential solubility in polar solvents, while the nonpolar tert-butyl group indicates likely solubility in nonpolar organic solvents. The interplay of these features will determine its solubility profile across a spectrum of solvents.

Classification of Common Laboratory Solvents

Laboratory solvents are typically categorized based on their polarity and hydrogen bonding capabilities:

  • Polar Protic Solvents: (e.g., Water, Methanol, Ethanol) These solvents have large dipole moments and can act as hydrogen bond donors. They are effective at dissolving polar and ionic compounds.[15]

  • Polar Aprotic Solvents: (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)) These solvents possess large dipole moments but lack O-H or N-H bonds, so they cannot donate hydrogen bonds.[15] They are adept at dissolving a wide range of polar compounds.

  • Nonpolar Solvents: (e.g., Hexane, Toluene, Dichloromethane) These solvents have small dipole moments and primarily interact through weaker van der Waals forces. They are ideal for dissolving nonpolar compounds.

Experimental Determination of Solubility

A systematic approach to determining the solubility of this compound involves both qualitative assessment and quantitative measurement.

Qualitative Solubility Assessment

A preliminary assessment can be performed to quickly gauge the solubility in a range of solvents.

Protocol for Qualitative Solubility Testing:

  • Preparation: Dispense 25 mg of this compound into a series of small, dry test tubes.[16][17]

  • Solvent Addition: To each test tube, add 0.75 mL of a different solvent from the classes described above (polar protic, polar aprotic, and nonpolar).[17]

  • Observation: Vigorously shake each test tube for 10-20 seconds and observe whether the solid dissolves completely.[1]

  • Categorization: Classify the compound as "soluble," "partially soluble," or "insoluble" in each solvent.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and accurate technique for determining equilibrium solubility.[18][19]

Protocol for the Shake-Flask Method:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.[18]

  • Equilibration: Agitate the mixture at a constant temperature for a predetermined period (typically 24 hours or longer) to ensure equilibrium is reached.[18]

  • Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a chemically inert filter that does not adsorb the solute.

  • Quantification: Determine the concentration of the dissolved this compound in the saturated solution using a suitable analytical technique.

Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Weigh excess of this compound B Add to a known volume of solvent in a sealed vial A->B C Agitate at constant temperature (e.g., 24h) B->C D Centrifuge or Filter to separate solid from supernatant C->D E Analyze supernatant concentration D->E F UV-Vis Spectroscopy E->F If chromophore is present G HPLC / UPLC-MS E->G For higher sensitivity and selectivity

Caption: Workflow for quantitative solubility determination using the shake-flask method.

Analytical Techniques for Quantification

The choice of analytical method is critical for accurate solubility determination.

  • UV-Visible Spectroscopy: This technique is rapid and can be used if the compound has a chromophore that absorbs in the UV-Vis range.[18][20] A calibration curve of absorbance versus known concentrations must first be generated.

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS): These chromatographic methods offer high sensitivity and selectivity, allowing for the accurate quantification of the compound even in the presence of impurities.[21][22][23] They are the preferred methods for low solubility compounds.[21]

Protocol for Quantification by HPLC:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.

  • Sample Analysis: Dilute the saturated supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

  • Concentration Determination: Inject the diluted sample and determine its concentration from the calibration curve. Remember to account for the dilution factor to calculate the original concentration in the saturated solution.

Logical Relationship of Solubility Principles

Sources

The Ascendant Role of Oxazole Carboxylates in Modern Drug Discovery: A Technical Guide to Unlocking Their Biological Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

The intrinsic versatility of the oxazole scaffold, a five-membered heterocyclic ring containing nitrogen and oxygen, has cemented its status as a privileged structure in medicinal chemistry.[1][2] When functionalized with a carboxylate group, these compounds exhibit a remarkable breadth of biological activities, positioning them as promising candidates for novel therapeutic agents. This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the synthesis, biological evaluation, and structure-activity relationships of novel oxazole carboxylates.

The Oxazole Core: A Foundation for Diverse Bioactivity

The unique electronic and structural characteristics of the oxazole ring are fundamental to its pharmacological promiscuity.[3] This aromatic heterocycle can engage in various non-covalent interactions, including hydrogen bonding, π–π stacking, and hydrophobic interactions with biological targets.[1][3] The presence of both a nitrogen and an oxygen atom imparts a unique dipole moment and allows for fine-tuning of the molecule's physicochemical properties, such as solubility and membrane permeability.[1][3]

The introduction of a carboxylate moiety further enhances the drug-like properties of the oxazole core. The carboxylate group can act as a key pharmacophore, directly interacting with receptor sites, or it can be esterified to create prodrugs with improved bioavailability.

A Spectrum of Therapeutic Promise: Key Biological Activities

Research into oxazole carboxylates has unveiled a wide array of potential therapeutic applications, driven by their diverse mechanisms of action.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Oxazole derivatives have emerged as a significant class of anticancer agents, targeting various pathways involved in tumor progression.[2][4][5] The carboxylate functionality can play a crucial role in the molecule's ability to interact with specific targets within cancer cells.

Mechanisms of Action:

  • Tubulin Polymerization Inhibition: Certain oxazole-containing compounds have been shown to inhibit microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis.[4][5]

  • Kinase Inhibition: As potent ATP-competitive inhibitors, oxazole derivatives can target protein kinases that are often dysregulated in cancer, such as tyrosine kinases.[6][7]

  • Induction of Apoptosis: Many oxazole carboxylates have been found to induce programmed cell death in cancer cells through various mechanisms, including the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP).[8]

  • Topoisomerase Inhibition: Some derivatives interfere with the function of DNA topoisomerases, enzymes essential for DNA replication and repair, leading to DNA damage and cell death.[4][5]

Structure-Activity Relationship (SAR) Insights:

The substitution pattern on the oxazole ring and the nature of the groups attached to the carboxylate are critical determinants of anticancer potency.[1][4] For instance, the presence of specific aromatic or heterocyclic moieties at the C2 and C5 positions of the oxazole ring has been correlated with enhanced cytotoxic activity against various cancer cell lines.

Synthetic Strategies: Building the Oxazole Carboxylate Scaffold

Several robust synthetic methodologies have been developed for the efficient construction of oxazole carboxylates. The choice of a particular synthetic route often depends on the desired substitution pattern and the availability of starting materials.

The Robinson-Gabriel Synthesis and its Modifications

A classic and widely used method for oxazole synthesis is the Robinson-Gabriel synthesis, which involves the cyclodehydration of α-acylamino ketones.[9] This method can be adapted to produce oxazole carboxylates by using appropriate starting materials bearing a carboxyl or ester group.

Van Leusen Reaction

The Van Leusen reaction provides a versatile route to oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[10] This reaction is particularly useful for the synthesis of 5-substituted oxazoles.

Direct Synthesis from Carboxylic Acids

More recent and highly efficient methods allow for the direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids.[11] These one-pot procedures often utilize activating agents to facilitate the reaction with isocyanoacetates.[11]

Experimental Protocol: A Representative Synthesis of an Ethyl 2-Phenyloxazole-4-carboxylate

This protocol outlines a general procedure for the synthesis of an ethyl 2-phenyloxazole-4-carboxylate, a common scaffold in medicinal chemistry.

Materials:

  • Ethyl 2-amino-3-oxobutanoate hydrochloride

  • Benzoyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Concentrated Sulfuric Acid

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Acylation: To a stirred solution of ethyl 2-amino-3-oxobutanoate hydrochloride (1.0 eq) in DCM at 0 °C, add pyridine (2.2 eq). Slowly add benzoyl chloride (1.1 eq) and allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Cyclodehydration: Dissolve the crude α-acylamino ketone in a minimal amount of a suitable solvent. Cool the solution to 0 °C and add concentrated sulfuric acid (2-3 eq) dropwise. Stir the reaction at room temperature for 4-6 hours.

  • Neutralization and Extraction: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous sodium bicarbonate solution. Extract the product with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired ethyl 2-phenyloxazole-4-carboxylate.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of characteristic peaks corresponding to the oxazole ring protons and carbons, as well as the ethyl carboxylate group, will validate the successful synthesis.

Biological Evaluation: From In Vitro Screening to Mechanistic Studies

A systematic approach to evaluating the biological activity of novel oxazole carboxylates is crucial for identifying promising lead compounds.

In Vitro Bioactivity Screening

Initial screening typically involves assessing the activity of the synthesized compounds against a panel of relevant cell lines or microbial strains.

Example Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Test compounds (dissolved in DMSO)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Mechanistic Studies

Once promising compounds are identified, further studies are necessary to elucidate their mechanism of action. These may include:

  • Enzyme inhibition assays: To determine the effect of the compounds on specific enzymes.[12]

  • Cell cycle analysis: To investigate the effect on cell cycle progression.

  • Apoptosis assays: Such as TUNEL staining or Annexin V/PI staining, to confirm the induction of apoptosis.

  • Western blotting: To analyze the expression levels of key proteins involved in the targeted pathways.

Data Presentation and Visualization

Table 1: Representative Biological Activity Data for Novel Oxazole Carboxylates
Compound IDTarget Cell LineIC₅₀ (µM)
OXC-01PhenylEthylMCF-7 (Breast)12.5
OXC-024-ChlorophenylEthylHCT116 (Colon)8.2
OXC-032-FurylMethylA549 (Lung)15.1
OXC-04ThienylEthylPC-3 (Prostate)9.8
Diagrams for Conceptual Understanding

Visual representations can greatly enhance the understanding of complex biological pathways and experimental workflows.

G cluster_0 Synthesis Workflow Starting Materials Starting Materials Acylation Acylation Starting Materials->Acylation Reagents Cyclodehydration Cyclodehydration Acylation->Cyclodehydration Intermediate Purification Purification Cyclodehydration->Purification Crude Product Characterization Characterization Purification->Characterization Pure Product Oxazole Carboxylate Oxazole Carboxylate Characterization->Oxazole Carboxylate

Caption: General workflow for the synthesis of oxazole carboxylates.

G Oxazole Carboxylate Oxazole Carboxylate Target Protein (e.g., Kinase) Target Protein (e.g., Kinase) Oxazole Carboxylate->Target Protein (e.g., Kinase) Inhibition Signaling Pathway Signaling Pathway Target Protein (e.g., Kinase)->Signaling Pathway Blocks Cell Proliferation Cell Proliferation Signaling Pathway->Cell Proliferation Inhibits Apoptosis Apoptosis Signaling Pathway->Apoptosis Induces

Caption: Simplified signaling pathway inhibition by an oxazole carboxylate.

Conclusion and Future Directions

Novel oxazole carboxylates represent a fertile ground for the discovery of new therapeutic agents.[1] Their synthetic tractability and diverse biological activities make them an attractive scaffold for medicinal chemists.[1] Future research in this area should focus on the rational design of more potent and selective derivatives, the exploration of novel biological targets, and the optimization of pharmacokinetic and pharmacodynamic properties to translate the promising in vitro results into in vivo efficacy. The continued investigation of this remarkable class of compounds holds the potential to address significant unmet medical needs across a range of diseases.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (URL: [Link])

  • A comprehensive review on biological activities of oxazole derivatives. (URL: [Link])

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing. (URL: [Link])

  • A comprehensive review on biological activities of oxazole derivatives - PMC - NIH. (URL: [Link])

  • (PDF) A comprehensive review on biological activities of oxazole derivatives. (URL: [Link])

  • Synthesis, Reactions and Medicinal Uses of Oxazole - Pharmaguideline. (URL: [Link])

  • a brief review on antimicrobial activity of oxazole derivatives - iajps. (URL: [Link])

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies | Bentham Science. (URL: [Link])

  • Oxazole-Based Compounds As Anticancer Agents | Bentham Science Publishers. (URL: [Link])

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed. (URL: [Link])

  • Oxazole - Wikipedia. (URL: [Link])

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture - MDPI. (URL: [Link])

  • Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. (URL: [Link])

  • Review of Antimicrobial Activity of Oxazole - IJPPR. (URL: [Link])

  • Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies - MDPI. (URL: [Link])

  • Synthesis of 1,3-oxazoles - Organic Chemistry Portal. (URL: [Link])

  • 1,3‐Oxazoles as Anticancer Compounds - ChemistryViews. (URL: [Link])

  • A two-decade overview of oxadiazole derivatives as promising anticancer agents. (URL: [Link])

  • Original Research J. Synth. Chem. One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca - Journal of Synthetic Chemistry. (URL: [Link])

  • Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers - PubMed. (URL: [Link])

  • Structure activity relationship of synthesized compounds - ResearchGate. (URL: [Link])

Sources

An In-Depth Technical Guide to the Synthesis of Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Oxazole Scaffold

The 1,3-oxazole ring is a privileged five-membered heterocyclic motif of considerable interest to researchers in medicinal chemistry and materials science. Its unique electronic properties and ability to act as a bioisostere for amide and ester functionalities have led to its incorporation into a wide array of biologically active molecules.[1] Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate, the subject of this guide, is a valuable building block in organic synthesis, offering multiple points for further functionalization. The strategic placement of a sterically hindering tert-butyl group at the 5-position can enhance the metabolic stability and modulate the pharmacokinetic profile of derivative compounds. This guide provides a comprehensive overview of the primary synthetic strategies for this target molecule, with a focus on the underlying chemical principles and practical experimental considerations for its preparation.

Comparative Analysis of Synthetic Strategies

Two principal retrosynthetic disconnections are considered for the synthesis of this compound. The first is a direct approach involving the condensation of a pivalic acid derivative with an isocyanoacetate. The second is the well-established Van Leusen oxazole synthesis, which utilizes an aldehyde as the starting material for the C5 position of the oxazole ring.[2][3]

Synthetic StrategyStarting MaterialsKey ReagentsAdvantagesDisadvantages
Carboxylic Acid Activation Pivalic Acid, Ethyl IsocyanoacetateTriflylpyridinium reagent, DMAPDirect conversion from a readily available carboxylic acid. High functional group tolerance.[4]Requires an activating agent which may need to be synthesized.
Van Leusen Oxazole Synthesis Pivalaldehyde, Tosylmethyl isocyanide (TosMIC)Base (e.g., K2CO3)Well-established and high-yielding reaction. Odorless isocyanide reagent.[5]Pivalaldehyde can be volatile and requires careful handling. TosMIC is a specialty reagent.

For the purposes of this guide, the Carboxylic Acid Activation method is presented as the primary protocol due to its directness and the use of a stable, readily available carboxylic acid as a key starting material.

Recommended Synthetic Pathway: Carboxylic Acid Activation

The recommended synthesis proceeds via the in-situ activation of pivalic acid, followed by a [3+2] cycloaddition with ethyl isocyanoacetate. This method is advantageous for its operational simplicity and scalability.

Reaction Mechanism

The reaction is initiated by the activation of pivalic acid with a triflylpyridinium reagent, forming a highly reactive mixed anhydride. This intermediate is then attacked by a nucleophilic base, such as 4-dimethylaminopyridine (DMAP), to generate an acylpyridinium salt. The acylpyridinium salt is a potent electrophile that readily reacts with the deprotonated ethyl isocyanoacetate. The resulting intermediate undergoes a subsequent intramolecular cyclization to furnish the desired this compound.[4]

G cluster_activation Carboxylic Acid Activation cluster_cycloaddition Cycloaddition Pivalic_Acid Pivalic Acid Mixed_Anhydride Mixed Anhydride Intermediate Pivalic_Acid->Mixed_Anhydride + Triflylpyridinium Triflylpyridinium Reagent Triflylpyridinium->Mixed_Anhydride Acylpyridinium_Salt Acylpyridinium Salt Mixed_Anhydride->Acylpyridinium_Salt + DMAP DMAP DMAP Intermediate_C Cyclization Precursor Acylpyridinium_Salt->Intermediate_C + Ethyl_Isocyanoacetate Ethyl Isocyanoacetate Deprotonated_Isocyanoacetate Deprotonated Isocyanoacetate Ethyl_Isocyanoacetate->Deprotonated_Isocyanoacetate Base Deprotonated_Isocyanoacetate->Intermediate_C Final_Product This compound Intermediate_C->Final_Product Intramolecular Cyclization G cluster_vanleusen Van Leusen Oxazole Synthesis Pivalaldehyde Pivalaldehyde Oxazoline_Intermediate Oxazoline Intermediate Pivalaldehyde->Oxazoline_Intermediate + TosMIC TosMIC Deprotonated_TosMIC Deprotonated TosMIC TosMIC->Deprotonated_TosMIC Base Deprotonated_TosMIC->Oxazoline_Intermediate Final_Product 5-tert-butyl-1,3-oxazole Oxazoline_Intermediate->Final_Product - TosH

Sources

Methodological & Application

Application Notes and Protocols for Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The oxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds and FDA-approved therapeutics.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate, a promising, yet under-explored, member of this versatile heterocyclic family. While specific biological data for this exact molecule is not extensively documented in publicly available literature, this guide synthesizes established principles of oxazole chemistry and pharmacology to propose potential therapeutic applications and detailed experimental protocols. We will explore plausible synthetic routes, hypothesize biological targets based on structure-activity relationships of analogous compounds, and provide robust, step-by-step protocols for its synthesis, characterization, and biological evaluation.

Introduction to the Oxazole Scaffold

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This arrangement imparts unique physicochemical properties, including the ability to act as a bioisostere for amide and ester functionalities, enhancing metabolic stability and pharmacokinetic profiles.[3][4] The oxazole nucleus is a versatile pharmacophore found in natural products and synthetic drugs with a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.[1][2]

The subject of this guide, this compound, incorporates several key structural features:

  • The Oxazole Core: Provides a rigid scaffold for the presentation of functional groups and engages in various non-covalent interactions with biological targets.[1][5]

  • A 5-tert-butyl Group: This bulky, lipophilic group can enhance binding to hydrophobic pockets within target proteins and may improve membrane permeability.

  • A 2-ethyl carboxylate Group: This moiety can act as a hydrogen bond acceptor and can be hydrolyzed in vivo to the corresponding carboxylic acid, potentially altering the compound's solubility, cell permeability, and target engagement.

Postulated Medicinal Chemistry Applications

Based on the known biological activities of structurally related oxazole and isoxazole derivatives, we can hypothesize several promising therapeutic avenues for this compound.

Anticancer Activity

Numerous oxazole-containing compounds have demonstrated potent anticancer activity. For instance, derivatives of 2-aryl-4-arylsulfonyl-5-RS-1,3-oxazoles have been evaluated against a panel of 59 cancer cell lines.[6] The mechanism of action for many anticancer oxazoles involves the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation and survival.

  • Hypothesized Mechanism of Action: this compound could potentially inhibit protein kinases, a class of enzymes frequently dysregulated in cancer. The tert-butyl group could anchor the molecule in the ATP-binding pocket of a kinase, while the ethyl carboxylate could interact with solvent-exposed regions or be modified to introduce further interactions.

anticancer_pathway Drug Drug Kinase Kinase Drug->Kinase Inhibition Phosphorylated_Substrate Phosphorylated_Substrate Kinase->Phosphorylated_Substrate Phosphorylation Substrate Substrate Substrate->Phosphorylated_Substrate Cell_Proliferation Cell_Proliferation Phosphorylated_Substrate->Cell_Proliferation Activation

Caption: Hypothesized Kinase Inhibition Pathway

Antimicrobial Activity

The oxazole and isoxazole moieties are present in several compounds with significant antibacterial and antitubercular activity.[7][8] For example, a series of ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates showed potent activity against Mycobacterium tuberculosis.[7]

  • Hypothesized Mechanism of Action: The planar oxazole ring could intercalate into bacterial DNA or inhibit essential bacterial enzymes. The lipophilic tert-butyl group may facilitate passage through the bacterial cell wall.

Experimental Protocols

The following protocols provide a framework for the synthesis, purification, and biological evaluation of this compound.

Synthesis Protocol

A plausible synthetic route to this compound can be adapted from established methods for oxazole synthesis. One common approach involves the condensation of an α-halo ketone with an amide.

synthesis_workflow Start Start Step1 Step 1 Bromination of Pinacolone Start->Step1 Step2 Step 2 Condensation with Ethyl Oxamate Step1->Step2 Step3 Step 3 Cyclization and Dehydration Step2->Step3 Purification Purification Column Chromatography Step3->Purification Characterization Characterization NMR, MS, IR Purification->Characterization End End Characterization->End

Caption: Synthetic Workflow

Step-by-Step Methodology:

  • Synthesis of α-bromopinacolone:

    • To a solution of pinacolone (1 equivalent) in a suitable solvent such as methanol or acetic acid, add N-bromosuccinimide (NBS) (1.1 equivalents).

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure. Extract the crude product with a suitable organic solvent (e.g., diethyl ether) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude α-bromopinacolone.

  • Condensation and Cyclization:

    • Dissolve α-bromopinacolone (1 equivalent) and ethyl oxamate (1.2 equivalents) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).

    • Add a non-nucleophilic base such as triethylamine or diisopropylethylamine (2 equivalents) to the mixture.

    • Heat the reaction mixture to reflux (typically 80-100 °C) for 6-12 hours.

    • Monitor the formation of the oxazole product by TLC.

  • Work-up and Purification:

    • After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization:

    • Confirm the structure of the purified this compound using standard analytical techniques:

      • ¹H and ¹³C NMR: To determine the chemical structure and purity.

      • Mass Spectrometry (MS): To confirm the molecular weight.

      • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

In Vitro Anticancer Activity Protocol

MTT Assay for Cell Viability:

  • Cell Culture:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment:

    • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare a stock solution of this compound in DMSO.

    • Treat the cells with serial dilutions of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Assay:

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

    • Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Antibacterial Activity Protocol

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC):

  • Bacterial Strains:

    • Use a panel of clinically relevant bacterial strains, including Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

  • Inoculum Preparation:

    • Grow the bacterial strains in appropriate broth media (e.g., Mueller-Hinton broth) to the mid-logarithmic phase.

    • Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation and Assay:

    • Prepare a stock solution of this compound in DMSO.

    • Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing broth media.

    • Add the standardized bacterial inoculum to each well.

    • Include a positive control (bacteria with no compound), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin).

  • Incubation and MIC Determination:

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Summary

While specific experimental data for this compound is not available, the following table illustrates how such data would be presented.

Compound Target Cell Line/Bacterium IC₅₀ (µM) / MIC (µg/mL)
This compoundMCF-7 (Breast Cancer)To be determined
A549 (Lung Cancer)To be determined
Staphylococcus aureusTo be determined
Escherichia coliTo be determined
Doxorubicin (Control)MCF-7Reference value
Ciprofloxacin (Control)S. aureus / E. coliReference value

Conclusion and Future Directions

This compound represents a molecule of significant interest for medicinal chemistry exploration. The protocols and potential applications outlined in this guide provide a solid foundation for researchers to synthesize and evaluate this compound. Future work should focus on a comprehensive biological screening to identify its primary therapeutic targets and mechanisms of action. Structure-activity relationship (SAR) studies, involving modifications of the tert-butyl and ethyl carboxylate groups, will be crucial for optimizing its potency and selectivity.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Egyptian Journal of Basic and Applied Sciences. [Link]

  • New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. (2023). Molecules. [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (n.d.). RSC Publishing. [Link]

  • Synthesis and biological evaluation of (3-aryl-1,2-oxazol-5-yl)methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylates as antioxidant and antimicrobial agents. (2017). Journal of the Serbian Chemical Society. [Link]

  • Design, Synthesis and Biological Evaluation of Ethyl 5-(1-benzyl-1H-indol-5-yl) Isoxazole-3-Carboxylates as Antimycobacterial Agents. (2024). ChemMedChem. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Semantic Scholar. [Link]

  • Synthesis and Evaluation as Antitubercular Agents of 5-Arylethenyl and 5-(Hetero)aryl-3-Isoxazolecarboxylate. (2013). Drug Development Research. [Link]

  • Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). Biointerface Research in Applied Chemistry. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). ResearchGate. [Link]

  • SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. (n.d.). SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. [Link]

  • Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. (2024). PubMed. [Link]

Sources

Application Notes & Protocols: High-Throughput Screening Assays for Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Oxazole Scaffold in Modern Drug Discovery

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions allow oxazole derivatives to bind with high affinity to a wide range of biological targets.[2] Consequently, this versatile core is found in numerous FDA-approved drugs and clinical candidates, demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3]

The relentless pursuit of novel therapeutics necessitates the rapid and efficient evaluation of large chemical libraries.[4] High-Throughput Screening (HTS) has become an indispensable engine in this process, enabling the automated testing of hundreds of thousands of compounds to identify "hits" that modulate a specific biological process.[5] For libraries rich in oxazole derivatives, the development of robust and reliable HTS assays is paramount to unlocking their full therapeutic potential.[2][3]

This guide provides an in-depth exploration of HTS assay design and implementation specifically tailored for the screening of oxazole-based compound libraries. We will delve into the critical considerations for assay selection, provide detailed, field-tested protocols for both biochemical and cell-based assays, and address the nuances of data analysis and quality control that are essential for a successful screening campaign.

Pillar 1: Strategic Assay Selection for Oxazole Libraries

The success of any HTS campaign hinges on the selection of an appropriate assay format.[5] This choice is not arbitrary; it is a strategic decision dictated by the biological target, the nature of the oxazole library, and the available instrumentation. Fluorescence-based assays are frequently employed in HTS due to their high sensitivity, versatility, and amenability to automation.[6]

Key Considerations for Assay Selection:

  • Target Class: The biological target (e.g., kinase, G-protein coupled receptor (GPCR), enzyme) will fundamentally determine the feasible assay technologies. For instance, kinase activity is often measured via phosphorylation of a substrate, while GPCR activation is typically monitored through downstream second messenger signaling.[7][8]

  • Assay Principle: Common HTS assay principles include:

    • Fluorescence Intensity (FI): A direct measurement of fluorescence, often used in assays where an enzymatic reaction produces a fluorescent product.

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A robust technology that minimizes background fluorescence by using a long-lifetime donor fluorophore and measuring the FRET signal after a time delay. This is particularly advantageous for screening kinase inhibitors.[7]

    • Fluorescence Polarization (FP): Measures the change in the polarization of emitted light when a small fluorescent molecule binds to a larger protein, making it ideal for studying binding events.

    • Cell-Based Reporter Assays: Utilize engineered cell lines that express a reporter gene (e.g., luciferase, GFP) under the control of a specific signaling pathway.

    • Calcium Mobilization Assays: A common method for screening GPCRs that couple to the Gαq pathway, where receptor activation leads to a transient increase in intracellular calcium, which is detected by a calcium-sensitive fluorescent dye.[9]

  • Potential for Compound Interference: A critical and often overlooked aspect is the potential for the screened compounds themselves to interfere with the assay signal. Oxazole derivatives, like many aromatic heterocycles, can exhibit autofluorescence or quench the fluorescence of the assay reagents, leading to false positives or false negatives.[10][11] It is crucial to perform pre-screening checks for compound interference.

Application Note 1: Biochemical HTS Assay for Oxazole-Based Kinase Inhibitors

Protein kinases are a major class of drug targets, and many oxazole derivatives have been developed as kinase inhibitors.[12] This protocol details a robust TR-FRET-based assay for identifying oxazole inhibitors of a hypothetical serine/threonine kinase, "Kinase-X."

Principle: This homogeneous, "add-and-read" assay measures the phosphorylation of a biotinylated peptide substrate by Kinase-X. A Europium (Eu³⁺)-labeled anti-phospho-serine antibody serves as the donor fluorophore, and a streptavidin-conjugated allophycocyanin (SA-APC) acts as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the Eu³⁺ donor and APC acceptor into close proximity, resulting in a FRET signal. Inhibitors of Kinase-X will prevent substrate phosphorylation, leading to a decrease in the FRET signal. The time-resolved format significantly reduces interference from compound autofluorescence.[7]

Workflow Diagram:

HTS_Kinase_Assay_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound 1. Dispense Oxazole Compound Library (384-well plate) Enzyme 2. Add Kinase-X and Biotinylated Peptide Compound->Enzyme ATP 3. Initiate Reaction with ATP Enzyme->ATP Incubate 4. Incubate (e.g., 60 min at RT) ATP->Incubate Stop 5. Add Stop/Detection Mix (Eu-Ab + SA-APC in EDTA) Incubate->Stop Incubate2 6. Incubate (e.g., 60 min at RT) Stop->Incubate2 Read 7. Read Plate (TR-FRET Reader) Incubate2->Read

Caption: TR-FRET Kinase Inhibition Assay Workflow.

Materials & Reagents:

ReagentSupplierPurpose
Kinase-X, activeIn-house/VendorEnzyme
Biotinylated Peptide SubstrateVendorSubstrate
ATPSigma-AldrichCo-factor
StaurosporineSigma-AldrichPositive Control Inhibitor
DMSOSigma-AldrichVehicle Control
Eu³⁺-labeled anti-phospho-serine AbVendorTR-FRET Donor
Streptavidin-APC (SA-APC)VendorTR-FRET Acceptor
EDTASigma-AldrichStop Reagent
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)In-houseReaction Buffer
Low-volume, 384-well white assay platesGreiner Bio-OneAssay Plate

Step-by-Step Protocol:

  • Compound Plating: Using an acoustic liquid handler or pin tool, transfer 50 nL of each oxazole derivative from the library stock plates (typically 10 mM in DMSO) to the 384-well assay plates. Also, plate positive control (Staurosporine) and negative control (DMSO) wells.

  • Enzyme/Substrate Addition: Prepare a 2X Kinase-X/Substrate mix in assay buffer. Dispense 5 µL of this mix into each well of the assay plate.

  • Pre-incubation: Gently centrifuge the plates (e.g., 1000 rpm for 1 min) to ensure all components are at the bottom of the wells. Incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.

  • Initiation: Prepare a 2X ATP solution in assay buffer. To initiate the kinase reaction, add 5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL.

    • Expert Insight: The final ATP concentration should be at or near the Michaelis-Menten constant (Km) for ATP. This ensures the assay is sensitive to competitive inhibitors.

  • Kinase Reaction Incubation: Cover the plates and incubate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% substrate turnover).

  • Detection: Prepare a 2X Stop/Detection mix containing the Eu³⁺-labeled antibody and SA-APC in assay buffer with EDTA. The EDTA chelates Mg²⁺, effectively stopping the kinase reaction. Add 10 µL of this mix to each well.

  • Detection Incubation: Cover the plates and incubate for 60 minutes at room temperature, protected from light, to allow the detection reagents to bind.

  • Data Acquisition: Read the plates on a TR-FRET-enabled plate reader (e.g., PHERAstar, EnVision). Set the reader to excite at ~340 nm and measure emission at 665 nm (APC) and 615 nm (Eu³⁺) after a 100 µs delay. The TR-FRET ratio (665 nm / 615 nm) is the final readout.

Application Note 2: Cell-Based HTS for Oxazole Modulators of GPCR Signaling

GPCRs are the largest family of cell surface receptors and a major target class for pharmaceuticals.[8] This protocol describes a cell-based calcium mobilization assay to identify oxazole derivatives that modulate a Gαq-coupled GPCR, "GPCR-Y."

Principle: Cells stably expressing GPCR-Y are pre-loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon activation of the Gαq pathway by an agonist, intracellular calcium is released from the endoplasmic reticulum, causing a rapid increase in the fluorescence of the dye. Antagonists will block this response, while allosteric modulators may potentiate or inhibit it. The assay is performed on a kinetic plate reader capable of rapid liquid dispensing and fluorescence reading.[9]

Signaling Pathway Diagram:

GPCR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Oxazole Oxazole Agonist GPCR GPCR-Y Oxazole->GPCR Gq Gαq Protein GPCR->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds Ca_ER Ca²⁺ (stored) IP3R->Ca_ER opens Ca_Cytosol ↑ [Ca²⁺]i Ca_ER->Ca_Cytosol release Fluorescence Fluorescence Signal Ca_Cytosol->Fluorescence generates

Caption: Gαq-Coupled GPCR Calcium Mobilization Pathway.

Materials & Reagents:

ReagentSupplierPurpose
HEK293 cells expressing GPCR-YIn-house/VendorHost cell line
Fluo-4 AMThermo FisherCalcium indicator dye
ProbenecidSigma-AldrichInhibits dye efflux
Known GPCR-Y AgonistIn-house/VendorPositive Control
Known GPCR-Y AntagonistIn-house/VendorPositive Control
Cell Culture Medium (e.g., DMEM)GibcoCell growth
Assay Buffer (e.g., HBSS with 20 mM HEPES)GibcoAssay Buffer
Black-walled, clear-bottom 384-well platesCorningCell culture/assay plate

Step-by-Step Protocol:

  • Cell Plating: Seed the HEK293-GPCR-Y cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 20,000 cells/well). Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: The next day, remove the culture medium. Prepare a dye loading solution containing Fluo-4 AM and probenecid in assay buffer. Add 20 µL of this solution to each well.

    • Expert Insight: Probenecid is crucial as it inhibits organic anion transporters in the cell membrane that can pump the dye out, thus ensuring a stable baseline signal.

  • Incubation: Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.

  • Compound Addition: Place the cell plate into a kinetic plate reader (e.g., FLIPR, FDSS). Transfer the oxazole compounds from a source plate to the cell plate using the instrument's integrated liquid handler. For an antagonist screen, add the compounds and incubate for 15-30 minutes before adding the agonist.

  • Agonist Addition & Data Acquisition: For an agonist screen, initiate reading and add the oxazole compounds. For an antagonist screen, add a pre-determined concentration (e.g., EC₈₀) of the known agonist.

  • Kinetic Read: Measure the fluorescence intensity (Excitation: ~488 nm, Emission: ~520 nm) every second for a period of 90-120 seconds to capture the transient calcium flux. The primary readout is typically the maximum peak height or the area under the curve.

Pillar 2: Data Analysis, Quality Control, and Troubleshooting

Rigorous data analysis and quality control are non-negotiable for the integrity of an HTS campaign.[13][14]

Data Normalization: Raw data from each plate should be normalized to the on-plate controls to account for plate-to-plate variability. The percent inhibition (for antagonist assays) or percent activation (for agonist assays) is calculated as follows:

% Inhibition = 100 * (1 - (Signal_Compound - Mean_High_Control) / (Mean_Low_Control - Mean_High_Control))

% Activation = 100 * (Signal_Compound - Mean_Low_Control) / (Mean_High_Control - Mean_Low_Control)

Where:

  • Low Control: Signal from wells with DMSO (no inhibition/activation).

  • High Control: Signal from wells with a saturating concentration of a known inhibitor/agonist.

Quality Control Metrics: The Z'-factor (Z-prime) is the most widely accepted statistical parameter for quantifying the quality of an HTS assay.[15][16][17] It measures the separation between the distributions of the high and low controls.

Z' = 1 - (3 * (SD_High_Control + SD_Low_Control)) / |Mean_High_Control - Mean_Low_Control|

Z'-factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation between controls; ideal for HTS.[18][19]
0 to 0.5MarginalThe assay may be acceptable but could be prone to false results.[18][19]
< 0UnacceptableThe control signals overlap; the assay is not suitable for screening.[18][19]

Troubleshooting Common Issues:

IssuePotential Cause(s)Recommended Solution(s)
High False Positive Rate Compound autofluorescence or quenching.Pre-screen the library in a "buffer-only" plate to identify interfering compounds. For fluorescent assays, consider using red-shifted dyes or time-resolved technologies.[20][21]
Low Z'-factor (<0.5) Reagent instability, suboptimal concentrations, high data variability.Re-optimize enzyme/substrate/agonist concentrations. Check reagent stability and preparation. Ensure liquid handlers are calibrated and dispensing accurately.[22]
Edge Effects in Cell-Based Assays Uneven temperature or humidity across the plate during incubation, evaporation.Ensure proper incubator calibration. Use plates with lids designed to minimize evaporation. Leave the outer wells empty or fill them with buffer.[22]
No or Weak Signal (Cell-Based) Low receptor expression, incorrect cell density, incompatible secondary antibody (if applicable).Verify cell line expression via qPCR or Western blot. Optimize cell seeding density. Ensure secondary antibody is specific to the primary antibody's host species.[23]

Conclusion

Screening oxazole-based libraries using HTS is a powerful strategy for identifying novel lead compounds in drug discovery. The success of such endeavors relies on a thoughtfully designed and rigorously validated assay. By carefully selecting the assay format based on the biological target, meticulously executing detailed protocols, and implementing stringent quality control measures, researchers can confidently navigate the complexities of HTS. The application notes provided herein serve as a robust foundation for developing and implementing high-quality biochemical and cell-based screens, ultimately accelerating the journey from a promising oxazole scaffold to a potential therapeutic.

References

  • Assay Guidance Manual. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
  • Z-factor. (n.d.). In Wikipedia. Retrieved from [Link]

  • Zhao, Y., et al. (2021). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Theranostics, 11(1), 100-120.
  • Liu, X. H., et al. (2009). Novel 2,4,5-trisubstituted oxazole derivatives: Synthesis and antiproliferative activity. European Journal of Medicinal Chemistry, 44(10), 3930-3935.
  • How to reduce autofluorescence in cell-based assays. (n.d.). BMG LABTECH. Retrieved from [Link]

  • Hauser, A. S., et al. (2017). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences, 38(11), 986-999.
  • High-Throughput GPCR Assay Development. (2021). Agilent. Retrieved from [Link]

  • Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. Retrieved from [Link]

  • Interference and Artifacts in High-content Screening. (2025). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Fluorescent biosensors for high throughput screening of protein kinase inhibitors. (2025). ResearchGate. Request PDF. Retrieved from [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Publishing. Retrieved from [Link]

  • High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles. (n.d.). Nature. Retrieved from [Link]

  • Guidance for Assay Development & HTS. (2007). High-Throughput Screening Center. Retrieved from [Link]

  • Sino Biological's launch of SwiftFluo® TR-FRET Kits pioneers a new era in high-throughput kinase inhibitor screening. (2026). News-Medical.Net. Retrieved from [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Molecules, 25(7), 1633.
  • High-Throughput Screening of GPCRs for Drug Discovery. (n.d.). Celtarys. Retrieved from [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. Retrieved from [Link]

  • Development of High-Throughput Fluorescent-Based Screens to Accelerate Discovery of P2X Inhibitors from Animal Venoms. (2019).
  • Assay Validation in High Throughput Screening – from Concept to Application. (2015).
  • Z-factors. (n.d.). BIT 479/579 High-throughput Discovery. Retrieved from [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2022). Semantic Scholar. Retrieved from [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). International Journal of Molecular Sciences, 25(10), 5437.
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Current Organic Chemistry, 26(10), 963-997.
  • Interference with Fluorescence and Absorbance. (2015). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • High-Throughput Screening (HTS) Services. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). MDPI. Retrieved from [Link]

  • Synthetic approaches for oxazole derivatives: A review. (2021). ResearchGate. Retrieved from [Link]

  • On HTS: Z-factor. (2023). On HTS. Retrieved from [Link]

  • GPCRs: Cell based label-free assays in GPCR drug discovery. (2013). European Pharmaceutical Review. Retrieved from [Link]

  • Immunofluorescence Troubleshooting. (2020). St John's Laboratory Ltd. Retrieved from [Link]

  • Assay Guidance Manual. (n.d.). NCBI Bookshelf. Retrieved from [Link]

  • Screening for Allosteric Kinase Inhibitors in High Throughput. (2010). Wiley Analytical Science. Retrieved from [Link]

Sources

Scaling Up Oxazole Synthesis: A Detailed Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The oxazole motif is a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and pharmaceuticals with a wide array of biological activities. As drug candidates progress from discovery to development, the ability to synthesize these heterocyclic compounds on a larger scale becomes paramount. This application note provides a comprehensive guide to the experimental setup for scaling up oxazole synthesis, with a particular focus on the robust and versatile Van Leusen oxazole synthesis. We will delve into the causality behind experimental choices, provide detailed protocols, and address the critical safety and purification challenges encountered during scale-up.

Introduction: The Significance and Challenges of Oxazole Synthesis

Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Their structural and electronic properties make them privileged scaffolds in drug discovery, capable of engaging with a variety of biological targets.[1] The development of efficient and scalable synthetic routes to substituted oxazoles is therefore a critical endeavor for the pharmaceutical industry.

While numerous methods for oxazole synthesis exist, including the Robinson-Gabriel, Fischer, and Bredereck syntheses, many face limitations when transitioning from the bench to the pilot plant.[2] These can include harsh reaction conditions, the use of hazardous reagents, and difficulties in purification. The Van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), has emerged as a particularly attractive method for its mild conditions, broad substrate scope, and amenability to scale-up.[2][3]

This guide will focus on providing a practical framework for researchers and process chemists to navigate the complexities of scaling up oxazole synthesis, ensuring a safe, efficient, and reproducible process.

Strategic Selection of a Scalable Synthetic Route: The Van Leusen Reaction

The Van Leusen oxazole synthesis is a powerful [3+2] cycloaddition reaction between an aldehyde and tosylmethyl isocyanide (TosMIC) in the presence of a base to yield a 5-substituted oxazole.[4] Its advantages for scale-up are numerous:

  • Mild Reaction Conditions: The reaction is typically carried out at or near room temperature, reducing the energy requirements and the risk of side reactions.

  • High Atom Economy: The reaction efficiently incorporates the majority of the atoms from the starting materials into the final product.

  • Commercially Available Starting Materials: Aldehydes and TosMIC are readily available from commercial suppliers.

  • Broad Substrate Scope: The reaction tolerates a wide variety of functional groups on the aldehyde, making it suitable for the synthesis of diverse oxazole derivatives.[5]

Reaction Mechanism

The reaction proceeds through the deprotonation of TosMIC by a base to form a nucleophilic intermediate. This intermediate then attacks the carbonyl carbon of the aldehyde, followed by an intramolecular cyclization and elimination of p-toluenesulfinic acid to afford the oxazole ring.[4]

van_leusen_mechanism TosMIC TosMIC Intermediate1 Deprotonated TosMIC TosMIC->Intermediate1 Deprotonation Base Base Base->Intermediate1 Aldehyde Aldehyde (R-CHO) Intermediate2 Adduct Aldehyde->Intermediate2 Intermediate1->Intermediate2 Nucleophilic attack Intermediate3 Oxazoline intermediate Intermediate2->Intermediate3 Intramolecular cyclization Oxazole 5-Substituted Oxazole Intermediate3->Oxazole Elimination Byproduct p-Toluenesulfinic acid Intermediate3->Byproduct

Caption: Mechanism of the Van Leusen Oxazole Synthesis.

Experimental Setup for Kilogram-Scale Van Leusen Synthesis

Transitioning from a laboratory-scale (gram) to a pilot-plant scale (kilogram) synthesis requires careful consideration of equipment, process parameters, and safety. The following protocol provides a detailed methodology for the kilogram-scale synthesis of a generic 5-substituted oxazole.

Equipment and Reagents
EquipmentDescription
Reactor 100 L glass-lined or stainless steel reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and a condenser.
Addition Funnel/Dosing Pump For controlled addition of reagents.
Heating/Cooling System A circulating temperature control unit capable of maintaining the desired reaction temperature.
Filtration Unit A filter press or a large-scale suction filtration setup (e.g., Nutsche filter) for isolating the product.
Drying Oven A vacuum oven for drying the final product.
Personal Protective Equipment (PPE) Chemical resistant gloves, safety glasses with side shields, lab coat, and a respirator with an appropriate cartridge for organic vapors.[6]
ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
Aromatic Aldehyde (Varies)(As required)(As required)
Tosylmethyl Isocyanide (TosMIC) 195.24(1.1 equiv)(As required)
Potassium Carbonate (K₂CO₃) 138.21(2.0 equiv)(As required)
Methanol (MeOH) 32.04(As required)-
Step-by-Step Protocol
  • Reactor Setup and Inerting:

    • Ensure the reactor is clean, dry, and free from any contaminants.

    • Inert the reactor by purging with nitrogen for at least 30 minutes to remove oxygen and moisture. Maintain a positive nitrogen pressure throughout the reaction.

  • Charging of Reagents:

    • Charge the reactor with the aromatic aldehyde and methanol.

    • Begin stirring at a moderate speed (e.g., 100-150 rpm) to ensure good mixing.

    • In a separate container, dissolve TosMIC in methanol.

    • Slowly add the TosMIC solution to the reactor over a period of 30-60 minutes using a dosing pump. This controlled addition is crucial to manage any potential exotherm.[7]

  • Base Addition and Reaction:

    • Once the TosMIC addition is complete, begin the portion-wise addition of potassium carbonate. The addition should be slow to control the reaction rate and temperature.

    • Monitor the internal temperature of the reactor closely. If a significant exotherm is observed, slow down the addition of the base and/or use the cooling system to maintain the desired temperature (typically 20-25 °C).[8]

    • After the complete addition of the base, continue stirring the reaction mixture at room temperature for 12-24 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking samples periodically and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is considered complete when the starting aldehyde is consumed.

  • Work-up and Product Isolation:

    • Once the reaction is complete, add water to the reaction mixture to quench the reaction and dissolve the inorganic salts.

    • The product will often precipitate out of the aqueous methanol solution.

    • Isolate the crude product by filtration using a filter press or a Nutsche filter.

    • Wash the filter cake with a mixture of methanol and water, followed by water to remove any remaining inorganic impurities.

Experimental Workflow Diagram

scale_up_workflow start Start reactor_setup Reactor Setup & Inerting start->reactor_setup charge_reagents Charge Aldehyde & Methanol reactor_setup->charge_reagents add_tosmic Slow Addition of TosMIC Solution charge_reagents->add_tosmic add_base Portion-wise Addition of K₂CO₃ add_tosmic->add_base reaction Stir at Room Temperature (12-24h) add_base->reaction monitoring Monitor Reaction Progress (TLC/HPLC) reaction->monitoring monitoring->reaction Incomplete workup Quench with Water monitoring->workup Complete filtration Filter Crude Product workup->filtration washing Wash with MeOH/Water & Water filtration->washing purification Purification (Crystallization) washing->purification drying Dry Final Product purification->drying end End drying->end

Caption: Workflow for Kilogram-Scale Van Leusen Oxazole Synthesis.

Process Safety: A Paramount Consideration

Scaling up chemical reactions introduces new safety challenges that must be rigorously addressed. The Van Leusen synthesis, while generally safe on a lab scale, requires careful management at larger scales.

Hazard Analysis
  • Tosylmethyl Isocyanide (TosMIC): Isocyanides are a class of compounds known for their unpleasant odor and potential toxicity. While TosMIC is a solid and less volatile than many other isocyanides, it should still be handled with care in a well-ventilated area.[9] Inhalation and skin contact should be avoided.

  • Exothermic Reaction: The reaction can be exothermic, particularly during the addition of the base. Uncontrolled exotherms can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction.[10]

  • Flammable Solvents: Methanol is a flammable solvent. All equipment should be properly grounded to prevent static discharge, and sources of ignition should be eliminated.

Safety Protocols
  • Controlled Reagent Addition: The slow, controlled addition of TosMIC and the base is critical to manage the reaction exotherm.

  • Temperature Monitoring and Control: Continuous monitoring of the internal reaction temperature is essential. A reliable cooling system must be in place to handle any temperature spikes.

  • Inert Atmosphere: Maintaining a nitrogen atmosphere prevents the formation of flammable mixtures and protects the reaction from moisture.

  • Emergency Preparedness: Have a clear plan for handling emergencies, including spills, fires, and runaway reactions. Ensure that all personnel are trained on these procedures.

Purification at Scale: From Crude Solid to High-Purity Product

Purification is a critical step in any synthesis, and its scalability is a key consideration. While chromatography is a common purification technique in the laboratory, it is often impractical and expensive for large-scale production. Crystallization is the preferred method for purifying solid organic compounds at an industrial scale.[11]

Principles of Large-Scale Crystallization

The goal of crystallization is to obtain a pure crystalline solid from a solution. This is typically achieved by dissolving the crude product in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly, causing the desired compound to crystallize out while the impurities remain in the solution.[1]

Protocol for Crystallization of 5-Substituted Oxazoles
  • Solvent Selection: The choice of solvent is crucial for successful crystallization. A good solvent should dissolve the oxazole product at high temperatures but have low solubility at room temperature or below. Common solvents for crystallizing oxazoles include ethanol, isopropanol, ethyl acetate, and mixtures thereof with water or heptane.

  • Dissolution: Transfer the crude, dry oxazole to a clean, appropriately sized reactor. Add the selected solvent and heat the mixture with stirring until the solid is completely dissolved.

  • Cooling and Crystallization: Slowly cool the solution to room temperature. Slow cooling promotes the formation of large, pure crystals.[12] If crystallization does not initiate, seeding with a small amount of pure product can be beneficial.

  • Further Cooling: Once the solution has reached room temperature, it can be further cooled in an ice bath or with a chiller to maximize the yield of the crystalline product.

  • Isolation and Washing: Isolate the purified crystals by filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified oxazole crystals in a vacuum oven at an appropriate temperature to remove all residual solvent.

Data Presentation: Purity and Yield
StageYield (%)Purity (by HPLC, %)
Crude Product 85-9590-95
After Crystallization 75-85>99

Conclusion and Future Perspectives

The Van Leusen oxazole synthesis is a highly effective and scalable method for the preparation of 5-substituted oxazoles, which are valuable building blocks in drug discovery and development. By carefully considering the experimental setup, process safety, and purification strategies, this reaction can be successfully implemented on a kilogram scale and beyond.

Future advancements in this area may focus on the development of continuous flow processes for oxazole synthesis, which can offer enhanced safety, efficiency, and scalability.[9] Furthermore, the exploration of greener solvents and catalysts will continue to be a priority to minimize the environmental impact of these important synthetic transformations.

This guide provides a solid foundation for researchers and drug development professionals to confidently approach the scale-up of oxazole synthesis. By adhering to the principles of sound chemical engineering and process safety, the path from a promising lead compound to a viable drug candidate can be navigated with greater success.

References

  • Zhang, H., Zhao, Z., & Zhou, C. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 144, 444-492.
  • Sha, F., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594.
  • Kulkarni, B. A., & Ganesan, A. (1999). A simple and efficient synthesis of 5-aryloxazoles using a polymer-supported base. Tetrahedron Letters, 40(31), 5637-5638.
  • Wu, B., et al. (2009). An improved one-pot van Leusen oxazole synthesis using tosylmethyl isocyanide (TosMIC), aliphatic halides and various aldehydes in ionic liquids. Synlett, 2009(03), 500-504.
  • Vertex Pharmaceuticals Incorporated. (2000). Method for preparing 5-substituted oxazoles. WO2000073288A1.
  • Neha, K., et al. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 274-287.
  • Van Leusen, A. M., et al. (1972). A new synthesis of oxazoles from aldehydes and tosylmethylisocyanide. Tetrahedron Letters, 13(23), 2369-2372.
  • University of Rochester Department of Chemistry. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]

  • Patil, P., Ahmadian-Moghaddam, M., & Dömling, A. (2020). Isocyanide 2.0. Green Chemistry, 22(20), 6902-6909.
  • Large Scale Crystallization. (2021, September 24). [Video]. YouTube. [Link]

  • Stanford University Environmental Health & Safety. (2023, March 15). Scale Up Safety. Retrieved from [Link]

  • Mack, B. C. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. In Chemical Process Safety (pp. 1-24). American Chemical Society.
  • Priyanka, et al. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research, 4(1), 1-10.
  • Isocyanate Resins Exposure Monitoring. (2024, March 22). [Video]. YouTube. [Link]

Sources

The Versatile Scaffold: Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate as a Gateway to Bioactive Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Oxazole Motif in Medicinal Chemistry

The 1,3-oxazole ring is a privileged five-membered heterocyclic scaffold that has garnered significant attention from medicinal chemists. Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of biologically active molecules. Oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] This application note focuses on a particularly valuable, yet underexplored, building block: Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate . The strategic placement of a bulky tert-butyl group at the 5-position and an ethyl ester at the 2-position offers a unique combination of steric influence and reactive handles, making it an attractive starting point for the synthesis of novel therapeutic agents. This document provides a comprehensive guide for researchers, detailing plausible synthetic routes to this intermediate and outlining protocols for its elaboration into potentially bioactive compounds.

Physicochemical Properties and Spectroscopic Data

PropertyPredicted Value/InformationSource/Rationale
Molecular Formula C₁₀H₁₅NO₃-
Molecular Weight 197.23 g/mol -
Appearance Likely a colorless to pale yellow oil or low-melting solidBased on similar oxazole esters
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF)General solubility of similar organic molecules
¹H NMR (CDCl₃) δ ~1.4 (t, 3H, OCH₂CH₃), ~1.4 (s, 9H, C(CH₃)₃), ~4.4 (q, 2H, OCH₂CH₃), ~7.3 (s, 1H, oxazole H-4)Predicted chemical shifts based on known oxazole spectra
¹³C NMR (CDCl₃) δ ~14 (OCH₂CH₃), ~28 (C(CH₃)₃), ~32 (C(CH₃)₃), ~62 (OCH₂CH₃), ~120 (C-4), ~155 (C-2), ~160 (C=O), ~165 (C-5)Predicted chemical shifts based on related structures
IR (neat) ν ~1730 cm⁻¹ (C=O, ester), ~1600 cm⁻¹ (C=N), ~1100 cm⁻¹ (C-O)Characteristic vibrational frequencies for the functional groups
Mass Spec (EI) m/z 197 (M⁺), 182 (M⁺ - CH₃), 168 (M⁺ - C₂H₅), 152 (M⁺ - OC₂H₅), 142 (M⁺ - C₄H₉)Expected fragmentation pattern

Synthesis of the Intermediate: A Plausible Approach

A direct, published synthesis for this compound is not readily found in the literature. However, based on established oxazole syntheses, a plausible and robust protocol can be proposed. The Van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), is a versatile method for constructing the oxazole ring from an aldehyde.[4][5]

Proposed Synthetic Pathway

Synthesis_of_Ethyl_5-tert-butyl-1,3-oxazole-2-carboxylate cluster_reagents start Pivalaldehyde intermediate1 5-tert-butyl-1,3-oxazole start->intermediate1 Van Leusen Reaction reagent1 Tosylmethyl isocyanide (TosMIC) K₂CO₃, MeOH product This compound intermediate1->product C-2 Lithiation and Carboxylation reagent2 1. n-BuLi, THF, -78 °C 2. Ethyl chloroformate

Caption: Proposed two-step synthesis of the target intermediate.

Step-by-Step Protocol: Synthesis of 5-tert-butyl-1,3-oxazole
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pivalaldehyde (1.0 eq), tosylmethyl isocyanide (1.05 eq), and anhydrous potassium carbonate (2.0 eq) in methanol.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: To the residue, add water and extract with diethyl ether or ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 5-tert-butyl-1,3-oxazole.

Step-by-Step Protocol: Synthesis of this compound
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 5-tert-butyl-1,3-oxazole (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. To this, add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise while maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Carboxylation: Add ethyl chloroformate (1.2 eq) dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel to yield the target compound, this compound.[6]

Application as an Intermediate for Bioactive Compounds

The title compound is a versatile intermediate due to its two key reactive sites: the ethyl ester at C-2 and the oxazole ring itself. The ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amides. The oxazole ring, while generally stable, can undergo transformations under specific conditions.

Bioactive_Derivatives_Workflow cluster_pathways Synthetic Pathways start This compound hydrolysis Hydrolysis (e.g., LiOH, THF/H₂O) start->hydrolysis carboxylic_acid 5-tert-butyl-1,3-oxazole-2-carboxylic acid hydrolysis->carboxylic_acid acid_chloride Acid Chloride Formation (e.g., SOCl₂) amide_coupling Amide Coupling (e.g., Amine, Coupling Agent) acid_chloride->amide_coupling bioactive_amides Bioactive Amide Derivatives amide_coupling->bioactive_amides carboxylic_acid->acid_chloride carboxylic_acid->amide_coupling Direct Coupling acyl_chloride 5-tert-butyl-1,3-oxazole-2-carbonyl chloride

Caption: General workflow for synthesizing bioactive amides.

Synthesis of Anti-inflammatory Agents

Several oxazole-containing compounds have been reported to possess anti-inflammatory activity.[7][8] A common strategy involves the synthesis of amide derivatives.

Protocol: Hydrolysis to 5-tert-butyl-1,3-oxazole-2-carboxylic Acid

  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Hydrolysis: Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC).[9]

  • Work-up: Acidify the reaction mixture with 1N HCl to pH ~3.

  • Extraction and Purification: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the carboxylic acid, which can often be used in the next step without further purification.

Protocol: Amide Coupling to Synthesize Potential Anti-inflammatory Agents

  • Activation of Carboxylic Acid: To a solution of 5-tert-butyl-1,3-oxazole-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each) and a base like diisopropylethylamine (DIPEA) (2.0 eq). Stir for 15-30 minutes at room temperature.

  • Amine Addition: Add the desired amine (1.0 eq) to the activated carboxylic acid solution.

  • Reaction: Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).

  • Work-up and Purification: Dilute the reaction with DCM and wash with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the final amide derivative.

Synthesis of Anticancer Agents

The oxazole scaffold is present in numerous compounds with demonstrated anticancer activity.[10][11][12] The synthesis of amide and sulfonamide derivatives from the core intermediate is a promising approach.

Representative Protocol: Synthesis of a Sulfonamide Derivative

  • Amine Synthesis: The ester of the title compound can be converted to an amine via a Curtius rearrangement of the corresponding acyl azide, which is formed from the carboxylic acid.

  • Sulfonylation: The resulting 2-amino-5-tert-butyl-1,3-oxazole can then be reacted with a variety of sulfonyl chlorides in the presence of a base like pyridine to yield a library of sulfonamide compounds for screening.

Synthesis of Antiviral Agents

Oxazole-containing compounds have also shown promise as antiviral agents.[1][13][14] The core structure can be modified to mimic natural nucleosides or to interact with viral enzymes.

Hypothetical Approach: Synthesis of a Triazole-Linked Derivative

  • Functionalization of the tert-Butyl Group: While challenging, selective functionalization of the tert-butyl group, for instance through radical bromination, could introduce a handle for further elaboration.

  • Click Chemistry: The introduced handle could then be used to attach a triazole moiety via "click" chemistry, a powerful and versatile reaction for creating complex molecules. Triazole-containing compounds are known to exhibit a wide range of biological activities.

Conclusion and Future Perspectives

This compound represents a valuable and versatile, though currently underutilized, intermediate in medicinal chemistry. Its strategic substitution pattern provides a robust platform for the synthesis of a diverse range of potentially bioactive compounds. The protocols and strategies outlined in this application note, while based on established chemical principles rather than direct literature precedent for this specific molecule, provide a solid foundation for researchers to explore the chemical space around this promising scaffold. Further investigation into the synthesis and biological evaluation of derivatives from this intermediate is highly encouraged and could lead to the discovery of novel therapeutic agents for a variety of diseases.

References

  • Ahmad, H., Ullah, S., Rahman, F., Saeed, A., Pelletier, J., Sévigny, J., et al. (2020). Synthesis of biphenyl oxazole derivatives via Suzuki coupling and biological evaluations as nucleotide pyrophosphatase/phosphodiesterase-1 and -3 inhibitors. European Journal of Medicinal Chemistry, 208, 112759.
  • Al-Ahliyya Amman University. (2015).
  • Elgemeie, G. H., & Abd El-aal, A. M. (2021). Recent advances on heterocyclic compounds with antiviral properties. RSC Advances, 11(32), 19685-19706.
  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., & Murguía, M. C. (2007). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry, 12(4), 4768-4781.
  • Indian Journal of Pharmaceutical Sciences. (2021).
  • Kakkar, S., & Narasimhan, B. (2019).
  • Kaur, R., Palta, K., Kumar, M., Bhargava, M., & Dahiya, L. (2018). Therapeutic potential of oxazole scaffold: a patent review (2006–2017).
  • MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
  • MDPI. (2021). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research.
  • MDPI. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids.
  • MDPI. (2023). Oxazole-Based Molecules in Anti-viral Drug Development.
  • MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester.
  • National Institutes of Health. (2021). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups.
  • National Institutes of Health. (2022).
  • National Institutes of Health. (2023).
  • Oriental Journal of Chemistry. (2016). Reaction of 2-R 5-Oxo 5-H 6- Ethylcarboxylate 7-Phenyl-[15][16][17]Thiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties.

  • PrepChem.com. (n.d.). Synthesis of ethyl 2-chloro-4-methyl-5-oxazolecarboxylate. Retrieved from [Link]

  • PubMed. (2020).
  • PubMed. (2021). 5-Membered Heterocyclic Compounds as Antiviral Agents.
  • ResearchGate. (2023).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Structures of some representative bioactive compounds containing 1,3-oxazole moiety.
  • ResearchGate. (n.d.). Structures of some representative bioactive compounds sharing the 1,3-oxazole scaffold as antimicrobial agents.
  • ResearchGate. (n.d.). Synthesis and properties of 2-substituted 5-chloro-1,3-oxazole-4-carboxamides.
  • Royal Society of Chemistry. (2011).
  • SciSpace. (2008). Synthesis and Evaluation as Antitubercular Agents of 5-Arylethenyl and 5-(Hetero)
  • TSI Journals. (n.d.).
  • Wiley-VCH. (2007).
  • Zhang, H. Z., Zhao, Z. L., & Zhou, C. H. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 144, 444–492.
  • DRS@nio. (2016).

Sources

Application Note & Protocols: Strategic Functionalization of the Oxazole Ring in Ethyl 5-tert-Butyl-1,3-oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The oxazole scaffold is a privileged heterocycle in modern drug discovery and materials science, with functionalized derivatives exhibiting a wide array of biological activities and unique photophysical properties.[1][2][3] This application note provides an in-depth guide to the strategic functionalization of a specific, highly relevant building block: Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate. We analyze the intrinsic reactivity of this substrate, dictated by the interplay of its electron-withdrawing C2-ester and its bulky, electron-donating C5-tert-butyl group. This guide focuses primarily on methodologies for selective C-H functionalization at the C4-position, transforming it into a versatile handle for molecular diversification. Detailed, field-proven protocols for direct C-H arylation, halogenation, and subsequent cross-coupling reactions are presented, alongside methods for modifying the C2-ester. The causality behind experimental choices, mechanistic insights, and analytical validation are emphasized to ensure reproducibility and empower researchers in their synthetic campaigns.

Introduction: Reactivity Analysis of the Substrate

The synthetic utility of an aromatic scaffold is defined by its capacity for selective functionalization. In this compound, the substitution pattern creates a unique electronic and steric environment that directs subsequent chemical transformations.

  • C2-Position: Occupied by an electron-withdrawing ethyl carboxylate group (-COOEt). This group deactivates the ring towards electrophilic attack and renders the C2 position highly electron-deficient. While the C2-proton is typically the most acidic in unsubstituted oxazoles (pKa ≈ 20), this position is already blocked.[4][5]

  • C5-Position: Substituted with a sterically demanding and weakly electron-donating tert-butyl group (-tBu). This group provides steric hindrance, discouraging reactions at C5, while electronically activating the adjacent C4-position.

  • C4-Position: This is the most promising site for new C-C and C-X bond formation. It is electronically activated by the adjacent C5-tBu group and is the most accessible position for electrophilic attack or metal-catalyzed C-H activation. The general reactivity order for electrophilic substitution on activated oxazoles is C4 > C5 > C2.[6]

This inherent reactivity profile makes direct, selective functionalization of the C4-H bond the most logical and efficient strategy for elaborating the core structure.

Diagram 1: Reactivity map of this compound.

Protocols for C4-Position Functionalization

We present two primary strategies for functionalizing the C4-position: (A) direct C-H activation and coupling, and (B) a two-step halogenation followed by cross-coupling, which offers a different scope of potential transformations.

Strategy A: Palladium-Catalyzed Direct C-H Arylation

Direct C-H activation is a state-of-the-art, atom-economical method for forging C-C bonds, avoiding the pre-functionalization steps required in traditional cross-coupling.[7][8] For the target substrate, palladium catalysis can selectively couple the C4-H bond with a range of aryl halides.[9][10]

Causality: The reaction proceeds via a concerted metalation-deprotonation (CMD) mechanism, which is often favored for electron-rich C-H bonds adjacent to a directing group or, in this case, within an activated heterocyclic system. The choice of a phosphine ligand stabilizes the palladium catalyst, while a carbonate base is typically sufficient to facilitate the deprotonation step without causing unwanted side reactions like ester hydrolysis.

Protocol 2.1.1: Direct C4-Arylation with 4-Bromoanisole

Reagent/ParameterValueMoles (equiv)Notes
Ethyl 5-tert-butyl-oxazole-2-carboxylate211 mg1.0 mmol (1.0)Starting Material
4-Bromoanisole206 mg1.1 mmol (1.1)Coupling Partner
Pd(OAc)₂4.5 mg0.02 mmol (0.02)Catalyst
SPhos16.4 mg0.04 mmol (0.04)Ligand
K₂CO₃ (anhydrous)276 mg2.0 mmol (2.0)Base
Toluene5 mL-Solvent
Reaction Conditions
Temperature110 °C-
Time12-24 h-Monitor by TLC/LC-MS
AtmosphereNitrogen or Argon-Critical for catalyst stability

Step-by-Step Methodology:

  • To a flame-dried Schlenk tube, add Ethyl 5-tert-butyl-oxazole-2-carboxylate (1.0 equiv), 4-Bromoanisole (1.1 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon) three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc) or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of celite to remove inorganic salts, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the C4-arylated product.

Simplified Catalytic Cycle for Direct C-H Arylation A Pd(0)L Active Catalyst B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X B->C D C-H Activation (CMD) C->D E Ar-Pd(II)-Oxazole D->E F Reductive Elimination E->F F->A Product (Ar-Oxazole) A Ethyl 5-tert-butyl-oxazole- 2-carboxylate B C4-Bromination (Protocol 2.2.1) A->B C Ethyl 4-bromo-5-tert-butyl- oxazole-2-carboxylate B->C D Suzuki Coupling (Protocol 2.2.2) C->D E C4-Aryl Product D->E

Sources

Application Notes and Protocols: Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate as a Scaffold for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Oxazole Scaffold in Kinase Inhibition

The landscape of oncology and inflammatory disease treatment has been revolutionized by the development of small molecule kinase inhibitors.[1] Kinases, as central regulators of cellular signaling, are frequently dysregulated in these pathologies, making them prime targets for therapeutic intervention.[1] Within the diverse chemical space of kinase inhibitors, heterocyclic scaffolds have proven to be particularly fruitful. The 1,3-oxazole ring system, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry due to its unique electronic properties and ability to form key interactions with biological targets.[2][3] Oxazole derivatives are present in numerous clinically approved drugs and have demonstrated a wide range of biological activities, including potent anticancer properties through the inhibition of various protein kinases.[4][5]

Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate emerges as a highly valuable and versatile starting material for the construction of novel kinase inhibitor libraries. The tert-butyl group at the 5-position provides a bulky, lipophilic anchor that can confer selectivity and potency, while the ethyl ester at the 2-position serves as a convenient handle for chemical elaboration into a variety of functional groups, most notably carboxamides, which are common features in many kinase inhibitors. This document provides a comprehensive guide to the synthesis, derivatization, and biological evaluation of kinase inhibitors derived from this promising scaffold.

Synthesis of the Starting Material: this compound

While numerous methods for the synthesis of oxazoles have been reported, a reliable and scalable route to this compound is paramount for its use in a drug discovery program.[6] The following proposed synthesis is based on established methodologies for the construction of substituted oxazoles from carboxylic acids.[7]

Proposed Synthetic Pathway

G cluster_0 Synthesis of this compound Pivalic_acid Pivalic Acid Intermediate Acyl-activated intermediate Pivalic_acid->Intermediate Activation Ethyl_isocyanoacetate Ethyl isocyanoacetate Cyclization Cyclization Ethyl_isocyanoacetate->Cyclization Coupling_reagent Coupling Reagent (e.g., HATU, HBTU) Coupling_reagent->Intermediate Base Base (e.g., DIPEA) Base->Intermediate Solvent Solvent (e.g., DMF) Solvent->Cyclization Intermediate->Cyclization Product This compound Cyclization->Product

Caption: Proposed synthesis of the target oxazole starting material.

Protocol: Synthesis of this compound

Materials:

  • Pivalic acid

  • Ethyl isocyanoacetate

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of pivalic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add ethyl isocyanoacetate (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ (3x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of EtOAc in hexanes to afford this compound.

Derivatization Strategies for Kinase Inhibitor Synthesis

The ethyl ester of the title compound is a versatile functional group for the synthesis of a diverse library of potential kinase inhibitors. The most common and effective derivatization is the formation of amides, a key pharmacophoric feature in many kinase inhibitors that often participates in hydrogen bonding interactions within the kinase ATP-binding site.

Workflow for Amide Library Synthesis

G cluster_1 Amide Library Synthesis Starting_Ester This compound Hydrolysis Hydrolysis (e.g., LiOH, THF/H₂O) Starting_Ester->Hydrolysis Carboxylic_Acid 5-tert-butyl-1,3-oxazole-2-carboxylic acid Hydrolysis->Carboxylic_Acid Amide_Coupling Amide Coupling (e.g., HATU, DIPEA, DMF) Carboxylic_Acid->Amide_Coupling Amine_Library Diverse Amine Library (R-NH₂) Amine_Library->Amide_Coupling Amide_Library_Product 5-tert-butyl-1,3-oxazole-2-carboxamide Library Amide_Coupling->Amide_Library_Product

Caption: General workflow for the synthesis of an amide library.

Protocol 1: Hydrolysis of Ethyl Ester to Carboxylic Acid

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the starting material is consumed, remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH ~3 with 1N HCl.

  • Extract the product with EtOAc (3x).

  • Wash the combined organic layers with brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield 5-tert-butyl-1,3-oxazole-2-carboxylic acid.

Protocol 2: Amide Coupling to Synthesize Kinase Inhibitor Candidates

Materials:

  • 5-tert-butyl-1,3-oxazole-2-carboxylic acid

  • Desired amine (e.g., aniline, benzylamine derivatives)

  • HATU

  • DIPEA

  • Anhydrous DMF

  • EtOAc

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-tert-butyl-1,3-oxazole-2-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 4-16 hours, monitoring by TLC.

  • Work-up and purify as described in the synthesis of the starting material to obtain the desired 5-tert-butyl-1,3-oxazole-2-carboxamide.

Target Kinases and Rationale

The 5-tert-butyl-substituted heterocyclic scaffold is a promising starting point for targeting several important kinase families implicated in cancer.

  • FLT3 Kinase: FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML).[8] Notably, a series of potent and selective FLT3 inhibitors are based on the N-(5-tert-butyl-isoxazol-3-yl) scaffold, which is a close structural analogue of the proposed oxazole derivatives.[8][9] This strongly suggests that the 5-tert-butyl group is a key moiety for achieving high potency against FLT3.

  • Aurora Kinases: The Aurora kinase family (A, B, and C) are serine/threonine kinases that play crucial roles in mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets.[7] Several oxazole-containing compounds have been reported as Aurora kinase inhibitors.[10]

  • VEGFR Kinases: Vascular endothelial growth factor receptors (VEGFRs) are receptor tyrosine kinases that are central to angiogenesis, a process essential for tumor growth and metastasis.[11] A number of approved kinase inhibitors target VEGFR, and the oxazole scaffold has been incorporated into novel VEGFR inhibitors.[6][12]

Hypothesized Kinase Signaling Pathway Inhibition

G cluster_2 Kinase Signaling and Inhibition Ligand Growth Factor (e.g., FLT3-L, VEGF) RTK Receptor Tyrosine Kinase (e.g., FLT3, VEGFR) Ligand->RTK Activation Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, RAS/MAPK) RTK->Downstream_Signaling Phosphorylation Cascade Cellular_Response Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cellular_Response Inhibitor 5-tert-butyl-oxazole -2-carboxamide Inhibitor->RTK Inhibition

Caption: General mechanism of action for the proposed inhibitors.

Biological Evaluation: Kinase Inhibition Assays

The following are detailed protocols for evaluating the inhibitory activity of the synthesized compounds against key kinase targets.

Protocol 3: In Vitro Biochemical Kinase Assay (ADP-Glo™ Assay for FLT3)

This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[13][14][15]

Materials:

  • Recombinant human FLT3 kinase

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Synthesized inhibitor compounds in DMSO

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., 1%).

  • In a 384-well plate, add the inhibitor dilutions.

  • Add the FLT3 enzyme to each well and incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.

  • Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay Kit protocol. This typically involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 4: Cell-Based Kinase Inhibition Assay (MTT Assay for Proliferation)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell line expressing the target kinase (e.g., MV4-11 for FLT3-ITD)

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Synthesized inhibitor compounds in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the inhibitor compounds for a specified duration (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percent inhibition of cell proliferation for each inhibitor concentration and determine the IC₅₀ value.

Data Presentation and Interpretation

The inhibitory activities of the synthesized compounds should be summarized in a clear and concise format to facilitate structure-activity relationship (SAR) analysis.

Table 1: Representative Kinase Inhibitory Activity of 5-tert-butyl-1,3-oxazole-2-carboxamides

Compound IDR-group on AmideFLT3 IC₅₀ (nM)Aurora B IC₅₀ (nM)VEGFR2 IC₅₀ (nM)MV4-11 Cell Proliferation IC₅₀ (nM)
Ref-1 Known FLT3 InhibitorValueValueValueValue
OX-1 4-methoxyphenylExperimental DataExperimental DataExperimental DataExperimental Data
OX-2 3-chloro-4-fluorophenylExperimental DataExperimental DataExperimental DataExperimental Data
OX-3 4-(morpholinomethyl)phenylExperimental DataExperimental DataExperimental DataExperimental Data

Note: The values in this table are placeholders and should be populated with experimental data.

Structure-Activity Relationship (SAR) Insights:

The data generated from these assays will provide valuable insights into the SAR of this compound series. Key aspects to analyze include:

  • The effect of different substituents on the amide nitrogen on the potency and selectivity against the target kinases.

  • The correlation between biochemical and cell-based assay results.

  • The identification of key structural features that contribute to improved potency and desirable drug-like properties.

Conclusion

This compound represents a promising and versatile starting material for the development of novel kinase inhibitors. Its straightforward synthesis and facile derivatization into libraries of carboxamides, combined with the favorable properties conferred by the 5-tert-butyl group, make it an attractive scaffold for targeting key kinases in cancer and other diseases. The protocols and strategies outlined in this document provide a comprehensive framework for researchers to explore the potential of this exciting chemical space.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. (n.d.). Retrieved from [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). PubMed. Retrieved from [Link]

  • FLT3 Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][2]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. (2009). Journal of Medicinal Chemistry. Retrieved from [Link]

  • A Practical Synthesis of 1,3-Oxazole. (2021). ResearchGate. Retrieved from [Link]

  • Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. (2016). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. (n.d.). Retrieved from [Link]

  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. (n.d.). MDPI. Retrieved from [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Retrieved from [Link]

  • FLT3 (ITD) Cellular Phosphorylation Assay Service. (n.d.). Reaction Biology. Retrieved from [Link]

  • Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo. (2015). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (2016). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. (n.d.). DRS@nio. Retrieved from [Link]

  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. (n.d.). NIH. Retrieved from [Link]

  • High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. (n.d.). PubMed. Retrieved from [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (n.d.). PMC - NIH. Retrieved from [Link]

  • New thiazole carboxamides as potent inhibitors of Akt kinases. (2012). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies. (n.d.). NIH. Retrieved from [Link]

Sources

Application Notes and Protocols for the Laboratory Handling and Storage of Oxazole Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Oxazole Ester Scaffold in Modern Research

Oxazole esters represent a pivotal class of heterocyclic compounds, integral to the landscape of contemporary drug discovery, agrochemical development, and materials science. The oxazole ring, an aromatic five-membered heterocycle containing nitrogen and oxygen, imparts unique electronic and conformational properties to molecules. When functionalized with an ester group, these compounds become versatile intermediates and bioactive molecules in their own right. Their utility is underscored by their presence in a range of pharmaceuticals and their role as key building blocks in organic synthesis.[1]

The inherent reactivity of the oxazole moiety, which can act as a diene in Diels-Alder reactions, and the susceptibility of the ester group to hydrolysis necessitate a robust understanding of their handling and storage requirements.[2] Improper management of these compounds in the laboratory can lead to degradation, compromising experimental integrity and potentially generating unknown byproducts.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for the handling, storage, and quality control of oxazole esters. The protocols herein are designed to ensure the stability and purity of these valuable compounds, thereby promoting reproducible and reliable research outcomes.

Chemical and Physical Properties of Oxazole Esters

A foundational understanding of the chemical and physical properties of oxazole esters is paramount for their proper handling.

1.1. Structure and Reactivity

The oxazole ring is aromatic, though less so than benzene, rendering it susceptible to certain reactions.[3] Key reactivity features include:

  • Weak Basicity: The nitrogen atom in the oxazole ring is weakly basic, with the conjugate acid of oxazole having a pKa of 0.8.[4] This means that while they can be protonated by strong acids, they are generally stable under neutral to mildly acidic conditions.

  • Electrophilic and Nucleophilic Substitution: The oxazole ring can undergo electrophilic substitution, although it is generally less reactive than other heterocyclic systems like pyrrole. The position of substitution is influenced by the existing substituents on the ring. Nucleophilic attack is also possible, particularly on substituted oxazoles.

  • Cycloaddition Reactions: The diene-like character of the oxazole ring allows it to participate in Diels-Alder reactions.[2]

  • Ester Functionality: The ester group is prone to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid and alcohol. The rate of hydrolysis is dependent on the steric and electronic nature of the ester and the specific reaction conditions.

1.2. Stability Considerations

The stability of oxazole esters is influenced by several factors:

  • pH: Strong acidic or basic conditions can promote the hydrolysis of the ester group. Some oxazole derivatives, such as 5-hydroxyoxazole-4-carboxylic acid derivatives, have been shown to be unstable and prone to hydrolytic ring-opening.[5][6]

  • Temperature: Elevated temperatures can accelerate degradation pathways. While the oxazole ring itself is thermally stable, the overall stability of the molecule will be dictated by its substituents.[7]

  • Light: Some heterocyclic compounds exhibit photosensitivity. While specific data for all oxazole esters is not available, it is prudent to protect them from prolonged exposure to light, especially UV light, to prevent potential photochemical reactions.

  • Oxidizing Agents: Oxazoles can be susceptible to oxidation, which may lead to ring cleavage. Contact with strong oxidizing agents should be avoided.

Safe Laboratory Handling of Oxazole Esters

Adherence to strict safety protocols is essential when working with any chemical, including oxazole esters. The following guidelines are based on information from Safety Data Sheets (SDS) for oxazole and its derivatives.

2.1. Personal Protective Equipment (PPE)

A comprehensive assessment of the specific oxazole ester's SDS should be conducted before handling. However, the following PPE is generally recommended:

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Safety glasses with side shields or tight-sealing safety goggles. A face shield may be necessary for splash hazards.To protect against dust particles and splashes. Conformance to OSHA 29 CFR 1910.133 or European Standard EN166 is advised.[3]
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). A lab coat or chemical-resistant apron.To prevent direct skin contact which may cause irritation.[3] Glove material compatibility should be verified.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a respirator may be necessary.To prevent inhalation of dust or vapors.[5]

2.2. General Handling Procedures

  • Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[5]

  • Avoid all personal contact, including inhalation and contact with skin and eyes.[5]

  • Prevent the generation of dust if handling a solid.

  • Keep containers tightly closed when not in use.

  • Ground and bond containers and receiving equipment when transferring flammable oxazole derivatives to prevent static discharge.[7][8][9]

Storage Protocols for Oxazole Esters

Proper storage is critical to maintain the purity and stability of oxazole esters over time.

3.1. General Storage Conditions

  • Temperature: Store in a cool, dry place. For many oxazole esters, refrigeration (0-8 °C) is recommended.[5] For long-term storage, colder temperatures (-20 °C) may be appropriate, especially for compounds suspected of being unstable.

  • Inert Atmosphere: For particularly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent degradation due to air or moisture. After use, purging the vial with an inert gas before sealing can extend the shelf life.

  • Light Protection: Store in amber vials or in the dark to protect from light-induced degradation.

  • Container: Use tightly sealed, appropriate containers to prevent contamination and evaporation.

3.2. Storage Decision Workflow

start Newly Received Oxazole Ester sds Consult Safety Data Sheet (SDS) start->sds stability_data Review available stability data (literature, supplier information) sds->stability_data solid_or_liquid Solid or Liquid? stability_data->solid_or_liquid solid Solid solid_or_liquid->solid Solid liquid Liquid solid_or_liquid->liquid Liquid storage_conditions Determine Storage Conditions solid->storage_conditions liquid->storage_conditions temp Temperature? storage_conditions->temp fridge Refrigerate (0-8 °C) temp->fridge Standard freezer Freeze (-20 °C or lower) for long-term storage temp->freezer Sensitive/Long-term atmosphere Atmosphere? fridge->atmosphere freezer->atmosphere inert Store under inert gas (Ar, N2) atmosphere->inert Air/Moisture Sensitive ambient_air Store in ambient air atmosphere->ambient_air Stable light Light? inert->light ambient_air->light dark Store in dark/amber vial light->dark Photosensitive ambient_light Ambient light acceptable for short-term light->ambient_light Not Photosensitive final_storage Store according to determined conditions dark->final_storage ambient_light->final_storage

Caption: Decision workflow for determining appropriate storage conditions for oxazole esters.

Emergency Procedures

4.1. Spills

In the event of a chemical spill, the individual who caused the spill is responsible for a prompt and proper clean-up.[10]

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wear appropriate PPE (gloves, safety glasses, lab coat).

    • For solid spills, use dry clean-up procedures to avoid generating dust. Sweep or vacuum the material into a sealed container for disposal.[5]

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal.

    • Wash the spill area with soap and water.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your supervisor and institutional safety office.

    • Confine the spill area by closing doors.

    • Prevent entry of unauthorized personnel.

    • Cleanup should only be conducted by trained emergency response personnel.[4]

4.2. First Aid

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

Waste Disposal

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Collect waste in clearly labeled, sealed containers.

  • Do not mix with incompatible waste streams.

  • Consult your institution's environmental health and safety (EHS) office for specific disposal procedures. In some cases, chemical neutralization may be an option before disposal, but this should only be done following a validated and approved protocol from your EHS office.

Analytical Quality Control Protocols

Regularly assessing the purity and stability of oxazole esters is crucial, especially for long-term studies or when using older batches.

6.1. Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for determining the purity of oxazole esters and detecting the presence of degradation products.

  • Objective: To determine the purity of an oxazole ester sample and identify any impurities or degradation products.

  • Materials:

    • HPLC system with a UV detector

    • Appropriate HPLC column (e.g., C18 reverse-phase)

    • HPLC-grade solvents (e.g., acetonitrile, water, methanol)

    • Acid modifier (e.g., formic acid or trifluoroacetic acid)

    • Volumetric flasks and pipettes

    • Sample vials

  • Protocol:

    • Sample Preparation: Accurately weigh a small amount of the oxazole ester and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase solvents) to a known concentration (e.g., 1 mg/mL).

    • Mobile Phase Preparation: Prepare the mobile phase according to a validated method or a literature precedent for similar compounds. A typical mobile phase for reverse-phase HPLC might be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • HPLC Method:

      • Set the column temperature (e.g., 30 °C).

      • Equilibrate the column with the initial mobile phase composition.

      • Inject a small volume of the sample (e.g., 5-10 µL).

      • Run a gradient program to elute the compound and any impurities.

      • Monitor the elution at a suitable wavelength, determined by the UV spectrum of the oxazole ester.

    • Data Analysis: Integrate the peaks in the chromatogram. The purity can be expressed as the percentage of the main peak area relative to the total peak area.

6.2. Stability Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR can be used to monitor the stability of oxazole esters over time by detecting changes in the chemical structure.

  • Objective: To assess the structural integrity of an oxazole ester after storage or exposure to specific conditions.

  • Materials:

    • NMR spectrometer

    • NMR tubes

    • Deuterated solvents (e.g., CDCl₃, DMSO-d₆)

  • Protocol:

    • Acquire an initial ¹H NMR spectrum of a pure sample of the oxazole ester. This will serve as the baseline (t=0) spectrum.

    • After a period of storage or after subjecting the compound to stress conditions (e.g., elevated temperature, different pH solutions), prepare a new NMR sample.

    • Acquire a ¹H NMR spectrum of the aged or stressed sample under the same conditions as the initial spectrum.

    • Compare the two spectra. The appearance of new signals or changes in the integration of existing signals can indicate degradation. For example, the hydrolysis of the ester would lead to the appearance of signals corresponding to the free carboxylic acid and alcohol.

Experimental Workflow Visualization

cluster_handling Handling cluster_storage Storage cluster_qc Quality Control cluster_disposal Disposal receive Receive Compound ppe Don Appropriate PPE receive->ppe hood Work in Fume Hood ppe->hood weigh Weigh for Experiment hood->weigh dissolve Dissolve in Solvent weigh->dissolve store Store Remainder weigh->store waste Collect Waste dissolve->waste conditions Follow Storage Protocol (Cool, Dark, Inert) store->conditions store->waste qc_check Perform QC Check on Stored Material conditions->qc_check hplc HPLC for Purity qc_check->hplc nmr NMR for Stability qc_check->nmr dispose Dispose via EHS waste->dispose

Caption: General laboratory workflow for handling, storing, and quality control of oxazole esters.

References

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC - NIH. Available at: [Link]

  • On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives | Organic Letters - ACS Publications. Available at: [Link]

  • Chemical Spill Procedures | Office of Environmental Health and Safety - Princeton EHS. Available at: [Link]

  • Chemical Spills - Emergency Management - Florida State University. Available at: [Link]

  • Oxazole – Knowledge and References - Taylor & Francis. Available at: [Link]

  • new chemistry of oxazoles. Available at: [Link]

  • Oxazole - Wikipedia. Available at: [Link]

Sources

Application Notes and Protocols for the Derivatization of Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Oxazole Scaffold in Modern Drug Discovery

The 1,3-oxazole moiety is a privileged five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive component in the design of novel therapeutic agents.[1][2] Oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2] Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate serves as a valuable starting material for the synthesis of a diverse library of oxazole-containing compounds. The ester functionality at the 2-position is a key handle for derivatization, allowing for the introduction of various functional groups and the modulation of physicochemical and pharmacological properties.

This application note provides detailed protocols for three fundamental derivatization reactions of this compound: hydrolysis to the corresponding carboxylic acid, subsequent amidation to form carboxamides, and transesterification to generate alternative esters. These transformations open the door to a vast chemical space for researchers, scientists, and drug development professionals to explore in their quest for new and improved therapeutics.

Core Derivatization Strategies

The derivatization of this compound primarily revolves around the reactivity of the C2-ester group. The following sections detail the protocols for key transformations that serve as a gateway to a multitude of novel analogues.

Protocol 1: Hydrolysis to 5-tert-butyl-1,3-oxazole-2-carboxylic acid

The saponification of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation that unlocks a plethora of subsequent derivatization possibilities, most notably amide bond formation. The carboxylic acid moiety can serve as a key pharmacophoric element or a synthetic handle for further modifications. The following protocol outlines a standard acidic hydrolysis procedure.[3][4]

Experimental Protocol: Acid-Catalyzed Hydrolysis

Materials:

ReagentGradeSupplier
This compound≥98%Commercial Source
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercial Source
Hydrochloric Acid (HCl)6 N aqueous solutionCommercial Source
Ethyl Acetate (EtOAc)ACS GradeCommercial Source
Brine (saturated NaCl solution)In-house preparation
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercial Source

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equiv.) in a mixture of Tetrahydrofuran (THF) and 6 N aqueous hydrochloric acid (1:1 v/v). The typical concentration is 0.1-0.5 M.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80-100°C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed. A typical reaction time is 1-4 hours.[3][4]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a precipitate (the carboxylic acid product) forms upon cooling, it can be collected by filtration, washed with cold water, and dried under vacuum.

    • If no precipitate forms, concentrate the mixture under reduced pressure to remove the THF.

    • Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 5-tert-butyl-1,3-oxazole-2-carboxylic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Acid Catalyst: Hydrochloric acid is a strong acid that effectively protonates the carbonyl oxygen of the ester, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Co-solvent (THF): THF is used to ensure the solubility of the organic starting material in the aqueous acidic medium, creating a homogeneous reaction mixture and facilitating an efficient reaction.

  • Reflux Conditions: Heating the reaction mixture accelerates the rate of hydrolysis, which can be sluggish at room temperature.

dot

Hydrolysis_Workflow Start This compound Reaction Dissolve in THF/6N HCl Reflux (80-100°C) Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Aqueous Work-up (Extraction with EtOAc) Monitoring->Workup Reaction Complete Purification Recrystallization or Column Chromatography Workup->Purification Product 5-tert-butyl-1,3-oxazole-2-carboxylic acid Purification->Product

Caption: Workflow for the hydrolysis of this compound.

Protocol 2: Amide Bond Formation via Carboxylic Acid Activation

The synthesis of amides from the corresponding carboxylic acid is a cornerstone of medicinal chemistry, as the amide bond is a key structural feature in many biologically active molecules.[5] This protocol details the coupling of 5-tert-butyl-1,3-oxazole-2-carboxylic acid with a primary or secondary amine using a standard peptide coupling reagent.

Experimental Protocol: Amide Coupling

Materials:

ReagentGradeSupplier
5-tert-butyl-1,3-oxazole-2-carboxylic acidAs synthesizedFrom Protocol 1
Amine (R¹R²NH)≥98%Commercial Source
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)≥98%Commercial Source
N,N-Diisopropylethylamine (DIPEA)≥99.5%Commercial Source
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercial Source
Dichloromethane (DCM)ACS GradeCommercial Source
Saturated aqueous sodium bicarbonate (NaHCO₃)In-house preparation
1 M aqueous HClIn-house preparation
Brine (saturated NaCl solution)In-house preparation
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercial Source

Procedure:

  • Reaction Setup: To a solution of 5-tert-butyl-1,3-oxazole-2-carboxylic acid (1.0 equiv.) in anhydrous DMF or DCM at 0°C under an inert atmosphere (e.g., nitrogen or argon), add HATU (1.1 equiv.) and DIPEA (2.0-3.0 equiv.).

  • Activation: Stir the mixture at 0°C for 15-30 minutes to allow for the formation of the activated ester intermediate.

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 equiv.) to the reaction mixture.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with dichloromethane or ethyl acetate.

    • Wash the organic layer sequentially with 1 M aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Causality Behind Experimental Choices:

  • Coupling Reagent (HATU): HATU is a highly efficient coupling reagent that reacts with the carboxylic acid to form a highly activated O-acylisourea intermediate, which is readily attacked by the amine.[6]

  • Base (DIPEA): DIPEA is a non-nucleophilic hindered base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the activation process. It also scavenges the acid produced during the reaction.

  • Solvent (DMF/DCM): Anhydrous polar aprotic solvents like DMF and DCM are used to dissolve the reactants and facilitate the reaction without interfering with the reactive intermediates.

Amidation_Workflow Carboxylic_Acid 5-tert-butyl-1,3-oxazole-2-carboxylic acid Activation Add HATU and DIPEA in DMF/DCM at 0°C Carboxylic_Acid->Activation Amine_Addition Add Amine (R¹R²NH) Activation->Amine_Addition Reaction Stir at RT (2-16 h) Amine_Addition->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product 5-tert-butyl-1,3-oxazole-2-carboxamide Purification->Product

Caption: Workflows for acid- and base-catalyzed transesterification.

Conclusion

The protocols detailed in this application note provide a robust foundation for the derivatization of this compound. By leveraging these fundamental transformations—hydrolysis, amidation, and transesterification—researchers can readily access a wide array of novel oxazole derivatives. The ability to systematically modify the C2-substituent is a powerful tool in the optimization of lead compounds in drug discovery, enabling the fine-tuning of biological activity, selectivity, and pharmacokinetic properties. The inherent versatility of the oxazole scaffold, combined with these straightforward derivatization strategies, ensures its continued prominence in the field of medicinal chemistry.

References

  • SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. (n.d.).
  • Application Notes and Protocols for the Derivatization of 2-(1-Aminoethyl)thiazole-5-carboxylic acid. (n.d.). Benchchem.
  • Amide Synthesis. (n.d.). Fisher Scientific.
  • Amidation Reactions from the Direct Coupling of Metal Carboxylate. (n.d.). PDF Free Download.
  • Amidation Reactions From the Direct Coupling of Metal Carboxylate Salts With Amines. (n.d.).
  • Advancement in Catalysts for Transesterification in the Production of Biodiesel: A Review. (2018). Journal of Biochemical Technology.
  • Synthesis of New 1,3- Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. (2022). Chemical Methodologies.
  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). PMC - NIH.
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (n.d.). PMC - NIH.
  • Efficient and Sustainable Biodiesel Production via Transesterification: Catalysts and Operating Conditions. (n.d.). MDPI.
  • Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. (2016). DRS@nio.
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (n.d.). The Journal of Organic Chemistry - ACS Publications.
  • 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. (n.d.). Der Pharma Chemica.
  • Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings. (n.d.). ChemRxiv.
  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023).
  • 2-Aryl-5-arylsulfanyl-1,3-oxazole-4-carboxylic Acids and Their Derivatives. (n.d.). ResearchGate.
  • Acid-catalyzed transesterification. (2020). YouTube.
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (n.d.). ResearchGate.
  • Convenient Synthesis of tert‐Butyl Esters of Indole‐5‐carboxylic Acid and Related Heterocyclic Carboxylic Acids. (n.d.). ResearchGate.
  • Synthesis of esters and amides of 5-amino-1,2,4-triazole-3-carboxylic and 5-amino-1,2,4-triazol-3-ylacetic acids. (n.d.). ResearchGate.
  • Basic transesterification. (2020). YouTube.

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An advanced guide to navigating the complexities of Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate synthesis, presented by the Synthesis & Application Science Team.

Technical Support Center: Synthesis of this compound

Welcome, researchers and chemists, to our dedicated technical guide for the synthesis of this compound. This molecule is a valuable building block in medicinal chemistry and materials science. The following guide is structured to provide not just a protocol, but a deep understanding of the reaction, enabling you to troubleshoot and optimize the synthesis with confidence. We will focus on a reliable and scalable method: the [3+2] cycloaddition of a nitrile oxide with pivalaldehyde.

Section 1: Reaction Principle and Mechanism

The chosen synthetic route involves the in situ generation of an ethyl 2-cyanoformate N-oxide (a nitrile oxide) from (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate. This highly reactive intermediate then undergoes a 1,3-dipolar cycloaddition with pivalaldehyde to form the desired oxazole ring. Understanding this mechanism is critical for effective troubleshooting.

The key steps are:

  • Deprotonation: A base, typically a non-nucleophilic amine like triethylamine (TEA), removes the acidic proton from the oxime.

  • Nitrile Oxide Formation: The resulting anion rapidly eliminates a chloride ion to form the reactive nitrile oxide intermediate.

  • [3+2] Cycloaddition: The nitrile oxide reacts with the C=O bond of pivalaldehyde. This is a concerted, pericyclic reaction that forms the core heterocyclic ring.

  • Aromatization: The initial cycloadduct readily dehydrates to form the stable, aromatic oxazole ring.

G chloro_oxime chloro_oxime pivalaldehyde pivalaldehyde nitrile_oxide nitrile_oxide cycloadduct cycloadduct caption Reaction Mechanism Flow

Section 2: Detailed Experimental Protocol

This protocol is a robust starting point for the synthesis. As with any reaction, small-scale trials are recommended before scaling up.

Table 1: Reagent and Solvent Specifications

Reagent/SolventFormulaMW ( g/mol )AmountMmolEquivalents
(Z)-Ethyl 2-chloro-2-(hydroxyimino)acetateC₄H₆ClNO₃151.551.52 g10.01.0
PivalaldehydeC₅H₁₀O86.131.03 g (1.3 mL)12.01.2
Triethylamine (TEA)C₆H₁₅N101.191.21 g (1.67 mL)12.01.2
Dichloromethane (DCM)CH₂Cl₂84.9350 mL--

Step-by-Step Methodology:

  • Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate (1.52 g, 10.0 mmol) and pivalaldehyde (1.03 g, 12.0 mmol).

  • Dissolution: Add 40 mL of anhydrous dichloromethane (DCM) to the flask and stir until all solids are dissolved. Cool the mixture to 0 °C using an ice-water bath.

  • Base Addition: Dissolve triethylamine (1.21 g, 12.0 mmol) in 10 mL of anhydrous DCM and add it to the dropping funnel. Add the TEA solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate solvent system. The product should have a higher Rf value than the starting chloro-oxime.

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by silica gel column chromatography. Elute with a gradient of 5% to 15% ethyl acetate in hexanes to afford the pure product as a pale yellow oil.[1]

Section 3: Troubleshooting Guide

Q1: My reaction yield is very low or I recovered mostly starting material. What went wrong?

A1: This is a common issue that can point to several root causes:

  • Poor Quality of Base: Triethylamine is hygroscopic and can absorb atmospheric CO₂ to form the unreactive bicarbonate salt. Solution: Use freshly distilled triethylamine or a recently purchased bottle from a reputable supplier.

  • Inefficient Nitrile Oxide Formation: The formation of the nitrile oxide intermediate is the rate-limiting step. If the temperature is too low or the base is not effective, this step will be slow. Solution: Ensure your base is of high quality. While the reaction is initiated at 0 °C to control exothermicity, allowing it to proceed at room temperature is crucial for completion.

  • Presence of Moisture: Water can hydrolyze the starting chloro-oxime or react with the nitrile oxide intermediate. Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize atmospheric moisture.

Q2: I see a significant amount of a white precipitate and my desired product yield is low. What is this side product?

A2: You are likely observing the formation of a furoxan, which is the dimer of the nitrile oxide intermediate.

  • Causality: If the concentration of the nitrile oxide intermediate becomes too high, it can dimerize with itself instead of reacting with the pivalaldehyde. This is especially problematic if the aldehyde is not reactive enough or is present in a substoichiometric amount.

  • Solution: The key is to keep the instantaneous concentration of the nitrile oxide low. This is achieved by the slow, dropwise addition of the triethylamine solution . Adding the base too quickly is the most common cause of this side reaction. Ensure your pivalaldehyde is pure and used in a slight excess (1.2 equivalents).

Q3: The purification by column chromatography is difficult, and my fractions are not clean.

A3: Purification can be challenging if side products have similar polarities to the desired product.

  • Co-elution with Pivalaldehyde: Pivalaldehyde is volatile, but some may remain. Solution: Ensure you have thoroughly concentrated the crude product on the rotary evaporator (you may gently warm the flask to 30-35 °C) before loading it onto the column.

  • Poor Separation: If the furoxan dimer or other impurities are present, separation can be difficult. Solution: Try a different solvent system. Toluene:Ethyl Acetate or Dichloromethane:Hexanes can sometimes provide better separation. Using a high-quality silica gel with a fine mesh size can also improve resolution.

Section 4: Frequently Asked Questions (FAQs)
  • Can I use a different base?

    • Yes, other non-nucleophilic organic bases like diisopropylethylamine (DIPEA) can be used. Inorganic bases like potassium carbonate are generally not suitable as they have poor solubility in DCM and can lead to a heterogeneous and inefficient reaction.

  • Why is pivalaldehyde used in excess?

    • Using a slight excess of the trapping agent (pivalaldehyde) helps to ensure that the highly reactive nitrile oxide intermediate reacts with the aldehyde rather than dimerizing. This maximizes the yield of the desired product.

  • Can this protocol be adapted for other aldehydes?

    • Absolutely. This method is robust and works well for a variety of aliphatic and aromatic aldehydes. However, sterically hindered aldehydes may react slower, and aldehydes with other functional groups should be checked for compatibility with the basic reaction conditions.

  • What is the expected yield?

    • With careful execution and pure reagents, yields for this reaction are typically in the 65-85% range after purification.

Section 5: Experimental Workflow Visualization

G start Start: Assemble Dry Glassware reagents Charge Flask with Chloro-oxime, Pivalaldehyde, and Anhydrous DCM start->reagents cool Cool Reaction to 0 °C reagents->cool base_add Dropwise Addition of TEA (30-45 min @ 0-5 °C) cool->base_add base_prep Prepare TEA Solution in Anhydrous DCM base_prep->base_add react Stir at Room Temperature (12-16 hours) base_add->react monitor Monitor by TLC react->monitor workup Aqueous Workup (HCl, NaHCO₃, Brine) monitor->workup dry Dry (MgSO₄) & Concentrate workup->dry purify Silica Gel Chromatography dry->purify end End: Pure Product purify->end caption Experimental Workflow

References

  • Robinson-Gabriel Synthesis: A foundational method for oxazole synthesis involving the cyclization and dehydr

    • Source: Pharmaguideline
    • URL: [Link][2]

  • General Oxazole Synthesis Review: A comprehensive portal listing various modern methods for synthesizing the oxazole core.

    • Source: Organic Chemistry Portal
    • URL: [Link][3]

  • Van Leusen Oxazole Synthesis: A review focusing on the use of tosylmethyl isocyanide (TosMIC) for preparing oxazole-based molecules, highlighting its significance in medicinal chemistry.

    • Source: Molecules (MDPI)
    • URL: [Link][4]

  • Purification by Chromatography: An example of a detailed experimental procedure from Organic Syntheses that includes standard workup and silica gel chromatography for purification of a rel

    • Source: Organic Syntheses
    • URL: [Link][1]

  • Synthesis of (Z)-Ethyl 2-chloro-2-(hydroxyimino)

Sources

Technical Support Center: A Guide to Optimizing the Synthesis of Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally related oxazole compounds. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your reaction yields and overcome common synthetic challenges.

Introduction to the Synthesis

The synthesis of this compound, a 2,5-disubstituted oxazole, is a critical process in the development of various pharmaceutical intermediates. A common and effective method for constructing this heterocyclic scaffold is the reaction of an α-isocyanoacetate with an aldehyde. In this specific case, the reaction involves the base-mediated condensation of ethyl isocyanoacetate with pivalaldehyde. While seemingly straightforward, this transformation is sensitive to a variety of experimental parameters that can significantly impact the yield and purity of the final product.

This guide will focus on a modified approach analogous to the Van Leusen reaction, which is a powerful tool for oxazole synthesis[1][2]. By understanding the underlying reaction mechanism and potential pitfalls, you can systematically troubleshoot and optimize your experimental setup for maximal yield and efficiency.

Core Synthesis Pathway: A Mechanistic Overview

The formation of the oxazole ring from ethyl isocyanoacetate and pivalaldehyde proceeds through a series of key steps. A thorough understanding of this mechanism is fundamental to effective troubleshooting.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Intramolecular Cyclization (5-exo-dig) cluster_3 Step 4: Dehydration & Aromatization a Ethyl Isocyanoacetate c Isocyanoacetate Anion a->c Proton Abstraction b Base (e.g., K₂CO₃, DBU) d Pivalaldehyde e Oxanionic Intermediate c->e Attack on Carbonyl Carbon f Oxazoline Intermediate e->f Ring Closure e->f g This compound f->g Elimination of H₂O f->g h Water

Caption: Key mechanistic steps in the synthesis of the target oxazole.

Troubleshooting Guide: From Low Yields to Pure Product

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing both the "why" and the "how-to" for resolving them.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yields are a frequent challenge and can often be traced back to several key factors. A systematic approach to optimization is crucial.

Possible Causes & Solutions:

Parameter Potential Issue Troubleshooting & Optimization
Base Inappropriate pKa or Steric Hindrance: The base may not be strong enough to efficiently deprotonate the ethyl isocyanoacetate, or it may be too sterically hindered.- Weaker Bases (e.g., K₂CO₃): These are often used in polar protic solvents like methanol or ethanol at reflux. Ensure the base is finely powdered and anhydrous for optimal activity.[3] - Stronger, Non-nucleophilic Bases (e.g., DBU, DBN): These are typically more effective in aprotic solvents like THF or acetonitrile. They can often promote the reaction at lower temperatures.[4] - Experiment with Stoichiometry: Start with 1.1-1.5 equivalents of the base and adjust as needed based on reaction monitoring.
Solvent Poor Solubility or Unfavorable Polarity: The chosen solvent may not adequately dissolve the reactants or may not be optimal for the transition states of the reaction.- Polar Protic Solvents (e.g., Ethanol, Methanol): These can be effective with carbonate bases but may also participate in side reactions.[3] - Aprotic Polar Solvents (e.g., THF, Acetonitrile, DMF): These are generally good choices, especially with stronger bases. DMF, in particular, can be excellent for dissolving reactants but can be difficult to remove during workup.[5] - Consider Solvent Mixtures: A mixture of solvents can sometimes provide the ideal balance of solubility and reactivity.
Temperature Insufficient Energy or Side Reaction Promotion: The reaction may be too slow at lower temperatures, while higher temperatures can lead to decomposition or the formation of side products.- Initial Optimization: Start the reaction at room temperature and monitor its progress by TLC. If the reaction is sluggish, gradually increase the temperature to 40-60°C or reflux, depending on the solvent.[6] - Microwave Irradiation: This can sometimes accelerate the reaction and improve yields, particularly for sluggish transformations.
Reactant Quality Impure or Degraded Starting Materials: Pivalaldehyde can oxidize to pivalic acid, and ethyl isocyanoacetate can hydrolyze.- Purify Pivalaldehyde: Distill pivalaldehyde immediately before use to remove any acidic impurities.[3] - Check Ethyl Isocyanoacetate Quality: Use high-purity ethyl isocyanoacetate. If it has been stored for a long time, consider purification or purchasing a fresh batch.
Q2: I am observing a significant amount of a major side product. How can I identify and minimize its formation?

The most probable side reaction in this synthesis is the Knoevenagel condensation of pivalaldehyde with ethyl isocyanoacetate.

Understanding the Side Reaction:

The Knoevenagel condensation is a base-catalyzed reaction between an active methylene compound (like ethyl isocyanoacetate) and a carbonyl compound (pivalaldehyde). This leads to the formation of an α,β-unsaturated product instead of the desired oxazole.[7][8][9][10]

G cluster_0 Desired Oxazole Pathway cluster_1 Knoevenagel Side Reaction a Isocyanoacetate Anion b Pivalaldehyde c Cyclization & Dehydration b->c d This compound c->d e Isocyanoacetate Anion f Pivalaldehyde g Condensation & Dehydration f->g h α,β-Unsaturated Product g->h

Caption: Competing reaction pathways: oxazole formation vs. Knoevenagel condensation.

Strategies to Minimize Knoevenagel Condensation:

  • Choice of Base: Sterically hindered, non-nucleophilic bases like DBU are generally less likely to promote the Knoevenagel condensation compared to smaller, more nucleophilic bases.

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the desired cyclization over the condensation reaction.

  • Order of Addition: Adding the pivalaldehyde slowly to a solution of the deprotonated ethyl isocyanoacetate can help to maintain a low concentration of the aldehyde, thus disfavoring the bimolecular condensation reaction.

Q3: I'm having difficulty purifying my product. What are the recommended procedures?

Purification of ethyl oxazole-2-carboxylates can often be achieved through standard techniques, but the presence of polar side products may require a more tailored approach.[11][12]

Recommended Purification Workflow:

  • Aqueous Workup:

    • Quench the reaction mixture with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove basic impurities, followed by a wash with saturated aqueous sodium bicarbonate to remove any acidic byproducts, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography:

    • Silica Gel Column Chromatography: This is the most common method for purifying oxazole derivatives. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective.[12]

    • Troubleshooting Chromatography: If the product is difficult to separate from impurities, consider using a different solvent system or a different stationary phase (e.g., alumina).

  • Recrystallization or Distillation:

    • If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) can provide a highly pure product.

    • If the product is a high-boiling liquid, distillation under reduced pressure may be a viable purification method.

Frequently Asked Questions (FAQs)

  • Q: Can I use a different base for this reaction?

    • A: Yes, a variety of bases can be used. The optimal choice will depend on the solvent and reaction temperature. Common alternatives to potassium carbonate include DBU, sodium ethoxide, and potassium tert-butoxide.[3]

  • Q: Is it necessary to run the reaction under an inert atmosphere?

    • A: While not always strictly necessary, running the reaction under an inert atmosphere of nitrogen or argon is good practice to prevent the oxidation of pivalaldehyde and to exclude moisture, which can hydrolyze the ethyl isocyanoacetate.

  • Q: How can I monitor the progress of the reaction?

    • A: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., 4:1 hexane:ethyl acetate) and visualize the spots under UV light. The product should have a different Rf value than the starting materials.

  • Q: What are the expected spectroscopic data for the product?

Detailed Experimental Protocol (Optimized)

This protocol is a suggested starting point based on general procedures for similar transformations. Optimization may be required for your specific experimental setup.

Materials:

  • Ethyl isocyanoacetate

  • Pivalaldehyde (freshly distilled)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous THF (10 mL per 10 mmol of pivalaldehyde).

  • Add ethyl isocyanoacetate (1.1 equivalents) to the flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DBU (1.2 equivalents) dropwise to the solution.

  • Stir the mixture at 0 °C for 15 minutes.

  • Add freshly distilled pivalaldehyde (1.0 equivalent) dropwise to the reaction mixture over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

References

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]

  • Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • National Institutes of Health. (n.d.). 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]. [Link]

  • ChemSynthesis. (n.d.). ethyl 2-methyl-1,3-oxazole-5-carboxylate. [Link]

  • ResearchGate. (2021). A Practical Synthesis of 1,3-Oxazole. [Link]

  • Chemical Reviews. (n.d.). Isocyanoacetate Derivatives: Synthesis, Reactivity, and Application. [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation of aldehydes with ethyl cyanoacetate. [Link]

  • National Institutes of Health. (n.d.). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions: effect of solvent and base. [Link]

  • ChemRxiv. (n.d.). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. [Link]

  • National Institutes of Health. (n.d.). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. [Link]

  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)
  • Organic Chemistry Portal. (n.d.). Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization. [Link]

  • ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review. [Link]

  • ResearchGate. (n.d.). Flow Synthesis of Ethyl Isocyanoacetate Enabling the Telescoped Synthesis of 1,2,4-Triazoles and Pyrrolo-[1,2-c]pyrimidines. [Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.). Journal of the Brazilian Chemical Society.
  • Chemical Communications. (n.d.). Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes. [Link]

  • PubMed Central. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. [Link]

  • National Institutes of Health. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

  • ResearchGate. (2014). Review of Synthesis of 1,3,4-Oxadiazole Derivatives. [Link]

  • The Synthesis of N-Containing Heterocyclic Compounds from Isocyanides using Continuous Flow Chemistry and Fluorous Technologies. (n.d.). Dalhousie University.
  • Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. (2022). Chemical Methodologies. [Link]

  • Organic Chemistry Portal. (n.d.). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. [Link]

  • RSC Publishing. (2014). The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. [Link]

  • MDPI. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. [Link]

  • MDPI. (n.d.). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Flow synthesis of ethyl isocyanoacetate enabling the telescoped synthesis of 1,2,4-triazoles and pyrrolo-[1,2-c]pyrimidines. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • ResearchGate. (2023). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. [Link]

  • Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. [Link]

  • PubMed. (2006). New easy approach to the synthesis of 2,5-disubstituted and 2,4,5-trisubstituted 1,3-oxazoles. The reaction of 1-(methylthio)acetone with nitriles. [Link]

  • Physics @ Manasagangotri. (n.d.). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. [Link]

  • Journal of Synthetic Chemistry. (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in Van Leusen Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Van Leusen oxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful transformation for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). Here, we will address common challenges that can lead to diminished yields and provide scientifically grounded solutions to help you optimize your experimental outcomes.

Understanding the Foundation: The Van Leusen Oxazole Synthesis Mechanism

Before delving into troubleshooting, it is crucial to understand the reaction mechanism, as this provides the causal framework for diagnosing and resolving experimental issues. The Van Leusen oxazole synthesis is a two-step [3+2] cycloaddition process.[1][2] The reaction is initiated by the deprotonation of the acidic α-carbon of TosMIC by a base, creating a nucleophilic anion. This anion then attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent intramolecular cyclization forms a 4-tosyl-4,5-dihydrooxazole (oxazoline) intermediate. The final step is the base-promoted elimination of p-toluenesulfinic acid, which results in the formation of the aromatic oxazole ring.[3][4][5]

Van_Leusen_Mechanism TosMIC TosMIC step1 1. Deprotonation TosMIC->step1 Aldehyde Aldehyde (R-CHO) step2 2. Nucleophilic Attack Aldehyde->step2 Base Base (e.g., K₂CO₃) Base->step1 TosMIC_anion TosMIC Anion TosMIC_anion->step2 Oxazoline_intermediate Oxazoline Intermediate step4 4. Elimination Oxazoline_intermediate->step4 Product 5-Substituted Oxazole Byproduct Toluenesulfinic acid step1->TosMIC_anion step3 3. Cyclization step2->step3 forms step3->Oxazoline_intermediate step4->Product step4->Byproduct

Caption: Van Leusen Oxazole Synthesis Workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the specific issues you may be encountering during your experiments.

Part 1: Reagents and Reaction Setup

Question 1: My reaction is sluggish or fails to initiate. What are the most likely causes related to my starting materials?

Answer:

This is a common issue that often points to the quality and handling of your reagents, particularly the TosMIC and the solvent.

  • TosMIC Purity and Stability: TosMIC is a stable, crystalline solid that is conveniently odorless and can be stored at room temperature.[6] However, its purity is paramount. The primary concern is hydrolysis, which can occur if the reagent is exposed to moisture over extended periods. It is advisable to store TosMIC in a desiccator. If you suspect degradation, you can assess its purity by checking its melting point (111–113 °C) or by ¹H NMR spectroscopy.

  • Solvent Purity (Especially Methanol): The standard solvent for this reaction is methanol. It is critical to use anhydrous methanol. The presence of water can lead to several side reactions, including the hydrolysis of the isocyanide functional group and competing reactions with the aldehyde.

  • Aldehyde Quality: Ensure your aldehyde is pure and free from any corresponding carboxylic acid. Acidic impurities can neutralize the base, thereby inhibiting the initial, crucial deprotonation of TosMIC. If the aldehyde has been stored for a long time, it is best to purify it by distillation or chromatography before use.

Question 2: I am using an aliphatic aldehyde and observing a complex mixture of products with low conversion to the desired oxazole. What is happening?

Answer:

Aliphatic aldehydes, especially those with α-protons, can be problematic due to their propensity for self-condensation under basic conditions.

  • Aldol Condensation: The base required for the Van Leusen reaction (e.g., K₂CO₃) is strong enough to catalyze the aldol condensation of enolizable aldehydes. This side reaction consumes your starting material and complicates the purification process.

  • Troubleshooting Strategy:

    • Choice of Base: A milder base may be beneficial. While potassium carbonate is standard, you might consider using a solid-supported base, such as an ion-exchange resin (e.g., Ambersep® 900(OH)).[2] This can sometimes offer better control and easier removal.

    • Reaction Temperature: Running the reaction at a lower temperature can help to disfavor the aldol condensation, which typically has a higher activation energy than the initial steps of the Van Leusen reaction.

    • Order of Addition: Add the aldehyde slowly to a mixture of the base and TosMIC in methanol. This ensures that the deprotonated TosMIC is readily available to react with the aldehyde as it is introduced, minimizing the opportunity for self-condensation.

Question 3: My reaction with a sterically hindered aldehyde is giving very low yields. How can I improve this?

Answer:

Steric hindrance around the carbonyl group of the aldehyde can significantly slow down the initial nucleophilic attack by the TosMIC anion. To overcome this, you may need to adjust the reaction conditions to be more forcing.

  • Increased Temperature and Pressure: A notable improvement for hindered substrates can be achieved by increasing the reaction temperature. The use of a pressure reactor can dramatically reduce reaction times from hours to as little as 20 minutes, which can be particularly effective for challenging substrates.[7][8]

  • Stronger Base System: While K₂CO₃ is often sufficient, a stronger base like potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF for the initial deprotonation, followed by the addition of methanol, can sometimes drive the reaction to completion. However, this must be done with care, as stronger bases can promote other side reactions.

Part 2: Reaction Monitoring and Byproducts

Question 4: I see a new spot on my TLC that is not my starting material or product. What could this be?

Answer:

The most common intermediate that can accumulate is the 4-tosyl-4,5-dihydrooxazole (oxazoline).

  • Incomplete Elimination: This intermediate is formed after the intramolecular cyclization but before the elimination of p-toluenesulfinic acid. If this spot persists on your TLC, it indicates that the final elimination step is slow or incomplete.

  • Causality and Solution: The elimination is base-promoted. Insufficient base, a weak base, or poor mixing (especially with heterogeneous bases like K₂CO₃) can lead to the buildup of the oxazoline intermediate.

    • Ensure adequate mixing: Vigorous stirring is essential.

    • Add more base: If the reaction has stalled, a fresh portion of base may help to drive the elimination to completion.

    • Increase the temperature: The elimination step is often favored by heating the reaction to reflux.

Question 5: My reaction mixture turns dark, and I isolate a complex mixture of byproducts. What could be the cause?

Answer:

Darkening of the reaction mixture often suggests decomposition of the starting materials or intermediates.

  • TosMIC Decomposition: Under strongly basic conditions and elevated temperatures, TosMIC can undergo decomposition.

  • Aldehyde Instability: Some aldehydes are not stable to the basic, refluxing conditions of the reaction for extended periods.

  • Diagnostic Workflow:

    • Monitor reaction progress closely by TLC: This will help you determine the optimal reaction time and avoid prolonged heating that can lead to decomposition.

    • Consider alternative conditions: For sensitive substrates, using a milder base or a lower reaction temperature may be necessary, even if it requires a longer reaction time. The use of triethylamine and β-cyclodextrin in water at 50°C has been reported as a mild and effective alternative.[4][6]

Troubleshooting_Flowchart start Low Yield in Van Leusen Synthesis reagent_issue Check Reagent Quality - TosMIC (hydrolysis?) - Aldehyde (acid-free?) - Solvent (anhydrous?) start->reagent_issue substrate_issue Substrate-Specific Issues? start->substrate_issue reaction_conditions Review Reaction Conditions start->reaction_conditions workup_issue Problem during Work-up? start->workup_issue enolizable Enolizable Aldehyde? (Aldol Condensation) substrate_issue->enolizable hindered Sterically Hindered Aldehyde? substrate_issue->hindered incomplete_elimination Intermediate (Oxazoline) Buildup? reaction_conditions->incomplete_elimination decomposition Reaction Mixture Darkens? reaction_conditions->decomposition solution_enolizable Solution: - Milder base (e.g., ion-exchange resin) - Lower temperature - Slow aldehyde addition enolizable->solution_enolizable solution_hindered Solution: - Increase temperature/pressure - Stronger base (e.g., t-BuOK) hindered->solution_hindered solution_elimination Solution: - Add more base - Increase temperature - Ensure vigorous stirring incomplete_elimination->solution_elimination solution_decomposition Solution: - Monitor closely with TLC - Use milder conditions decomposition->solution_decomposition

Caption: Troubleshooting Decision Workflow.

Part 3: Work-up and Purification

Question 6: I am having difficulty removing the p-toluenesulfinic acid byproduct during purification. What is the best way to handle this?

Answer:

The p-toluenesulfinic acid byproduct can sometimes co-elute with the desired oxazole, especially if the product is polar.

  • Aqueous Wash: A simple aqueous work-up with a mild base, such as saturated sodium bicarbonate solution, can help to deprotonate the sulfinic acid and extract it into the aqueous layer.

  • Resin-Based Scavenging: For a more robust and cleaner approach, consider using a solid-supported base during the reaction, such as a quaternary ammonium hydroxide ion exchange resin.[3][5] After the reaction is complete, the resin and the resin-bound sulfinate byproduct can be simply filtered off, leaving a much cleaner crude product.[3][5]

Question 7: My yield is significantly lower after purification than what my crude NMR suggested. What could be the cause?

Answer:

Loss of product during purification can occur due to several factors.

  • Product Volatility: Some low molecular weight oxazoles can be volatile. Avoid excessive heating or prolonged exposure to high vacuum during solvent removal.

  • Silica Gel-Mediated Decomposition: While generally stable, some sensitive oxazoles may degrade on silica gel, especially if the silica is acidic. You can neutralize your silica gel by pre-treating it with a solution of triethylamine in your eluent system.

  • Incomplete Extraction: Ensure that your product is fully extracted from the aqueous layer during work-up. Oxazoles can have some water solubility, so multiple extractions with an appropriate organic solvent are recommended.

Optimization of Reaction Conditions: A Comparative Overview

The choice of base and solvent can have a significant impact on the yield of the Van Leusen oxazole synthesis. The following table provides a summary of various conditions reported in the literature for the synthesis of 5-phenyloxazole from benzaldehyde and TosMIC, illustrating the impact of different parameters.

EntryAldehydeBase (equiv.)SolventTemperatureTime (h)Yield (%)Reference
1BenzaldehydeK₂CO₃ (2.0)MethanolReflux4-5~85-95[4]
2BenzaldehydeAmbersep® 900(OH)DME/MethanolRT1266[2]
3BenzaldehydeEt₃N (cat.)Water (with β-CD)50 °C2>90[4][6]
4BenzaldehydeK₂CO₃ (2.5)[bmim]BrRT5-6~90[4]

This table demonstrates that while the classic K₂CO₃/methanol system is highly effective, alternative green chemistry approaches using water or ionic liquids can provide excellent yields under milder conditions.[4]

Detailed Experimental Protocols

Protocol 1: Standard Synthesis of 5-Aryloxazoles

This protocol is a general procedure for the synthesis of 5-aryloxazoles from aromatic aldehydes and TosMIC in methanol.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic aldehyde (1.0 mmol, 1.0 equiv.), TosMIC (1.1 mmol, 1.1 equiv.), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Reaction: Add anhydrous methanol (10 mL) to the flask. Heat the reaction mixture to reflux and stir vigorously for 4-5 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Partition the residue between ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis using an Ion-Exchange Resin

This protocol is adapted for ease of purification.

  • Setup: To a round-bottom flask, add the aldehyde (1.0 mmol, 1.0 equiv.), TosMIC (1.2 mmol, 1.2 equiv.), and a quaternary ammonium hydroxide ion exchange resin (e.g., Ambersep® 900(OH), ~3.0 equiv.).

  • Reaction: Add a mixture of DME and methanol (e.g., 1:1, 10 mL). Stir the mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Upon completion, filter the reaction mixture to remove the resin. Wash the resin with additional solvent.

  • Purification: Combine the filtrate and washings and concentrate under reduced pressure. The resulting crude product is often significantly cleaner than that from the standard protocol and may require minimal further purification.[3][5]

References

  • Zheng, X.; Liu, W.; Zhang, D. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules2020 , 25(7), 1594. [Link]

  • Organic Chemistry Portal. Van Leusen Oxazole Synthesis. [Link]

  • Zheng, X.; Liu, W.; Zhang, D. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC2020 . [Link]

  • ResearchGate. Mechanism of van Leusen oxazole synthesis. [Link]

  • Varsal Chemical. TosMIC Whitepaper. [Link]

  • ResearchGate. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

  • Sciforum. Synthesis of 1,3-Oxazoles via Van Leusen Reaction in a Pressure Reactor and Preliminary Studies of Cations Recognition. [Link]

  • Wikipedia. Van Leusen reaction. [Link]

  • ResearchGate. Synthesis of 1,3-Oxazoles via Van Leusen Reaction in a Pressure Reactor and Preliminary Studies of Cations Recognition. [Link]

  • Mahdavi, M.; et al. A green approach for the synthesis of oxazoles in water. Z. Naturforsch. B2017 , 72(11-12), 923-926. [Link]

  • Kulkarni, B. A.; Ganesan, A. Solution-phase parallel oxazole synthesis with TosMIC. Tetrahedron Lett.1999 , 40(30), 5637-5638. [Link]

Sources

Technical Support Center: Purification of Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and may be encountering challenges in obtaining it in high purity. As a Senior Application Scientist, I have compiled this information based on established principles of organic chemistry and extensive experience in the purification of heterocyclic compounds. This guide will provide troubleshooting advice and detailed protocols to help you overcome common purification hurdles.

Introduction to the Challenges

This compound is a disubstituted oxazole with a sterically demanding tert-butyl group. The purification of this compound can be challenging due to several factors:

  • Potential for a diverse impurity profile: Depending on the synthetic route employed, a variety of side products and unreacted starting materials can contaminate the final product.

  • Hydrolytic instability: The ester functional group and the oxazole ring itself can be susceptible to hydrolysis under certain conditions, leading to the formation of carboxylic acid and ring-opened impurities.

  • Similar polarity of impurities: Some byproducts may have polarities very close to that of the desired product, making chromatographic separation difficult.

  • Crystallization difficulties: The bulky tert-butyl group can sometimes hinder the formation of a well-ordered crystal lattice, making crystallization a challenging purification method.

This guide will address these challenges in a question-and-answer format, providing practical solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs) and Troubleshooting

Synthesis and Initial Work-up

Question 1: What is a likely synthetic route for this compound, and what are the expected impurities?

While multiple synthetic strategies exist for oxazoles, a common and plausible route for this specific compound is a modification of the Robinson-Gabriel synthesis . This would likely involve the acylation of an appropriate amino acid ester followed by cyclodehydration. A potential two-step synthesis is outlined below:

cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclodehydration A Ethyl 2-amino-3,3-dimethylbutanoate C Ethyl 2-(pivalamido)-3,3-dimethylbutanoate A->C Pyridine, CH2Cl2 B Pivaloyl chloride B->C D Ethyl 2-(pivalamido)-3,3-dimethylbutanoate E This compound D->E POCl3 or Burgess Reagent

Caption: Plausible Robinson-Gabriel synthesis of the target compound.

Common Impurities Arising from this Synthesis:

  • Unreacted Starting Materials: Ethyl 2-amino-3,3-dimethylbutanoate and pivaloyl chloride (or pivalic anhydride).

  • Incompletely Cyclized Intermediate: The acylated amino ester (Ethyl 2-(pivalamido)-3,3-dimethylbutanoate) may persist if the cyclodehydration is not driven to completion.

  • Hydrolysis Products:

    • 5-tert-butyl-1,3-oxazole-2-carboxylic acid: Formed by the hydrolysis of the ethyl ester.

    • Ring-opened products: The oxazole ring can be susceptible to cleavage under harsh acidic or basic conditions during work-up.[1]

  • Side-products from the Dehydrating Agent: For example, if phosphorus oxychloride (POCl₃) is used, phosphoric acid byproducts may be present.

Question 2: My crude product is a dark, oily residue after the initial work-up. What could be the cause and how should I proceed?

A dark, oily crude product often indicates the presence of polymeric or highly colored impurities, which can arise from overheating the reaction mixture or from side reactions of the dehydrating agent.

Troubleshooting Steps:

  • Re-evaluate Reaction Temperature: Ensure the cyclodehydration step was not conducted at an excessively high temperature. Oxazoles are generally thermally stable, but prolonged heating can lead to decomposition.[2]

  • Aqueous Work-up: Perform a thorough aqueous work-up to remove inorganic salts and water-soluble impurities.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove acidic impurities), water, and finally brine.

    • Dry the organic layer thoroughly with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before concentrating.

  • Charcoal Treatment: If the color persists, you can try treating a solution of the crude product in an organic solvent (e.g., ethyl acetate) with a small amount of activated charcoal, followed by filtration through celite. This can help remove some colored impurities.

Purification by Column Chromatography

Question 3: I am having difficulty separating my product from a closely eluting impurity using flash chromatography. What can I do to improve the separation?

The bulky and relatively non-polar tert-butyl group can make the polarity of your product very similar to that of some organic impurities, leading to poor separation.

Strategies for Improved Chromatographic Separation:

  • Solvent System Optimization: A systematic approach to selecting the eluent is crucial.

    • Start with a low polarity solvent system: A good starting point for this compound would be a mixture of hexanes and ethyl acetate. Begin with a low percentage of ethyl acetate (e.g., 5%) and gradually increase the polarity.

    • Try alternative solvent systems: If hexanes/ethyl acetate does not provide adequate separation, consider other solvent systems. A table of suggested systems is provided below.

Solvent SystemPolarity Index (approx.)Comments
Hexanes / Ethyl Acetate0.1 - 4.4Good general-purpose system for moderately polar compounds.
Hexanes / Dichloromethane0.1 - 3.1Useful for less polar compounds, offers different selectivity.
Toluene / Ethyl Acetate2.4 - 4.4Can provide different selectivity due to the aromatic nature of toluene.
  • Gradient Elution: Employing a shallow gradient of the more polar solvent can often improve the resolution between closely eluting compounds.

  • Choice of Stationary Phase: While standard silica gel is the most common choice, consider using silica gel with a smaller particle size for higher resolution, or a different stationary phase altogether, such as alumina (basic or neutral) if your compound is sensitive to the acidic nature of silica gel.

  • Sample Loading: Ensure your crude product is adsorbed onto a small amount of silica gel before loading it onto the column ("dry loading"). This generally leads to better separation than loading the sample as a concentrated solution ("wet loading").

Experimental Protocol: Flash Column Chromatography

  • Prepare the Column: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, low-polarity eluent.

  • Sample Preparation (Dry Loading):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to the solution.

    • Concentrate the mixture on a rotary evaporator until a free-flowing powder is obtained.

  • Column Loading: Carefully add the dry-loaded sample to the top of the prepared column.

  • Elution: Begin eluting with the low-polarity solvent system, collecting fractions. Gradually increase the polarity of the eluent as needed.

  • Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

A Crude Product B Dissolve in DCM A->B C Add Silica Gel B->C D Rotary Evaporation C->D E Dry Powder D->E F Load onto Column E->F G Elute with Solvent Gradient F->G H Collect Fractions G->H I TLC Analysis H->I J Combine Pure Fractions I->J K Concentrate J->K L Pure Product K->L

Caption: Workflow for purification by flash column chromatography.

Purification by Crystallization

Question 4: My product "oils out" instead of crystallizing. How can I induce crystallization?

"Oiling out" is a common problem, especially with compounds that have bulky, flexible groups that can inhibit the formation of a stable crystal lattice.

Troubleshooting Crystallization:

  • Solvent Selection is Key: The goal is to find a solvent or solvent system in which your product is soluble when hot but sparingly soluble when cold.

    • Single Solvent Crystallization: Test the solubility of your purified (by chromatography) product in small amounts of various solvents at room temperature and with gentle heating. Good single solvents for crystallization of moderately polar compounds include ethanol, isopropanol, or ethyl acetate.

    • Two-Solvent Crystallization: This is often more effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (an anti-solvent, in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a drop or two of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly. A common and effective combination is ethyl acetate (good solvent) and hexanes (poor solvent).

SolventBoiling Point (°C)PolarityNotes
Ethanol78PolarGood for moderately polar compounds.
Isopropanol82PolarSimilar to ethanol, but less volatile.
Ethyl Acetate77MediumA versatile solvent for a range of polarities.
Hexanes69Non-polarOften used as an anti-solvent.
Toluene111Non-polarCan be a good solvent for less polar compounds at elevated temperatures.
  • Slow Cooling: Rapid cooling encourages oiling out. Allow the hot, saturated solution to cool to room temperature slowly, and then place it in a refrigerator or freezer. Insulating the flask (e.g., by placing it in a beaker of warm water) can promote slow cooling.

  • Seeding: If you have a small amount of pure, solid product, adding a "seed crystal" to the cooled, supersaturated solution can initiate crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus can create microscopic imperfections on the glass surface that can serve as nucleation sites for crystal growth.

Experimental Protocol: Two-Solvent Crystallization

  • Dissolution: Place the purified product in a clean Erlenmeyer flask. Add a minimal amount of a "good" solvent (e.g., ethyl acetate) and gently warm the mixture to dissolve the solid completely.

  • Addition of Anti-Solvent: While the solution is still warm, slowly add a "poor" solvent (e.g., hexanes) dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, you can place it in a refrigerator (4 °C) and then a freezer (-20 °C) to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

  • Drying: Dry the crystals under vacuum.

A Purified Product B Dissolve in minimal hot 'good' solvent A->B C Add 'poor' solvent until cloudy B->C D Add a few drops of 'good' solvent to clarify C->D E Slow cooling to room temperature D->E F Refrigerate / Freeze E->F G Vacuum filtration F->G H Wash with cold 'poor' solvent G->H I Dry under vacuum H->I J Pure Crystals I->J

Caption: Workflow for two-solvent crystallization.

Product Stability and Storage

Question 5: How stable is this compound, and what are the recommended storage conditions?

While the oxazole ring is generally considered aromatic and relatively stable, the presence of the ester functionality introduces a potential site for degradation.

  • Hydrolytic Stability: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid in the presence of acid or base and water. It is therefore crucial to ensure the purified product is free of acidic or basic residues and is stored in a dry environment.

  • Thermal Stability: Oxazoles are generally thermally stable.[2] However, prolonged exposure to high temperatures should be avoided to prevent any potential decomposition.

  • Storage Recommendations:

    • Store the purified compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture.

    • For long-term storage, keeping the material at a low temperature (e.g., in a refrigerator or freezer) is recommended to minimize any potential degradation.

Concluding Remarks

The purification of this compound can present challenges, but with a systematic approach to troubleshooting and the application of appropriate purification techniques, high purity can be achieved. Understanding the potential impurities based on the synthetic route is the first step in developing an effective purification strategy. Careful optimization of chromatographic and crystallization conditions is often necessary to obtain the desired product in excellent quality.

References

  • Besselièvre, F., Lebrequier, S., Mahuteau-Betzer, F., & Piguel, S. (2009).
  • Cornforth, J. W., & Cornforth, R. H. (1947). A new synthesis of oxazoles and iminazoles including its application to the preparation of oxazole. Journal of the Chemical Society (Resumed), 96-102.
  • Fischer, E. (1896). Neue Bildungsweise von Oxazolen. Berichte der deutschen chemischen Gesellschaft, 29(1), 205-207.
  • Kulkarnia, B. A., & Ganesan, A. (1999). A simple and effective method for the synthesis of 5-aryloxazoles. Tetrahedron Letters, 40(30), 5637-5638.
  • Strotman, N. A., Chobanian, H. R., Guo, Y., He, J., & Wilson, J. E. (2010). Complementary Regioselectivity in the Direct Arylation of Oxazoles: A Tale of Two Ligands. Organic Letters, 12(16), 3578-3581.
  • van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A new and simple synthesis of oxazoles from ketones. Tetrahedron Letters, 13(23), 2369-2372.
  • Wang, J., Cheng, Y., Xiang, J., & Wu, A. (2019). Copper-Catalyzed Aerobic Oxidative Annulation of Arylacetylenes and α-Amino Acids: A Strategy for the Synthesis of 2, 5-Disubstituted Oxazoles. Synlett, 30(05), 743-747.
  • Wipf, P., & Miller, C. P. (1995). A New Synthesis of Oxazoles and Thiazoles. The Journal of Organic Chemistry, 60(20), 6374-6375.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2022). Cogent Chemistry, 8(1), 2137975.
  • The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). (2019). Scientific Reports, 9(1), 19808.
  • Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. (2013). South African Journal of Chemistry, 66, 27-31.
  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid deriv

Sources

Technical Support Center: Impurity Identification in Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and troubleshooting impurities in samples of Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate. The following question-and-answer format is designed to directly address common challenges encountered during the synthesis, purification, and analysis of this compound.

Frequently Asked Questions (FAQs)

Synthesis and Potential Impurities

Question 1: What is a likely synthetic route for this compound, and what are the primary impurities I should anticipate?

Answer:

While numerous methods exist for oxazole synthesis, a common and logical approach for a 2,5-disubstituted oxazole like this compound is a variation of the Robinson-Gabriel synthesis. This involves the cyclization of an N-acyl amino ester. A plausible pathway would be the reaction of ethyl 2-amino-3,3-dimethylbutanoate with an activated form of oxalic acid, such as ethyl oxalyl chloride, followed by cyclization.

Based on this proposed synthesis, the primary impurities can be categorized as:

  • Process-Related Impurities: These arise from the starting materials and reagents used in the synthesis.

  • By-products: These are formed from competing side reactions.

  • Degradation Products: These can form during the reaction, work-up, or storage.

Proposed Synthetic Pathway and Potential Impurities

cluster_synthesis Proposed Synthesis cluster_impurities Potential Impurities Starting Material 1 Ethyl 2-amino-3,3-dimethylbutanoate Intermediate N-(1-ethoxycarbonyl-2,2-dimethylpropyl)oxalamic acid ethyl ester Starting Material 1->Intermediate + Starting Material 2 Ethyl Oxalyl Chloride Starting Material 2->Intermediate Product This compound Intermediate->Product Cyclization (e.g., H2SO4, PCl5) Impurity_A Impurity A: Unreacted Ethyl 2-amino-3,3-dimethylbutanoate Impurity_B Impurity B: Unreacted Ethyl Oxalyl Chloride / Diethyl Oxalate Impurity_C Impurity C: 5-tert-Butyl-1,3-oxazole-2-carboxylic acid (Hydrolysis Product) Impurity_D Impurity D: Isomeric Oxazole (e.g., Ethyl 4-tert-butyl-1,3-oxazole-2-carboxylate)

Caption: Proposed synthesis of this compound and major potential impurities.

Table 1: Summary of Potential Impurities and Their Origins

Impurity IDImpurity NameProbable Origin
A Ethyl 2-amino-3,3-dimethylbutanoateUnreacted starting material.
B Diethyl oxalateFormed from the reaction of ethyl oxalyl chloride with ethanol, or as an impurity in the starting material.
C 5-tert-Butyl-1,3-oxazole-2-carboxylic acidHydrolysis of the final product's ethyl ester during aqueous work-up or storage.[1]
D Isomeric Oxazoles (e.g., Ethyl 4-tert-butyl-1,3-oxazole-2-carboxylate)Rearrangement during cyclization, although less likely with the chosen precursors.
E Polymeric materialsFormed under harsh acidic or high-temperature conditions during cyclization.[2]
Troubleshooting with Analytical Techniques

Question 2: My HPLC-UV analysis shows multiple unexpected peaks. How can I begin to identify them?

Answer:

A systematic approach is crucial. Start by considering the expected retention times based on polarity. Then, employ a combination of chromatographic and spectroscopic techniques for confirmation.

Step-by-Step HPLC-UV Troubleshooting:

  • Assess Polarity:

    • Impurity A (Amino Ester): Being more polar, it will likely have a shorter retention time than the product on a reverse-phase column.

    • Impurity B (Diethyl Oxalate): Less polar than the amino ester but likely more polar than the final product.

    • Impurity C (Carboxylic Acid): Highly polar and will elute very early on a reverse-phase column. Its retention time will be sensitive to the mobile phase pH.

    • Impurity D (Isomer): Will likely have a very similar retention time to the main product and may co-elute.

  • Optimize HPLC Method: If co-elution is suspected, especially with the isomeric impurity, method optimization is necessary.

    • Gradient Modification: A shallower gradient can improve the separation of closely eluting peaks.

    • Mobile Phase Composition: Vary the ratio of your organic modifier (e.g., acetonitrile, methanol) and aqueous phase.

    • Column Chemistry: If resolution is still poor, consider a column with a different stationary phase (e.g., phenyl-hexyl instead of C18).

Table 2: Suggested Starting HPLC-UV Method Parameters

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm

Troubleshooting Workflow for Unexpected HPLC Peaks

Start Unexpected Peak(s) in HPLC-UV Check_RT Compare Retention Time (RT) to Known Impurities Start->Check_RT Early_Eluter Early Eluting Peak? Check_RT->Early_Eluter Late_Eluter Late Eluting Peak? Early_Eluter->Late_Eluter No Polar_Impurity Suspect Polar Impurity (e.g., Impurity A or C) Early_Eluter->Polar_Impurity Yes Co_elution Broad or Asymmetric Peak? Late_Eluter->Co_elution No NonPolar_Impurity Suspect Less Polar Impurity or Degradant Late_Eluter->NonPolar_Impurity Yes Optimize_Method Optimize HPLC Method (Gradient, Mobile Phase) Co_elution->Optimize_Method Yes LC_MS_Analysis Perform LC-MS Analysis for Mass Identification Co_elution->LC_MS_Analysis No Polar_Impurity->LC_MS_Analysis NonPolar_Impurity->LC_MS_Analysis Optimize_Method->LC_MS_Analysis NMR_Analysis Isolate Peak for NMR for Structural Elucidation LC_MS_Analysis->NMR_Analysis

Caption: A logical workflow for identifying unknown impurities observed in HPLC analysis.

Question 3: How can I use GC-MS to identify impurities?

Answer:

GC-MS is an excellent tool for identifying volatile and thermally stable impurities. The fragmentation patterns observed in the mass spectrum provide a fingerprint for each compound.

Expected GC-MS Fragmentation Patterns:

  • This compound (Product): The molecular ion peak (M+) should be visible. Key fragments would likely arise from the loss of the ethyl group (-29 Da), the ethoxy group (-45 Da), and cleavage of the tert-butyl group (-57 Da). The oxazole ring itself can also fragment.

  • Impurity A (Amino Ester): Will show fragmentation characteristic of amino esters, including loss of the ester group.

  • Impurity B (Diethyl Oxalate): Has a characteristic fragmentation pattern with a base peak at m/z 45.

  • Impurity C (Carboxylic Acid): May be difficult to analyze by GC-MS without derivatization due to its low volatility and potential for thermal degradation. If observed, it would likely show a loss of CO2 (-44 Da).

  • Impurity D (Isomer): The mass spectrum will be very similar to the main product. Subtle differences in fragment intensities may be the only distinguishing feature.

Table 3: Suggested GC-MS Method Parameters

ParameterRecommended Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Inlet Temp. 250 °C
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
Carrier Gas Helium at a constant flow of 1.2 mL/min
MS Source Electron Ionization (EI) at 70 eV
MS Quad Temp 150 °C

Question 4: My NMR spectrum is complex. What are the key signals to look for to identify the main product and potential impurities?

Answer:

¹H and ¹³C NMR are powerful for unambiguous structure elucidation.

Expected NMR Signals for this compound:

  • ¹H NMR:

    • A singlet around 1.4 ppm corresponding to the nine protons of the tert-butyl group.

    • A quartet around 4.4 ppm and a triplet around 1.4 ppm for the ethyl ester group.

    • A singlet for the proton on the oxazole ring (C4-H), likely in the region of 7-8 ppm.

  • ¹³C NMR:

    • Signals for the tert-butyl group (quaternary carbon and methyl carbons).

    • Signals for the ethyl ester group (carbonyl, methylene, and methyl carbons).

    • Signals for the oxazole ring carbons. The C2 and C5 carbons will be deshielded due to their attachment to heteroatoms.

Identifying Impurities by NMR:

  • Impurity A (Amino Ester): Look for the characteristic N-H proton signal, which may be broad. The chemical shifts of the protons adjacent to the amino group will be different from the final product.

  • Impurity C (Carboxylic Acid): The most telling signal will be a broad singlet for the carboxylic acid proton, typically downfield (>10 ppm). The ethyl ester signals will be absent.

  • Residual Solvents: Always check for common laboratory solvents, as their peaks can complicate the spectrum.[3]

Forced Degradation Studies

Question 5: I need to perform forced degradation studies. What conditions should I use and what degradation products might I expect?

Answer:

Forced degradation studies are essential to understand the stability of your compound and to develop stability-indicating analytical methods. The oxazole ring can be susceptible to hydrolysis under both acidic and basic conditions, and the ester group is also prone to hydrolysis.[1]

Recommended Forced Degradation Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid sample at 105 °C for 48 hours.[4]

  • Photolytic Degradation: Solution exposed to UV light (e.g., 254 nm) for 24 hours.

Expected Primary Degradation Product:

Under acidic or basic conditions, the primary degradation product is likely to be 5-tert-Butyl-1,3-oxazole-2-carboxylic acid (Impurity C) due to the hydrolysis of the ethyl ester.[1] Under more extreme conditions, cleavage of the oxazole ring may occur.

References

  • Belaidi, S., & Mellaoui, M. (2017). Electronic structure and physical-chemistry property relationship for oxazole derivatives by AB initio and DFT methods. Egyptian Journal of Basic and Applied Sciences, 4(3), 235-242.
  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón, A., Asensio, A., & M. Calle, M. (2006). Synthesis of N-Z-β,β-difluoroalanine by stereocontrolled reduction as a key step. Organic Letters, 8(25), 5849–5852.
  • Loidl-Stahlhofen, A., et al. (2024). Thermally Rearranged (TR) Polybenzoxazoles from o-Substituted Precursor Polyimides with Phenyl Pendant Groups. Macromolecules.
  • Martin, S. F., & Hillier, M. C. (2003). Ethyl 1H-Indole-2-carboxylate, 5-chloro-3-phenyl-. Organic Syntheses, 80, 139.
  • Ophardt, C. E. (2022). Hydrolysis of Esters. Chemistry LibreTexts.
  • Staudinger, H. (1908). Zur Kenntnis der Ketene. Über die Darstellung von Oxalylchlorid. Berichte der deutschen chemischen Gesellschaft, 41(3), 3563-3566.
  • Wan, C., Gao, L., Wang, Q., Zhang, J., & Wang, Z. (2010). A practical and simple synthesis of 2,5-disubstituted oxazoles via an iodine-catalyzed tandem oxidative cyclization. Organic letters, 12(17), 3902-3905.
  • Wiley-VCH. (2007).
  • Zou, Y., et al. (2002). Synthesis and Fungicidal Activity of Lipophylic N- and O-Acyl Derivatives of β-Hydroxy ᴅʟ-α-Amino Acids.
  • Adams, R., & Ulich, L. H. (1920). The use of oxalyl chloride and bromide for producing acid chlorides, acid bromides or acid anhydrides. Journal of the American Chemical Society, 42(3), 599-611.
  • Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & El-Gamali, M. H. (2022). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. Molecules, 27(22), 7793.
  • Bruzgulienė, J., Račkauskienė, G., Bieliauskas, A., Milišiūnaitė, V., & Šačkus, A. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 102-109.
  • ChemSynthesis. (n.d.). ethyl 2-methyl-1,3-oxazole-5-carboxylate. Retrieved January 24, 2026, from [Link]

  • Herrera, A., Martínez-Alvarez, R., Ramiro, P., Molero, D., & Almy, J. (2006). New easy approach to the synthesis of 2,5-disubstituted and 2,4,5-trisubstituted 1,3-oxazoles. The reaction of 1-(methylthio)acetone with nitriles. The Journal of organic chemistry, 71(8), 3026–3032.
  • Kulkarnia, B. A., & Ganesan, A. (1999). An improved one-pot van Leusen oxazole synthesis. Tetrahedron Letters, 40(31), 5637-5638.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • SpectraBase. (n.d.). Ethyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate. Retrieved January 24, 2026, from [Link]

Sources

Preventing degradation of Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling this versatile building block. Here, we address common challenges and questions to help you prevent its degradation during chemical reactions and ensure the integrity of your experimental outcomes.

Introduction to the Stability of this compound

This compound is a valuable heterocyclic compound in medicinal chemistry and drug discovery.[1][2] Its utility stems from the stable oxazole core, which is generally resistant to a range of synthetic conditions.[3] However, like all heterocyclic systems, its stability is not absolute. The reactivity of this molecule is significantly influenced by the electronic and steric nature of its substituents: the electron-withdrawing ethyl carboxylate group at the C2 position and the bulky tert-butyl group at the C5 position.

This guide will delve into the specific degradation pathways of this molecule and provide practical, field-proven strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound involve the oxazole ring and the ethyl ester functional group. These include:

  • Hydrolysis (Saponification) of the Ester: This is the most common reaction, leading to the formation of 5-tert-butyl-1,3-oxazole-2-carboxylic acid. This can be intentional for further synthetic steps or an undesired side reaction.

  • Oxazole Ring Cleavage: This can occur under harsh acidic or basic conditions, or through nucleophilic attack, leading to the formation of various acyclic products.

  • Oxidation: The oxazole ring can be susceptible to oxidation, which may lead to ring opening.[1]

  • Photolysis: Exposure to UV light can induce rearrangement or degradation of the oxazole ring.[1]

Q2: How do the substituents (tert-butyl and ethyl carboxylate) influence the stability of the molecule?

A2: The substituents have a pronounced effect on the molecule's reactivity:

  • Ethyl Carboxylate Group (C2): As an electron-withdrawing group, it deactivates the oxazole ring towards electrophilic attack.[3] However, it makes the C2 position more susceptible to nucleophilic attack, which can be a pathway for ring cleavage.[3][4]

  • Tert-butyl Group (C5): This bulky, electron-donating group provides significant steric hindrance around the C5 position. This can slow down reactions involving this part of the ring. Its electron-donating nature can also influence the overall electron density of the oxazole ring, potentially making it more susceptible to electrophilic attack at other positions, although the C2-ester is the dominant electronic influence.[3]

Q3: What are the recommended storage conditions for this compound?

A3: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place. A tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended to protect it from moisture and air. For extended storage, refrigeration (2-8 °C) is advisable.

Troubleshooting Guides

Issue 1: Unintended Hydrolysis of the Ethyl Ester

Symptom: You observe the formation of a more polar byproduct by TLC, or your NMR/LC-MS analysis shows the presence of 5-tert-butyl-1,3-oxazole-2-carboxylic acid.

Causality: The ester is susceptible to hydrolysis, which can be catalyzed by acid or base, or even by residual water in your solvents at elevated temperatures.

Solutions:

Parameter Recommendation Scientific Rationale
Solvent Purity Use anhydrous solvents.Minimizes the presence of water, a key reagent for hydrolysis.
pH Control Maintain neutral or slightly acidic conditions if possible. Avoid strong bases.Both strong acids and bases catalyze ester hydrolysis. Oxazoles are generally more stable under acidic than basic conditions.[3]
Temperature Keep reaction temperatures as low as feasible.Hydrolysis rates increase with temperature.
Reaction Time Monitor the reaction closely and minimize the reaction time.Prolonged reaction times increase the likelihood of side reactions, including hydrolysis.

Workflow for Minimizing Ester Hydrolysis:

Caption: Workflow to minimize ester hydrolysis.

Issue 2: Degradation of the Oxazole Ring During Saponification

Symptom: When attempting to hydrolyze the ethyl ester to the carboxylic acid, you observe low yields of the desired acid and the formation of multiple, often unidentifiable, byproducts.

Causality: The oxazole ring is sensitive to the harsh conditions often used for saponification (e.g., high concentrations of NaOH or KOH at reflux). The C2 position, activated by the carboxylate, is particularly prone to nucleophilic attack by hydroxide, leading to ring opening.[4]

Solutions & Protocols:

Protocol 1: Mild Saponification Conditions

This protocol aims to achieve ester hydrolysis while minimizing ring degradation.

  • Dissolution: Dissolve this compound in a mixture of THF and water (e.g., 3:1 v/v).

  • Base Addition: Add a slight excess (1.1-1.5 equivalents) of lithium hydroxide (LiOH) monohydrate.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, carefully acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH ~3-4.

  • Extraction: Extract the carboxylic acid product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Parameter Recommendation Scientific Rationale
Base Use a milder base like LiOH.LiOH is often effective for saponification at lower temperatures, reducing the risk of ring cleavage.
Temperature Perform the reaction at room temperature or slightly elevated (e.g., 40 °C).Higher temperatures can promote ring degradation pathways.
Stoichiometry Use a minimal excess of the base.A large excess of strong base increases the likelihood of nucleophilic attack on the oxazole ring.
Solvent System A THF/water mixture ensures solubility of both the ester and the hydroxide salt.Homogeneous reaction conditions allow for a more controlled reaction at lower temperatures.

Troubleshooting Saponification:

Caption: Troubleshooting guide for saponification.

Issue 3: Unexpected Side Reactions with Nucleophiles

Symptom: When reacting with strong nucleophiles (e.g., Grignard reagents, organolithiums, strong reducing agents like LiAlH₄), you observe a complex mixture of products instead of the expected transformation at the ester group.

Causality: The C2 position of the oxazole ring is electrophilic and can be attacked by strong nucleophiles, leading to ring opening. This competes with the desired reaction at the ester carbonyl.

Solutions:

Nucleophile Type Potential Issue & Solution Scientific Rationale
Grignard/Organolithium Reagents Issue: Ring opening competes with addition to the ester. Solution: Use less reactive organometallic reagents (e.g., organocuprates) or perform the reaction at very low temperatures (-78 °C) with slow addition of the nucleophile.Lower temperatures and less reactive nucleophiles can favor the kinetically controlled addition to the more electrophilic ester carbonyl over attack on the less reactive ring.
Hydride Reducing Agents (e.g., LiAlH₄) Issue: Reduction of the ester may be accompanied by reduction or cleavage of the oxazole ring. Solution: Use a milder reducing agent like sodium borohydride (NaBH₄) if the reactivity is sufficient, or perform the LiAlH₄ reduction at low temperatures.Milder reducing agents are less likely to attack the relatively stable oxazole ring. Low temperatures can help control the reactivity of strong reducing agents.

Diagram of Nucleophilic Attack Pathways:

G cluster_0 Reaction with Strong Nucleophile (Nu⁻) Start This compound + Nu⁻ Ester_Attack Desired Pathway: Nucleophilic Acyl Substitution at Ester Start->Ester_Attack Favored by milder Nu⁻, low temperature Ring_Attack Side Reaction: Nucleophilic Attack at C2 of Oxazole Ring Start->Ring_Attack Favored by strong Nu⁻, high temperature Product Desired Product (e.g., Alcohol after reduction) Ester_Attack->Product Degradation Ring-Opened Degradation Products Ring_Attack->Degradation

Caption: Competing nucleophilic attack pathways.

Analytical Methods for Degradation Monitoring

To effectively troubleshoot, it is crucial to monitor your reactions and the purity of your material.

Technique Application
Thin Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress. Allows for visualization of starting material consumption and formation of products/byproducts.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of reaction mixtures and final product purity. Can be coupled with a mass spectrometer (LC-MS) for identification of components.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of products and impurities. ¹H and ¹³C NMR can confirm the integrity of the oxazole ring and the ester group.
Mass Spectrometry (MS) Determination of molecular weights of products and byproducts, aiding in their identification.

By understanding the inherent reactivity of this compound and employing the strategies outlined in this guide, you can minimize degradation and achieve more reliable and reproducible results in your research and development endeavors.

References

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. Available at: [Link]

  • Ali, F., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(23), 3433-3467. Available at: [Link]

  • Wikipedia. (n.d.). Oxazole. Retrieved from [Link]

  • Singh, G., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Bioorganic & Medicinal Chemistry, 27(8), 1471-1482. Available at: [Link]

  • Chavan, L. N., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]

  • MDPI. (n.d.). Special Issue "Novel Heterocyclic Compounds for Drug Discovery". Available at: [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of Oxazole Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the poor solubility of oxazole derivatives in biological assays. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility hurdles during their experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these common yet complex issues.

Introduction: The Oxazole Solubility Challenge

Oxazole derivatives are a significant class of heterocyclic compounds with a wide spectrum of biological activities, making them attractive candidates in drug discovery.[1][2] However, their often-planar and hydrophobic nature can lead to poor aqueous solubility, a major obstacle for accurate and reproducible biological evaluation.[1] This guide will equip you with the knowledge and practical techniques to overcome these solubility challenges, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are my oxazole derivatives consistently showing poor solubility in aqueous assay buffers?

A1: The poor solubility of oxazole derivatives typically stems from their molecular structure. The oxazole ring itself is a five-membered aromatic heterocycle containing both oxygen and nitrogen.[3] While these heteroatoms can participate in hydrogen bonding, the overall molecule is often dominated by hydrophobic character, especially when substituted with bulky, nonpolar groups. This hydrophobicity leads to strong intermolecular forces in the solid state (high crystal lattice energy) and an unfavorable interaction with water molecules, resulting in low aqueous solubility.

Key contributing factors include:

  • High Lipophilicity: Many bioactive oxazole derivatives are designed to be lipophilic to cross cell membranes, but this inherently reduces their water solubility.

  • Crystalline Structure: A stable crystalline form requires significant energy to break the lattice and dissolve, further limiting solubility.

  • Lack of Ionizable Groups: Neutral oxazole compounds that lack acidic or basic functional groups will not exhibit pH-dependent solubility, making it more challenging to enhance their dissolution in aqueous media.[4]

Q2: I'm observing precipitation when I dilute my DMSO stock solution of an oxazole derivative into my aqueous cell culture medium. What's happening and how can I prevent this?

A2: This is a very common and critical issue. While your oxazole derivative may be soluble in 100% dimethyl sulfoxide (DMSO), this solvent is aprotic and highly polar, allowing it to dissolve a wide range of compounds.[5][6] However, when you introduce this DMSO stock into an aqueous environment like cell culture media, the solvent properties dramatically change.

The DMSO becomes infinitely diluted in the aqueous buffer, and the solubility of your compound is now dictated by its aqueous solubility, which is often much lower.[7] This sudden shift in solvent environment causes the compound to crash out of solution, leading to precipitation.[7] This precipitation can lead to inaccurate compound concentrations in your assay and can even be toxic to cells.[8][9]

Troubleshooting Strategies:

  • Optimize DMSO Concentration: Determine the highest concentration of DMSO your cells can tolerate without affecting viability. Then, prepare a more dilute stock solution of your compound in DMSO so that the final concentration of DMSO in your assay remains at a safe and consistent level.[7]

  • Stepwise Dilution: Instead of a single large dilution, try a serial dilution approach. For example, dilute the DMSO stock into a small volume of a co-solvent/water mixture before the final dilution into the assay buffer.

  • Pre-warming of Media: Gently warming the cell culture media to 37°C before adding the compound can sometimes help maintain solubility.

  • Sonication: Brief sonication of the final diluted solution can help to break up aggregates and re-dissolve small amounts of precipitate. However, this is often a temporary fix.

Core Solubilization Strategies

When faced with a poorly soluble oxazole derivative, a systematic approach to enhancing its solubility is crucial. Below are several effective strategies, ranging from simple adjustments to more complex formulation techniques.

Strategy 1: Co-Solvency

The use of co-solvents is often the first line of defense against poor solubility. A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, increases the solubility of a nonpolar solute.[10][11]

Mechanism of Action: Co-solvents work by reducing the polarity of the aqueous solvent system, making it more favorable for the hydrophobic oxazole derivative to dissolve.[11] They can disrupt the hydrogen bonding network of water, creating a more accommodating environment for the nonpolar compound.

Common Co-solvents in Biological Assays:

  • Ethanol: Generally well-tolerated by cells at low concentrations.

  • Propylene Glycol (PG): A viscous co-solvent often used in parenteral formulations.[12]

  • Polyethylene Glycol (PEG), especially PEG 400: A polymer with low toxicity that can significantly enhance solubility.

Experimental Protocol: Preparing a Co-Solvent Formulation

  • Determine Maximum Tolerated Co-solvent Concentration: Before testing your compound, run a vehicle control experiment to determine the highest concentration of the co-solvent that does not affect the viability or function of your cells or the integrity of your assay.

  • Prepare a Concentrated Stock in Co-solvent: Dissolve your oxazole derivative in the chosen co-solvent (e.g., PEG 400) to create a high-concentration stock solution.

  • Serial Dilution: Perform serial dilutions of the co-solvent stock into your aqueous assay buffer. This gradual reduction in co-solvent concentration can help prevent precipitation.

  • Final Concentration: Ensure the final concentration of the co-solvent in your assay is below the maximum tolerated level determined in step 1.

Table 1: Comparison of Common Co-solvents

Co-solventTypical Starting Concentration in AssayAdvantagesDisadvantages
DMSO < 0.5%High solubilizing power for many compounds.Can be toxic to cells at higher concentrations; can cause compound precipitation upon dilution.[5]
Ethanol < 1%Biocompatible at low concentrations; volatile.Can be cytotoxic at higher concentrations; may affect enzyme activity.
PEG 400 1-5%Low toxicity; effective for many hydrophobic compounds.Can be viscous; may interfere with some assay readouts.
Propylene Glycol 1-5%Good solubilizing power; low volatility.Can be more viscous than ethanol; potential for cell toxicity at higher concentrations.
Strategy 2: pH Adjustment

For oxazole derivatives that contain ionizable functional groups (acidic or basic), altering the pH of the assay buffer can dramatically impact solubility.[4]

Mechanism of Action:

  • Basic Oxazoles: If your oxazole derivative has a basic nitrogen atom (e.g., an amino group), lowering the pH of the solution will protonate this group, forming a more soluble salt.

  • Acidic Oxazoles: If your compound has an acidic proton (e.g., a carboxylic acid or a phenolic hydroxyl group), increasing the pH will deprotonate it, forming a more soluble salt.[13]

Experimental Workflow for pH Modification: ```dot graph TD { A[Start: Poorly Soluble Oxazole Derivative] --> B{Does the compound have an ionizable group?}; B -->|Yes| C[Determine the pKa of the ionizable group]; C --> D{Is the group acidic or basic?}; D -->|Acidic| E[Increase buffer pH to > pKa + 1]; D -->|Basic| F[Decrease buffer pH to < pKa - 1]; B -->|No| G[pH adjustment is unlikely to be effective]; E --> H[Assess solubility and compound stability at the new pH]; F --> H; G --> I[Proceed to other solubilization methods]; H --> J{Is the compound soluble and stable?}; J -->|Yes| K[Proceed with the assay at the adjusted pH]; J -->|No| I; }

Caption: Micellar solubilization of an oxazole derivative.

Strategy 4: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. [14]They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic guest molecule within their core. [14]

Mechanism of Action: The hydrophobic oxazole derivative partitions into the nonpolar interior of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin ensures the solubility of the entire complex in water. [14]β-cyclodextrins are particularly well-suited for complexing with aromatic and heterocyclic molecules. [15]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD): Natural cyclodextrin with limited aqueous solubility.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified cyclodextrin with much higher aqueous solubility and low toxicity, making it ideal for biological applications. [16]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another highly soluble derivative often used in pharmaceutical formulations.

Experimental Protocol: Preparing a Cyclodextrin Inclusion Complex

  • Choose a Suitable Cyclodextrin: For most in vitro applications, HP-β-CD is an excellent starting point.

  • Prepare a Saturated Cyclodextrin Solution: Dissolve the cyclodextrin in your assay buffer to create a concentrated solution.

  • Add the Oxazole Derivative: Add an excess of your solid oxazole derivative to the cyclodextrin solution.

  • Equilibrate the Mixture: Stir or shake the mixture at a constant temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Remove Undissolved Compound: Centrifuge or filter the solution to remove any remaining solid compound.

  • Determine Compound Concentration: Accurately measure the concentration of the solubilized oxazole derivative in the clear supernatant using a suitable analytical method (e.g., HPLC-UV).

Summary and Final Recommendations

Overcoming the poor solubility of oxazole derivatives is a multi-faceted challenge that often requires a combination of the strategies discussed. A logical, stepwise approach is recommended:

  • Characterize Your Compound: Understand the physicochemical properties of your oxazole derivative, including its lipophilicity and whether it has any ionizable groups.

  • Start Simple: Begin with co-solvents, as this is often the easiest and most direct approach.

  • Explore pH Modification: If your compound is ionizable, test its solubility at different pH values, keeping in mind the constraints of your assay.

  • Advanced Formulations: If simpler methods fail, move on to more sophisticated techniques like the use of surfactants or cyclodextrins.

By systematically applying these principles and protocols, you can significantly improve the chances of successfully evaluating your oxazole derivatives in biological assays, leading to more reliable and reproducible data.

References

  • Patil, S. K., Wagh, K. S., Parik, V. B., Akarte, A. M., & Baviskar, D. T. (2011). Strategies for Solubility Enhancement of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-80.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308.
  • Shinde, G., & Mahajan, N. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2015). Can I use Cyclodextrin to improve the solubility of a compound?
  • Biswas, D. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?
  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility.
  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • Sigma-Aldrich.
  • Singh, G., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Chemistry Central Journal, 13(1), 1-25.
  • Stella, V. J., & He, Q. (2008). Cyclodextrins.
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.
  • Kumar, S., & Singh, P. (2020). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 82(5), 758-769.

Sources

Method refinement for consistent results in oxazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Consistent Oxazole Synthesis

The oxazole ring is a cornerstone of medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[1][2][3][4] Despite its prevalence, the synthesis of substituted oxazoles can be fraught with challenges, including low yields, difficult purifications, and inconsistent results. This guide provides a centralized resource for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during oxazole synthesis. Drawing from established literature and practical experience, this document explains the causality behind experimental choices to empower you to refine your methods for robust and reproducible outcomes.

General Troubleshooting Workflow

Before diving into method-specific issues, it is crucial to have a systematic approach to troubleshooting. Many synthesis failures can be traced back to common oversights in reagent quality, reaction setup, or monitoring. The following workflow provides a logical sequence for diagnosing and resolving unexpected results.

G cluster_start cluster_reagents Phase 1: Reagent & Setup Verification cluster_monitoring Phase 2: In-Process Monitoring cluster_optimization Phase 3: Parameter Optimization cluster_end start Inconsistent Yield / Impure Product reagent_purity Verify Reagent Purity & Stoichiometry (NMR, Titration, Fresh Reagents) start->reagent_purity Initial Checks solvent_quality Check Solvent Quality (Anhydrous? Degassed?) reagent_purity->solvent_quality atmosphere_control Confirm Inert Atmosphere (N2/Ar, Proper Purging) solvent_quality->atmosphere_control tlc Analyze by TLC/LC-MS (Starting Material? Intermediates? Byproducts?) atmosphere_control->tlc If problem persists incomplete Incomplete Conversion? tlc->incomplete side_products Major Side Products? tlc->side_products temp Adjust Temperature incomplete->temp Optimize conc Modify Concentration incomplete->conc Optimize reagent_change Change Reagent (e.g., Base, Dehydrating Agent) side_products->reagent_change Address specific side reaction end Consistent, High-Yield Synthesis temp->end conc->end reagent_change->end

Sources

Technical Support Center: Navigating Inconsistent Bioassay Results with Oxazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxazole-containing compounds. This guide is designed to provide in-depth, field-proven insights into troubleshooting the common challenges that can lead to inconsistent and unreliable bioassay results. As a Senior Application Scientist, my goal is to not only provide step-by-step protocols but also to explain the underlying chemical and biological principles that govern the behavior of these important heterocyclic molecules in experimental settings.

Introduction: The Promise and Pitfalls of Oxazoles in Drug Discovery

The oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] However, the unique physicochemical properties of the oxazole moiety and its derivatives can also present significant challenges in bioassay development and execution. Inconsistent results are often not due to a lack of biological activity but rather to issues with compound solubility, stability, and off-target interactions that can confound data interpretation. This guide will address these issues head-on, providing a logical framework for identifying and resolving the root causes of variability in your bioassays.

Frequently Asked Questions & Troubleshooting Guides

Category 1: Compound Handling and Solubility

Question 1: My oxazole compound shows poor solubility in aqueous assay buffers, leading to precipitation and inconsistent results. What can I do?

Answer:

Poor aqueous solubility is a common hurdle for many heterocyclic compounds, including oxazoles, and is a primary source of assay variability.[2] When a compound precipitates, its effective concentration in the assay is unknown and lower than intended, leading to artificially low potency or inconsistent dose-response curves.

Underlying Cause: The often lipophilic nature of substituted oxazole compounds can lead to poor solvation in polar, aqueous buffers used in most biological assays. The issue is often exacerbated when diluting a high-concentration DMSO stock solution into the final aqueous assay medium.

Troubleshooting Workflow:

Caption: Workflow for addressing poor compound solubility.

Step-by-Step Protocols:

  • Visual Inspection and Turbidity Measurement:

    • Before adding your compound to the full assay plate, perform a preliminary test in a clear-bottomed plate.

    • Prepare dilutions of your compound in the final assay buffer, mimicking the final assay concentrations.

    • Visually inspect for any cloudiness or precipitate against a dark background.

    • For a more quantitative measure, read the absorbance of the solutions at a high wavelength (e.g., 600-700 nm) on a plate reader. An increase in absorbance indicates light scattering due to insoluble particles.

  • Solubility Enhancement Strategies:

    • pH Adjustment: The basicity of the oxazole ring is weak (pKa of the conjugate acid is ~0.8)[3], but substituents on the compound can have ionizable groups. If your compound has acidic or basic centers, adjusting the pH of the assay buffer (while ensuring it remains within the tolerated range for your biological system) can significantly improve solubility.[4]

      • Protocol: Prepare a series of assay buffers with slightly different pH values (e.g., 6.8, 7.2, 7.4, 7.8). Test the solubility of your compound in each to find the optimal pH.

    • Use of Co-solvents: While DMSO is the most common, other co-solvents can be explored. However, be mindful of their potential effects on the assay target and cell viability. Solvents like ethanol, methanol, or polyethylene glycol (PEG) can be used in small percentages.

      • Caution: Always run a solvent tolerance control in your assay to ensure the chosen co-solvent concentration does not interfere with the biological system.

    • Particle Size Reduction: For compounds that are not fully dissolving from a solid state, reducing the particle size can increase the dissolution rate.[3] This can be achieved through techniques like sonication or micronization.[3]

Question 2: I'm observing a high degree of variability between replicate wells, even at the same concentration. Could my stock solution be the problem?

Answer:

Absolutely. The integrity and handling of your compound stock solutions are critical for reproducible results. Inconsistencies often originate from the initial preparation and storage of these solutions.

Underlying Cause: Oxazole compounds, like many small molecules, can degrade over time, especially when in solution. Repeated freeze-thaw cycles can cause precipitation of less soluble compounds from DMSO, leading to an inaccurate concentration in the aliquots used for experiments.[5]

Best Practices for Stock Solution Management:

  • Initial Dissolution: Ensure your compound is fully dissolved in 100% DMSO before making any aqueous dilutions.[6] Gentle warming (to 30-37°C) and vortexing can aid dissolution.[6]

  • Storage:

    • Store stock solutions at -20°C or -80°C to minimize degradation.[7]

    • Protect from light, as some heterocyclic compounds can be photosensitive.[1] Use amber vials or wrap tubes in foil.

    • Store in small, single-use aliquots to avoid repeated freeze-thaw cycles.[7]

  • Quality Control: For critical experiments, it's advisable to periodically check the purity and concentration of your stock solution using techniques like HPLC-MS.

Category 2: Assay Artifacts and Interference

Question 3: My oxazole compound shows activity in a primary screen, but the dose-response curve is unusually steep or non-sigmoidal. What could be causing this?

Answer:

An unusually steep dose-response curve is a classic hallmark of compound aggregation.[8] This is a frequent cause of false positives in high-throughput screening (HTS).[8]

Underlying Cause: At concentrations above their critical aggregation concentration (CAC), many organic molecules, including substituted oxazoles, can form colloidal aggregates. These aggregates can non-specifically sequester and denature proteins, leading to inhibition that is not related to specific binding at the target's active site.

Troubleshooting Workflow for Suspected Aggregation:

Caption: Decision tree for investigating compound aggregation.

Step-by-Step Protocols:

  • Detergent Test:

    • Re-run the dose-response experiment in the presence of a non-ionic detergent, such as 0.01% Triton X-100 or Tween-20.

    • Rationale: Detergents disrupt the formation of colloidal aggregates. If your compound is an aggregator, its apparent potency will decrease (the IC50 will shift to the right), and the dose-response curve may become more sigmoidal in the presence of the detergent.

  • Dynamic Light Scattering (DLS):

    • DLS is a biophysical technique that can directly detect the presence of aggregates in a solution by measuring particle size.[9][10]

    • Protocol: Prepare your oxazole compound in the assay buffer at a concentration where you observe the steep dose-response. Analyze the sample by DLS. The presence of particles in the range of 50-1000 nm is indicative of aggregation.[11]

Question 4: I'm seeing inconsistent results in my fluorescence-based assay. Could my oxazole compound be interfering with the signal?

Answer:

Yes, this is a distinct possibility. Compounds can interfere with fluorescence assays through autofluorescence or by quenching the fluorescent signal.

Underlying Cause: The aromatic nature of the oxazole ring and its substituents can lead to intrinsic fluorescence (autofluorescence) or the ability to absorb energy from an excited fluorophore, causing it to return to the ground state without emitting a photon (fluorescence quenching).[12] Some oxazole derivatives have been specifically shown to quench fluorescence through photoinduced electron transfer, particularly in the presence of metal ions.[13]

Troubleshooting Protocol for Fluorescence Interference:

  • Autofluorescence Check:

    • Prepare a plate with your oxazole compound at various concentrations in the final assay buffer, but without the fluorescent probe or biological components.

    • Read the plate using the same filter set as your main experiment. A significant signal indicates that your compound is autofluorescent and may be contributing to a false positive or high background.

  • Quenching Assay:

    • In a cell-free system, mix your fluorescent probe (at its final assay concentration) with varying concentrations of your oxazole compound.

    • Measure the fluorescence intensity. A dose-dependent decrease in fluorescence that is not related to a biological mechanism indicates that your compound is quenching the signal, which could lead to false negatives or an underestimation of activity.

Mitigation Strategies:

  • If autofluorescence is an issue, consider using a fluorescent probe that excites and emits at longer wavelengths (e.g., in the red or far-red spectrum), as compound autofluorescence is more common at shorter wavelengths.[8]

  • If quenching is observed, you may need to switch to a different detection modality, such as absorbance, luminescence, or a label-free method.

Category 3: Compound Stability

Question 5: How can I be sure my oxazole compound is stable under my assay conditions (e.g., pH, temperature, incubation time)?

Answer:

Assessing the chemical stability of your compound under the specific conditions of your bioassay is a critical but often overlooked step. Degradation of the parent compound can lead to a loss of activity over the course of an experiment, resulting in high variability and inaccurate potency measurements.

Underlying Cause: The oxazole ring can be susceptible to hydrolysis, particularly under acidic or basic conditions, which can be exacerbated by elevated temperatures.[2] For instance, some isoxazole-containing compounds (structurally related to oxazoles) show increased rates of ring-opening at basic pH and higher temperatures (37°C vs. 25°C). Specific substitutions, such as a 5-hydroxy-4-carboxy pattern, can render the oxazole ring particularly unstable to hydrolytic ring-opening.

Protocol for Assessing Compound Stability:

  • Incubation and LC-MS Analysis:

    • Incubate your oxazole compound in the final assay buffer at the intended assay temperature (e.g., 37°C) and for the maximum duration of your experiment.

    • Take samples at various time points (e.g., 0, 1, 2, 4, and 24 hours).

    • Quench any potential enzymatic activity by adding an equal volume of cold acetonitrile.

    • Analyze the samples by LC-MS to quantify the amount of the parent compound remaining over time. A significant decrease indicates instability.

  • pH Stability Profile:

    • To understand the impact of pH, perform the stability assessment across a range of pH values that are relevant to your experimental system (e.g., pH 6.5, 7.4, 8.0).

Data Interpretation and Action:

  • If significant degradation (>10-15%) is observed within the timeframe of your assay, you may need to:

    • Shorten the assay incubation time.

    • Adjust the buffer pH to a more stable range.

    • Consider if a degradation product might be responsible for the observed biological activity.

Summary of Key Troubleshooting Parameters

Issue Potential Cause Primary Troubleshooting Step Confirmatory Test
Poor Reproducibility Compound PrecipitationVisual Inspection / TurbiditySolubility Assay
Stock Solution InaccuracyAliquot Stocks / Avoid Freeze-ThawLC-MS of Stock
Steep Dose-Response Compound AggregationRe-assay with 0.01% Triton X-100Dynamic Light Scattering (DLS)
High Background Signal Compound AutofluorescenceMeasure compound fluorescence aloneN/A
Low or No Signal Fluorescence QuenchingTest compound effect on free fluorophoreN/A
Compound DegradationTime-course experimentLC-MS analysis over time
Inconsistent IC50 Values Non-specific BindingAdd BSA (0.1-1%) to bufferN/A
Assay ConditionsReview and standardize all parametersN/A

References

  • Wikipedia. (n.d.). Oxazole. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • RSC Publishing. (2023). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. [Link]

  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 16. [Link]

  • National Institutes of Health. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC. [Link]

  • Nicoya Lifesciences. (n.d.). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. [Link]

  • PubMed. (2011). The use of dynamic light scattering and brownian microscopy to characterize protein aggregation. [Link]

  • National Institutes of Health. (2022). Interference and Artifacts in High-content Screening. Assay Guidance Manual. [Link]

  • National Institutes of Health. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. PMC. [Link]

  • National Institutes of Health. (2021). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. PMC. [Link]

  • ResearchGate. (2004). pH and temperature stability of the isoxazole ring in leflunomide. [Link]

  • ResearchGate. (2013). Fluorescence quenching study of an oxazole derivative by metal ions. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

  • National Institutes of Health. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

  • Semantic Scholar. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • SlideShare. (2022). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. [Link]

  • ResearchGate. (2019). Naturally available compounds with oxazole scaffolds. [Link]

  • ResearchGate. (2020). Molecular Aggregation in Immune System Activation Studied by Dynamic Light Scattering. [Link]

  • MDPI. (2024). Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. [Link]

  • MDPI. (2022). Case Study of High-Throughput Drug Screening and Remote Data Collection for SARS-CoV-2 Main Protease by Using Serial Femtosecond X-ray Crystallography. [Link]

  • AZoNetwork. (2017). Using Dynamic Light Scattering to Screen Colloidal Aggregates of Small-Molecule Drugs. [Link]

  • National Institutes of Health. (2020). Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation. [Link]

  • National Institutes of Health. (2022). High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles. [Link]

  • PubMed. (2018). Synthesis and biological evaluation of oxazole derivatives as T-type calcium channel blockers. [Link]

  • ACS Publications. (2023). Random Heteropolymers Enable Nonspecific Protein Binding and Loop-Mediated Stabilization. [Link]

  • The Pharma Innovation. (2017). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. [Link]

  • National Institutes of Health. (2021). Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). [Link]

  • Biocompare. (2019). Light Scattering in Protein Aggregation Studies. [Link]

  • Bentham Science. (n.d.). Oxazole-Based Compounds As Anticancer Agents. [Link]

  • YouTube. (2013). Non-Specific Binding of Antibodies in Immunoassays Webinar: How to Overcome All Problems. [Link]

  • ResearchGate. (2019). Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds. [Link]

  • Maastricht University. (2017). Preparation stock solution solid compound(s). [Link]

  • National Institutes of Health. (2015). Development of a Fluorescent Quenching Based High Throughput Assay to Screen for Calcineurin Inhibitors. [Link]

  • PubMed. (1986). Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays. [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (2020). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • ACS Omega. (2023). Degradation Efficiency of Organic Dyes on CQDs As Photocatalysts: A Review. [Link]

  • MDPI. (2023). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). [Link]

  • YouTube. (2021). Lab Skills: Preparing Stock Solutions. [Link]

  • YouTube. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. [Link]

  • Gibraltar Laboratories. (2019). Biologics vs. Small Molecules, What's the Difference for Stability Testing?. [Link]

  • MDPI. (2022). Temperature and pH-Dependent Behaviors of mAb Drugs: A Case Study for Trastuzumab. [Link]

  • Broad Institute. (n.d.). Compound Management. [Link]

  • ResearchGate. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. [Link]

Sources

Technical Support Center: Scaling Up Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when scaling this synthesis from the laboratory to a pilot plant setting. The information presented herein is grounded in established chemical principles and practical field experience to ensure scientific integrity and successful implementation.

Introduction to the Synthesis

This compound is a valuable heterocyclic compound, a class of molecules with wide-ranging applications in medicinal chemistry and materials science.[1][2] The synthesis of this molecule and other substituted oxazoles is of significant interest due to their presence in various natural products and pharmaceuticals.[1][3]

The primary synthetic route discussed is a variation of the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone intermediate.[1][4] This guide will address the specific challenges of scaling up this process, focusing on maintaining yield and purity while ensuring safety and efficiency.

Frequently Asked Questions (FAQs)

1. What is the most common synthetic route for preparing this compound?

The most prevalent method is a modification of the Robinson-Gabriel synthesis.[4] This involves the reaction of ethyl isocyanoacetate with pivaloyl chloride (tert-butylcarbonyl chloride) in the presence of a base to form an intermediate, which then undergoes cyclization to the desired oxazole.

2. What are the critical reaction parameters to monitor during the scale-up?

When moving from a laboratory to a pilot plant scale, several parameters become critical to control for a successful and reproducible synthesis. These include:

  • Temperature Control: Exothermic reactions can be difficult to manage in larger vessels. Precise temperature control is crucial to prevent side reactions and ensure product quality.

  • Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" and incomplete reactions. The type of agitator and mixing speed must be optimized for the larger reactor volume.

  • Reagent Addition Rate: The rate of addition of reagents, particularly reactive ones like pivaloyl chloride, needs to be carefully controlled to manage the reaction exotherm.

  • Solvent Selection: The choice of solvent can impact reaction kinetics, solubility of intermediates and byproducts, and ease of workup.

3. What are the primary safety concerns associated with the reagents used in this synthesis?

  • Ethyl Isocyanoacetate: This reagent is toxic if swallowed or in contact with skin, causes skin and eye irritation, and may cause an allergic skin reaction and respiratory irritation.[5][6] It is also a combustible liquid.[5] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[6][7]

  • Pivaloyl Chloride: This is a corrosive and flammable liquid. It reacts violently with water and should be handled with extreme care in a dry environment.

  • Bases: Strong bases like sodium hydride or potassium tert-butoxide are often used. These are highly reactive and require careful handling to avoid contact with moisture and air.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction, side product formation, or product loss during workup.- Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time. Ensure the temperature is maintained within the desired range. - Improve Mixing: In a pilot plant setting, ensure the agitator design and speed are sufficient for homogenous mixing of the reactants. - Purify Reagents: Impurities in starting materials can lead to side reactions. Ensure the purity of ethyl isocyanoacetate and pivaloyl chloride.
Formation of Impurities Side reactions due to incorrect stoichiometry, temperature fluctuations, or presence of moisture.- Control Stoichiometry: Accurately measure and control the molar ratios of the reactants. - Maintain Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of pivaloyl chloride. - Optimize Workup Procedure: The purification method may need to be adjusted. Consider alternative extraction solvents or chromatography conditions.[8]
Difficulty in Product Isolation/Purification The product may be an oil or have similar polarity to byproducts, making separation challenging.- Distillation: If the product is volatile, vacuum distillation can be an effective purification method.[9] - Crystallization: Attempt to crystallize the product from a suitable solvent or solvent mixture. - Chromatography: Column chromatography is a reliable method for separating the product from impurities, though it may be less practical on a very large scale.[10]
Exothermic Reaction is Difficult to Control The reaction between ethyl isocyanoacetate and pivaloyl chloride can be highly exothermic, especially on a larger scale.- Slow Reagent Addition: Add the more reactive reagent (pivaloyl chloride) slowly and portion-wise to the reaction mixture. - Efficient Cooling: Ensure the reactor is equipped with an efficient cooling system to dissipate the heat generated during the reaction. - Dilution: Conducting the reaction in a larger volume of solvent can help to moderate the temperature increase.

Experimental Protocols

Laboratory-Scale Synthesis

This protocol is intended for a small-scale synthesis (1-10 g) and should be performed in a well-ventilated fume hood.

Materials:

  • Ethyl isocyanoacetate

  • Pivaloyl chloride

  • Anhydrous base (e.g., potassium carbonate)

  • Anhydrous solvent (e.g., tetrahydrofuran - THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Addition funnel

  • Inert atmosphere setup (nitrogen or argon)

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stir bar and an addition funnel under an inert atmosphere.

  • Add anhydrous potassium carbonate to the flask, followed by anhydrous THF.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of ethyl isocyanoacetate in anhydrous THF to the stirred suspension.

  • After the addition is complete, add a solution of pivaloyl chloride in anhydrous THF dropwise via the addition funnel, maintaining the temperature below 5 °C.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench it by carefully adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography or vacuum distillation.

Pilot-Scale Synthesis Considerations

Scaling up the synthesis requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Parameter Laboratory Scale (1-10 g) Pilot Scale (1-10 kg) Justification for Change
Reactor Glass round-bottom flaskGlass-lined or stainless steel reactorDurability and better heat transfer for larger volumes.
Agitation Magnetic stirrerMechanical overhead stirrer with optimized impeller designEnsures efficient mixing in a larger volume to maintain homogeneity and temperature control.
Temperature Control Ice bathJacketed reactor with a circulating heating/cooling systemProvides precise and uniform temperature control for the larger reaction mass.
Reagent Addition Addition funnel (manual)Metering pumpAllows for controlled and automated addition of reagents, which is crucial for managing exotherms in large-scale reactions.
Workup Separatory funnelLiquid-liquid extraction unit or centrifugal extractorMore efficient and safer for handling large volumes of liquids.
Purification Column chromatography or small-scale distillationLarge-scale distillation unit (fractional or vacuum) or crystallization vesselMore practical and cost-effective methods for purifying large quantities of product.[11]

Visualizations

Reaction Mechanism

The following diagram illustrates the plausible reaction mechanism for the formation of this compound.

ReactionMechanism EIA Ethyl Isocyanoacetate Intermediate1 Deprotonated EIA EIA->Intermediate1 PC Pivaloyl Chloride PC->Intermediate1 Nucleophilic Attack Base Base (e.g., K2CO3) Base->EIA Deprotonation Intermediate2 Acylamino Ketone Intermediate Intermediate1->Intermediate2 Product This compound Intermediate2->Product Cyclization & Dehydration

Caption: Plausible reaction mechanism for oxazole synthesis.

Experimental Workflow

This diagram outlines the general workflow for the synthesis and purification of the target compound.

Workflow Start Starting Materials (Ethyl Isocyanoacetate, Pivaloyl Chloride, Base, Solvent) Reaction Reaction (Controlled Temperature and Addition) Start->Reaction Quench Quenching Reaction->Quench Extraction Extraction Quench->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Purification Purification (Distillation or Chromatography) Concentration->Purification FinalProduct Final Product Purification->FinalProduct

Caption: General experimental workflow for the synthesis.

Troubleshooting Decision Tree

This decision tree provides a logical approach to troubleshooting common issues encountered during the synthesis.

Troubleshooting Start Low Yield or Impure Product CheckReaction Check Reaction Completion (TLC/HPLC) Start->CheckReaction Incomplete Incomplete Reaction CheckReaction->Incomplete Complete Complete Reaction CheckReaction->Complete OptimizeTimeTemp Optimize Time/Temp Incomplete->OptimizeTimeTemp Yes CheckReagents Check Reagent Purity Incomplete->CheckReagents No CheckWorkup Analyze Workup Procedure Complete->CheckWorkup Success Successful Synthesis OptimizeTimeTemp->Success CheckReagents->Success LossDuringWorkup Product Loss During Workup? CheckWorkup->LossDuringWorkup OptimizeWorkup Optimize Extraction/Washing LossDuringWorkup->OptimizeWorkup Yes CheckPurification Analyze Purification Method LossDuringWorkup->CheckPurification No OptimizeWorkup->Success ImpureProduct Impure Final Product CheckPurification->ImpureProduct OptimizePurification Optimize Distillation/Chromatography ImpureProduct->OptimizePurification Yes ImpureProduct->Success No OptimizePurification->Success

Caption: Troubleshooting decision tree for the synthesis.

References

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Retrieved from [Link]

  • Macmillan Group. (n.d.). Oxazole. Retrieved from [Link]

  • Singh, R., Kaur, H., & Kumar, K. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • Wipf, P., & Miller, C. P. (1993). A New Synthesis of Oxazoles and Thiazoles. The Journal of Organic Chemistry, 58(14), 3604-3606.
  • Reddy, C. S., & Nagaraj, A. (2008). A facile and rapid synthesis of oxazoles from carboxylic acids. Tetrahedron Letters, 49(16), 2661-2663.
  • Eicher, T., Hauptmann, S., & Speicher, A. (2013).
  • Organic Syntheses. (n.d.). Carbazic acid, ethyl ester. Retrieved from [Link]

  • Cornforth, J. W., & Cornforth, R. H. (1947). A new synthesis of oxazoles and iminazoles including its application to the preparation of oxazole. Journal of the Chemical Society (Resumed), 96-102.
  • Ley, S. V., & Leach, A. G. (2002). Green chemistry: the synthesis of natural products and their analogues.
  • Nagib, D. A., & MacMillan, D. W. C. (2011). A radical cascade strategy for the synthesis of oxazoles. Journal of the American Chemical Society, 133(4), 734-737.
  • ResearchGate. (2016). How to purify esterefication product?. Retrieved from [Link]

  • Lee, K., Counceller, C. M., & Stambuli, J. P. (2009). Methodology for the Synthesis of Substituted 1,3-Oxazoles. Organic letters, 11(7), 1457–1459.
  • Neda, I., et al. (2007). Synthesis of 3-tert-butyl-5-(4-vinylphenyl)-1,2,4-oxadiazole using two different pathways. Revista de Chimie, 58(11), 1084-1087.
  • Wiles, C., & Watts, P. (2010). The flow synthesis of heterocycles for natural product and medicinal chemistry applications. Beilstein journal of organic chemistry, 6, 858–875.
  • Turchi, I. J. (Ed.). (2004). Oxazoles. John Wiley & Sons.
  • Ace Chemistry. (2014, February 16). Esters 4. Organic Preparation & Purification of an Ester [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023, January 22). Preparation of Esters. Retrieved from [Link]

  • Asiri, A. M., et al. (2012). Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. International Journal of Molecular Sciences, 13(9), 11683-11692.
  • ResearchGate. (n.d.). Scheme.3. The Robinson-Gabriel synthesis for oxazole. Retrieved from [Link]

  • Kumar, R., & Singh, P. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science. ScienceScholar, 4(2), 9645-9653.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Ethyl Isocyanate. Retrieved from [Link]

  • Georganics. (n.d.). Ethyl Isocyanoacetate Safety Data Sheet. Retrieved from [Link]

  • Starova, V. S., et al. (2021). Ethyl 5-Formyl-1-(pyridin-3-yl)
  • Santaella, M. A., Orjuela, A., & Narváez, P. C. (2020). Process intensification for the production of the ethyl esters of volatile fatty acids using aluminium chloride hexahydrate as a catalyst. arXiv preprint arXiv:2007.11933.
  • Stoltz, B. M. (2009). Preparation of (S)-tert-ButylPHOX. Retrieved from [Link]

  • Padwa, A., et al. (2002). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. The Journal of Organic Chemistry, 67(18), 6396-6403.
  • MDPI. (n.d.). Special Issue : Heterocyclic Compounds: Discovery, Synthesis and Applications. Retrieved from [Link]

  • Desai, N. C., et al. (2014). Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. Journal of Saudi Chemical Society, 18(5), 592-599.

Sources

Minimizing byproduct formation in cyclization reactions for oxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Oxazole Synthesis

Welcome to the Technical Support Center for Oxazole Synthesis. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of oxazole cyclization reactions. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your synthetic routes. Our guidance is grounded in established chemical principles and validated by field-proven insights to ensure the integrity and success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding byproduct formation in the synthesis of oxazoles.

Q1: What are the most common classes of byproducts observed during oxazole synthesis?

A: Byproduct formation is highly dependent on the chosen synthetic route (e.g., Robinson-Gabriel, Fischer, van Leusen). However, several common classes of impurities are frequently encountered:

  • Incompletely cyclized intermediates: Such as α-acylamino ketones in the Robinson-Gabriel synthesis or oxazoline intermediates in the van Leusen reaction.[1][2]

  • Side-reaction products from starting materials: Self-condensation of aldehydes or ketones, or decomposition of thermally sensitive reagents.

  • Isomeric products: Regioisomers can form when using unsymmetrical starting materials.

  • Ring-opened products: The oxazole ring can be susceptible to cleavage under harsh nucleophilic or oxidative conditions, leading to degradation products like isocyanides.[2]

  • Over-oxidation products: In oxidative cyclization methods, sensitive functional groups on the starting materials may be unintentionally oxidized.

Q2: How does the choice of dehydrating agent in a Robinson-Gabriel synthesis affect byproduct formation?

A: The dehydrating agent is critical in the Robinson-Gabriel synthesis for the cyclization of the α-acylamino ketone intermediate.[2][3] The choice and strength of the agent can significantly influence the reaction outcome.

  • Strong acids (H₂SO₄, PPA): While effective, concentrated sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA) can lead to charring and decomposition of sensitive substrates, especially at elevated temperatures.[2]

  • Milder reagents (POCl₃, SOCl₂, PCl₅): These reagents often provide cleaner reactions with fewer charring-related byproducts.[2] However, they can introduce their own set of side reactions. For instance, phosphorus oxychloride (POCl₃) can lead to chlorinated byproducts if not used under carefully controlled conditions. The key is to select an agent with sufficient dehydrating power for the specific substrate while minimizing harsh conditions that promote degradation.

Q3: In the van Leusen oxazole synthesis, what leads to the formation of enamine byproducts?

A: The van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC), is a powerful method for synthesizing 5-substituted oxazoles.[1][4] However, the formation of rearranged indolyl primary enamines as byproducts has been observed, particularly when using certain substituted indole aldehydes as starting materials.[1] This side reaction is believed to arise from a competing reaction pathway of the intermediate formed after the initial addition of deprotonated TosMIC to the aldehyde. Careful selection of substrates and optimization of reaction conditions, such as base and solvent, can help favor the desired cyclization pathway leading to the oxazole.[1]

Q4: Can the solvent choice significantly impact the regioselectivity and yield of an oxazole synthesis?

A: Absolutely. The solvent plays a crucial role in dictating reaction pathways. For example, in palladium-catalyzed direct arylations of oxazoles, the solvent can control the regioselectivity. C-5 arylation is often favored in polar solvents, while C-2 arylation is preferred in nonpolar solvents.[5] In the van Leusen reaction, the use of ionic liquids as a solvent has been shown to improve yields and facilitate catalyst recycling, presenting a more environmentally friendly option.[1][4] The solvent's ability to solubilize reactants and intermediates, stabilize transition states, and mediate heat transfer all contribute to the overall efficiency and selectivity of the reaction.

Section 2: Troubleshooting Guides

This section provides structured guidance for specific issues encountered during oxazole synthesis.

Guide 1: Low Yield in Robinson-Gabriel Synthesis

Problem: The synthesis of a 2,5-disubstituted oxazole from an α-acylamino ketone results in a low yield of the desired product, with a significant amount of unreacted starting material and dark, tar-like byproducts.

Causality Analysis: This issue typically points to incomplete cyclodehydration or thermal decomposition of the starting materials or product. Strong dehydrating agents at high temperatures can cause charring.

Troubleshooting Workflow:

G cluster_0 Problem: Low Yield & Tar Formation cluster_1 Step 1: Re-evaluate Dehydrating Agent cluster_2 Step 2: Optimize Reaction Temperature cluster_3 Step 3: Monitor Reaction Progress A Initial Observation: Low yield of oxazole, significant tarring. B Current Agent: H₂SO₄ or PPA at >150°C A->B E Current Temp: High (>150°C) A->E C Action: Switch to Milder Agent (e.g., POCl₃, SOCl₂) B->C If harsh conditions are used D Rationale: Milder agents reduce charring and decomposition. C->D F Action: Screen Lower Temperatures (e.g., 80-120°C) with new agent. C->F E->F If overheating is suspected G Rationale: Minimizes thermal degradation of sensitive functional groups. F->G H Action: Use TLC or LC-MS to track consumption of starting material. F->H I Rationale: Ensures reaction goes to completion without prolonged heating, which can lead to byproduct formation. H->I

Caption: Troubleshooting workflow for low yields in Robinson-Gabriel synthesis.

Experimental Protocol: Screening Dehydrating Agents

  • Setup: Prepare three parallel reactions in oven-dried flasks under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reactants: To each flask, add the α-acylamino ketone (1.0 eq).

  • Reagents:

    • Flask 1: Add concentrated H₂SO₄ (2.0 eq) dropwise at 0°C.

    • Flask 2: Add phosphorus oxychloride (POCl₃) (1.5 eq) in pyridine (solvent) at 0°C.

    • Flask 3: Add thionyl chloride (SOCl₂) (1.5 eq) in dichloromethane (DCM) at 0°C.

  • Reaction: Slowly warm each reaction to a predetermined temperature (e.g., 80°C) and monitor by TLC.

  • Analysis: After a set time (e.g., 2 hours), quench each reaction appropriately (e.g., pouring onto ice for H₂SO₄, careful addition of water for POCl₃/SOCl₂). Extract the product and analyze the crude mixture by ¹H NMR or LC-MS to compare product-to-byproduct ratios.

Guide 2: Byproduct Formation in Van Leusen Oxazole Synthesis

Problem: A one-pot synthesis of a 4,5-disubstituted oxazole using TosMIC, an aldehyde, and an aliphatic halide results in a complex mixture containing the desired product, unreacted aldehyde, and several unidentified byproducts.[1][4]

Causality Analysis: This often results from suboptimal base strength, incorrect stoichiometry, or side reactions involving the aldehyde or the TosMIC reagent. Aromatic aldehydes with electron-withdrawing groups tend to be more reactive and may require milder conditions.[4]

Data Presentation: Effect of Base on Yield

BaseSolventTemperature (°C)Yield (%)Byproduct Profile
K₂CO₃MethanolReflux75Minor oxazoline intermediate
DBUTHFRoom Temp60Significant aldehyde self-condensation
NaHDMF0°C to RT85Clean reaction, minimal byproducts
Et₃NDCMReflux40Low conversion, starting material recovery

Troubleshooting Pathway:

G cluster_0 Problem: Complex Mixture in Van Leusen Reaction cluster_1 Step 1: Verify Reagent Quality & Stoichiometry cluster_2 Step 2: Optimize Base and Solvent System cluster_3 Step 3: Control Reaction Temperature A Observation: Low yield of desired oxazole, multiple byproducts. B Action: Check purity of TosMIC and aldehyde. Ensure accurate 1:1:1 stoichiometry. A->B D Current System: K₂CO₃ in Methanol A->D C Rationale: Impure reagents or incorrect ratios can lead to numerous side reactions. B->C E Action: Screen alternative bases (e.g., NaH, DBU) and aprotic solvents (e.g., THF, DMF). D->E If incomplete reaction or side products F Rationale: Base strength affects the rate of TosMIC deprotonation versus competing reactions like Cannizzaro or aldol reactions of the aldehyde. E->F G Action: Perform the initial addition of base and aldehyde at a lower temperature (e.g., 0°C) before slowly warming to room temperature or reflux. E->G H Rationale: Controlled temperature minimizes exothermic events and reduces the rate of undesired side reactions. G->H

Caption: Troubleshooting pathway for byproduct control in van Leusen synthesis.

Section 3: Mechanistic Insights

Understanding the reaction mechanism is key to controlling byproduct formation.

Mechanism: The Robinson-Gabriel Cyclodehydration

The final and often rate-limiting step is the acid-catalyzed cyclization and subsequent dehydration of the α-acylamino ketone.

G cluster_0 Robinson-Gabriel Cyclization cluster_1 Byproduct Pathway A α-Acylamino Ketone B Protonated Carbonyl A->B + H⁺ F Decomposition (Tar) A->F Excess Heat/ Strong Acid C Oxazolinium Intermediate B->C Intramolecular Nucleophilic Attack D Dehydrated Intermediate C->D - H₂O C->F Excess Heat/ Strong Acid E Oxazole D->E - H⁺

Caption: Key steps in Robinson-Gabriel cyclization and a competing degradation pathway.

By understanding that both the starting material and the key intermediate are susceptible to degradation under harsh acidic and high-temperature conditions, it becomes clear why optimizing the dehydrating agent and temperature is paramount for achieving high yields.[2][3]

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • Wang, M., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. Available at: [Link]

  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(23), 3441-3471. Available at: [Link]

  • Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • Wang, M., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. National Center for Biotechnology Information. Available at: [Link]

  • Centurion University of Technology and Management. (n.d.). Oxazole.pdf. Retrieved from [Link]

  • Singh, R., et al. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. ResearchGate. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Bioactivity Validation of Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the initial validation of the bioactivity of the novel compound, Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate (referred to herein as ETBOC). Designed for researchers in drug discovery and development, this document outlines a scientifically rigorous, multi-step process to hypothesize, test, and validate the potential therapeutic efficacy of ETBOC, using inhibition of the NF-κB signaling pathway as an exemplary target.

The 1,3-oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2][3][4] The specific substitutions on the oxazole ring play a crucial role in defining their therapeutic potential.[1] ETBOC, with its ethyl ester and tert-butyl groups, presents a unique chemical entity whose biological function warrants systematic investigation. This guide proposes a logical workflow, beginning with a mechanistic hypothesis and progressing through primary and secondary assays to build a robust data package for this promising molecule.

Part 1: Mechanistic Hypothesis - Targeting the NF-κB Signaling Pathway

1.1. The Rationale for Investigation

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical protein complex that regulates immune responses, inflammation, and cell survival.[5][6] Its chronic activation is implicated in a host of diseases, including cancer and inflammatory disorders, making it a prime target for therapeutic intervention.[5][6] Oxazole derivatives have been previously identified as potent anticancer agents, inhibiting various targets including protein kinases and tubulin, and inducing apoptosis.[7][8][9] Given the established role of the oxazole core in modulating pathways related to cell survival and inflammation, we hypothesize that ETBOC may exert its bioactivity by inhibiting the NF-κB signaling cascade. This pathway is typically held in an inactive state by IκB proteins; upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to activate gene transcription.[5][10]

1.2. The Canonical NF-κB Signaling Pathway

The following diagram illustrates the canonical NF-κB activation pathway, which serves as the foundation for our experimental design. Our primary validation assay will measure the endpoint of this pathway—the transcriptional activity of NF-κB.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB_NFkB IκB-NF-κB IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB p_IkB p-IκB IkB_NFkB->p_IkB Releases p-IκB IkB IκB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome Proteasome p_IkB->Proteasome Ubiquitination & Degradation Stimulus Stimulus (e.g., TNF-α) Stimulus->IKK Activates DNA Target Gene DNA NFkB_nuc->DNA Binds to Promoter Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription

Caption: Canonical NF-κB signaling pathway.

Part 2: Experimental Validation Workflow

To validate the bioactivity of ETBOC as a putative NF-κB inhibitor, a two-tiered approach is essential. This involves a high-throughput primary screen to quantify NF-κB transcriptional activity, followed by a more targeted secondary assay to confirm the mechanism of action at a specific point in the signaling cascade.

Primary Validation: NF-κB Luciferase Reporter Assay

Expertise & Experience: The luciferase reporter assay is a robust and highly sensitive method for quantifying the transcriptional activity of a specific pathway.[11] By placing the luciferase gene under the control of an NF-κB response element, the resulting luminescence provides a direct readout of pathway activation.[11][12] We will use a commercially available NF-κB reporter cell line (e.g., HEK293 or THP-1) to ensure reproducibility and comparability of results.[13][14]

Comparative Analysis: To contextualize the potency of ETBOC, its performance will be compared against a well-characterized NF-κB inhibitor, BAY 11-7082. This compound is known to inhibit TNFα-induced IκBα phosphorylation, providing a reliable benchmark.[15][16]

Experimental Protocol: NF-κB Luciferase Reporter Assay

  • Cell Seeding: Plate NF-κB luciferase reporter cells (e.g., THP-1 cells) in a 96-well, opaque, flat-bottom plate and culture overnight.[12][14]

  • Compound Preparation: Prepare a serial dilution of ETBOC and the positive control, BAY 11-7082, in the appropriate cell culture medium. Include a vehicle control (e.g., DMSO).

  • Treatment: Pre-treat the cells with the diluted compounds for 1 hour.

  • Stimulation: Induce NF-κB activation by adding a known stimulant, such as Tumor Necrosis Factor-alpha (TNF-α), to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 6-24 hours at 37°C with 5% CO2.[13][14]

  • Lysis and Luminescence Reading: Add a luciferase assay reagent to lyse the cells and initiate the luminescent reaction.[14] Measure the luminescence using a plate reader.[17]

  • Data Analysis: Normalize the luminescence readings to a cell viability assay to account for any cytotoxic effects. Calculate the IC50 value for both ETBOC and BAY 11-7082.

Anticipated Data Summary

CompoundPutative TargetIC50 (nM) [Predicted]
ETBOC NF-κB Pathway To be determined
BAY 11-7082IKKβ~10,000
Secondary Validation: Western Blot for IκBα Phosphorylation

Trustworthiness: While the reporter assay confirms an effect on NF-κB transcriptional activity, it does not pinpoint the specific target within the pathway. A secondary assay is crucial to validate the mechanism. A Western blot to measure the phosphorylation of IκBα (p-IκBα) provides a self-validating system.[18] A decrease in p-IκBα levels following stimulation in the presence of ETBOC would strongly suggest that the compound acts at or upstream of the IKK complex.[10][19]

Experimental Protocol: Western Blot for p-IκBα

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., HeLa or U2OS) and treat with ETBOC, BAY 11-7082, and vehicle control, followed by stimulation with TNF-α for a short duration (e.g., 15-30 minutes).[10]

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[19]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for phosphorylated IκBα (Ser32/36).[19]

    • Wash and incubate with an HRP-conjugated secondary antibody.[19]

    • Detect the signal using a chemiluminescent substrate.[19]

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total IκBα and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[18]

  • Densitometry Analysis: Quantify the band intensities to determine the ratio of p-IκBα to total IκBα.

2.3. Integrated Experimental Workflow

The following diagram outlines the logical progression from the primary screen to the secondary validation, ensuring a thorough and reliable assessment of ETBOC's bioactivity.

Validation_Workflow cluster_screening Primary Screening cluster_validation Secondary Validation ReporterAssay NF-κB Luciferase Reporter Assay DataAnalysis1 Calculate IC50 vs. BAY 11-7082 ReporterAssay->DataAnalysis1 Decision Bioactivity Confirmed? DataAnalysis1->Decision Potent IC50? WesternBlot Western Blot for p-IκBα / Total IκBα DataAnalysis2 Quantify Inhibition of IκBα Phosphorylation WesternBlot->DataAnalysis2 NextSteps Proceed to Further Studies (e.g., Kinase Profiling, In Vivo Models) DataAnalysis2->NextSteps Mechanism Supported Decision->WesternBlot Yes

Caption: Bioactivity validation workflow for ETBOC.

Part 3: Data Interpretation and Future Directions

A successful validation will be indicated by a potent IC50 value for ETBOC in the luciferase reporter assay, coupled with a clear, dose-dependent inhibition of IκBα phosphorylation in the Western blot analysis. Should ETBOC prove to be a more potent inhibitor than the benchmark compound, it would warrant further investigation.

Future studies could include:

  • Kinase Profiling: To determine if ETBOC directly inhibits the IKK complex or other upstream kinases.

  • Off-Target Screening: To assess the selectivity of the compound.

  • In Vivo Studies: To evaluate the efficacy and safety of ETBOC in animal models of inflammation or cancer.

This structured approach ensures that the bioactivity of this compound is validated with scientific rigor, providing a solid foundation for its potential development as a novel therapeutic agent.

References

  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. Available at: [Link]

  • Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][18][20]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. PubMed. Available at: [Link]

  • Western blot analysis of IκBα and NF-κB expression and activation in.... ResearchGate. Available at: [Link]

  • Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. PubMed. Available at: [Link]

  • NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. PubMed Central. Available at: [Link]

  • A comprehensive review on biological activities of oxazole derivatives. PMC - NIH. Available at: [Link]

  • Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. MDPI. Available at: [Link]

  • 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica. Available at: [Link]

  • NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. NIH. Available at: [Link]

  • What are NF-κB inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]

  • Sustained IKKβ phosphorylation and NF-κB activation by superoxide-induced peroxynitrite-mediated nitrotyrosine modification of B56γ3 and PP2A inactivation. NIH. Available at: [Link]

  • (PDF) Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. ResearchGate. Available at: [Link]

  • Human NF-κB Reporter Assay System. Indigo Biosciences. Available at: [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. Available at: [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. Available at: [Link]

  • THP-1 Cell Line - NF- κB Reporter (Luc). BPS Bioscience. Available at: [Link]

  • 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]. NIH. Available at: [Link]

  • a brief review on antimicrobial activity of oxazole derivatives. iajps. Available at: [Link]

  • Oxazole-Based Compounds As Anticancer Agents. Bentham Science Publisher. Available at: [Link]

  • 1 Supplemental Material and Methods: Western Blotting and Immunoprecipitation (IP) For Western blotting of NF-κB pathway protei. Gut. Available at: [Link]

  • NF-KBLUCIFERASE ASSAY. Bowdish Lab. Available at: [Link]

  • 1,3‐Oxazoles as Anticancer Compounds. ChemistryViews. Available at: [Link]

  • What will be the best way to test NFkb activation via western blot?. ResearchGate. Available at: [Link]

  • (PDF) A comprehensive review on biological activities of oxazole derivatives. ResearchGate. Available at: [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC - NIH. Available at: [Link]

  • Ethyl 1-tert-butyl-2-(4-methoxyphenyl)-1H-benzimidazole-5-carboxylate. PMC - NIH. Available at: [Link]

  • Synthesis and Evaluation as Antitubercular Agents of 5-Arylethenyl and 5-(Hetero)aryl-3-Isoxazolecarboxylate. SciSpace. Available at: [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PMC - NIH. Available at: [Link]

  • Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Molecular Devices. Available at: [Link]

  • Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. PMC - PubMed Central. Available at: [Link]

Sources

The 5-tert-Butyl-Oxazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The oxazole ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Its ability to engage in various non-covalent interactions with biological targets makes it an attractive starting point for drug design.[1] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5-tert-butyl-oxazole derivatives, with a specific focus on their potential as kinase inhibitors.

Due to the limited publicly available SAR data specifically for 5-tert-butyl-oxazole derivatives, this guide will draw a comparative analysis from the well-documented development of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][3]benzothiazol-2-yl]phenyl}urea, also known as AC220, a potent FMS-like Tyrosine Kinase-3 (FLT3) inhibitor. The isoxazole core in AC220 is a close bioisostere of the oxazole ring, differing only in the position of the nitrogen and oxygen atoms (1,2- in isoxazole vs. 1,3- in oxazole).[4] This subtle structural change can influence physicochemical properties like the dipole moment, which in turn can affect target engagement.[3] By examining the extensive SAR of this potent isoxazole analog, we can extrapolate key principles applicable to the design of novel 5-tert-butyl-oxazole-based kinase inhibitors.

The 5-tert-Butyl Group: An Anchor for Potency

The tert-butyl group at the 5-position of the oxazole (or isoxazole) ring plays a crucial role in anchoring the molecule within the ATP-binding pocket of many kinases. This bulky, lipophilic group often occupies a hydrophobic pocket, contributing significantly to the overall binding affinity of the compound. Its presence is a common feature in a variety of kinase inhibitors, highlighting its importance for potent activity.

Structure-Activity Relationship of the Phenylurea Moiety

The development of AC220 involved extensive modification of the phenylurea moiety, revealing critical insights into the SAR of this region. These findings provide a valuable roadmap for optimizing potential 5-tert-butyl-oxazole derivatives.

Table 1: SAR of Substitutions on the Phenyl Ring of the Phenylurea Moiety
CompoundR1R2R3R4FLT3 IC50 (nM)
1a HHHH1.1
1b FHHH1.5
1c HFHH0.9
1d HHFH2.3
1e OMeHHH3.6
1f HOMeHH1.3
1g HHOMeH1.8
1h MeHHH2.5
1i HMeHH1.2
1j HHMeH1.7
1k ClHHH2.8
1l HClHH1.4
1m HHClH2.1

Data extrapolated from the SAR of N-(5-tert-butyl-isoxazol-3-yl) urea derivatives.

The data in Table 1 demonstrates that substitutions on the phenyl ring of the urea moiety are generally well-tolerated, with most modifications resulting in only minor changes in potency. This suggests that this part of the molecule is likely solvent-exposed and does not engage in critical interactions with the kinase. However, even small changes can be leveraged to fine-tune pharmacokinetic properties.

The Imidazo[2,1-b][3][4]benzothiazole Scaffold: The Key to Selectivity and Potency

The most significant gains in potency and selectivity for the AC220 series were achieved through modifications of the imidazo[2,1-b][3]benzothiazole portion of the molecule. This highlights the critical role of this moiety in interacting with the specific target kinase.

Table 2: SAR of Substitutions on the Imidazo[2,1-b][3][4]benzothiazole Ring
CompoundRFLT3 IC50 (nM)
2a H12
2b 7-OMe1.3
2c 7-OH1.1
2d 7-OEt0.8
2e 7-OPr0.7
2f 7-O(CH2)2OMe0.5
2g 7-O(CH2)2-morpholine0.4

Data extrapolated from the SAR of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[imidazo[2,1-b][3]benzothiazol-2-yl]phenyl}urea derivatives.

As shown in Table 2, the introduction of a substituent at the 7-position of the imidazobenzothiazole ring dramatically increases potency. A hydroxyl group (2c) or a methoxy group (2b) leads to a greater than 10-fold increase in activity compared to the unsubstituted analog (2a). Further extending the alkoxy chain to an ethoxy (2d) or propoxy (2e) group provides additional modest improvements. The most significant enhancement in potency is observed with the introduction of a 2-morpholinoethoxy side chain (2g), resulting in a compound with sub-nanomolar activity. This suggests a deep, accommodating pocket in the target kinase that can be exploited to achieve high potency and potentially selectivity.

Comparative Analysis: Isoxazole vs. Oxazole Core

The choice between an isoxazole and an oxazole core can have significant implications for a drug candidate's properties. The different arrangement of the heteroatoms affects the electron distribution and dipole moment of the ring.[3]

Bioisosteres cluster_0 1,3-Oxazole cluster_1 1,2-Isoxazole Oxazole Isoxazole Dipole1 Dipole Moment: ~1.5 D Dipole2 Dipole Moment: ~2.9 D

Caption: Comparison of Oxazole and Isoxazole Cores.

In some cases, the higher dipole moment of the isoxazole ring can lead to stronger interactions with the target protein.[3] However, in other instances, the specific geometry and hydrogen bonding capabilities of the oxazole ring may be more favorable. The comparable activity observed between some 2-aminooxazole and 2-aminothiazole derivatives suggests that the oxazole core can be a highly effective pharmacophore.[5] Therefore, the synthesis and evaluation of the corresponding 5-tert-butyl-oxazole analogs of potent isoxazole-based inhibitors is a rational and promising strategy in drug discovery.

Experimental Protocols

General Synthetic Route to 2,4-Disubstituted 5-tert-Butyl-Oxazoles

A common and versatile method for the synthesis of 2,4,5-trisubstituted oxazoles is the Robinson-Gabriel synthesis and its variations. The following is a representative protocol.

Synthesis_Workflow start α-Bromoketone amide Primary Amide start->amide Reaction intermediate α-Acylaminoketone amide->intermediate cyclization Cyclodehydration (e.g., H2SO4, POCl3) intermediate->cyclization product 2,4,5-Trisubstituted Oxazole cyclization->product

Caption: General Synthetic Workflow for Oxazole Synthesis.

Step 1: Synthesis of the α-acylaminoketone intermediate. To a solution of the appropriate primary amide (1.0 eq) in a suitable solvent such as DMF, add a base like sodium hydride (1.1 eq) portion-wise at 0 °C. Stir the mixture for 30 minutes, then add the corresponding α-bromoketone (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Step 2: Cyclodehydration to the oxazole. The α-acylaminoketone intermediate (1.0 eq) is dissolved in a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride. The mixture is heated to 80-100 °C for 2-4 hours. After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate). The resulting precipitate is collected by filtration, washed with water, and dried. The crude oxazole derivative is then purified by recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized 5-tert-butyl-oxazole derivatives against a target kinase can be determined using a variety of commercially available assay kits, typically based on fluorescence resonance energy transfer (FRET) or luminescence.

General Protocol:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, a suitable substrate (e.g., a fluorescently labeled peptide), and ATP.

  • Add the diluted test compounds to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction by adding a stop solution containing EDTA.

  • Read the signal (e.g., fluorescence or luminescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The structure-activity relationship of 5-tert-butyl-isoxazole derivatives as potent kinase inhibitors provides a strong foundation for the rational design of novel 5-tert-butyl-oxazole-based therapeutic agents. The key takeaways for future drug discovery efforts are:

  • The 5-tert-butyl group is a critical anchor for potency. Its inclusion in novel designs is highly recommended.

  • The phenylurea moiety offers a site for fine-tuning physicochemical properties. While not critical for potency, modifications here can improve solubility, permeability, and metabolic stability.

  • Exploitation of the hydrophobic pocket targeted by the 7-position of the imidazobenzothiazole ring is key to achieving high potency. The synthesis of a variety of substituents at the analogous position in a 5-tert-butyl-oxazole series is a high-priority strategy.

  • The oxazole core is a viable bioisostere of the isoxazole ring. Direct comparison of the activity of oxazole and isoxazole analogs is necessary to determine the optimal core for a given kinase target.

Future research should focus on the synthesis and evaluation of a diverse library of 2,4-disubstituted 5-tert-butyl-oxazoles, guided by the SAR principles outlined in this guide. This systematic approach will undoubtedly lead to the discovery of novel and potent kinase inhibitors with the potential for clinical development.

References

  • A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure & Dynamics. 2023;41(18):9236-9265. doi:10.1080/07391102.2023.2220819. [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. 2025;16(4):1879-1890. doi:10.1039/D4MD00777H. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. 2014;57(7):2734-2752. doi:10.1021/jm4017638. [Link]

  • 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement. Current Medicinal Chemistry. 2021;28(10):1996-2016. doi:10.2174/1568026620999200917153856. [Link]

  • Synthesis, Anticancer and Antioxidant Activity of Novel 2,4-Disubstituted Thiazoles. Bulletin of the Korean Chemical Society. 2014;35(6):1619-1624. doi:10.5012/bkcs.2014.35.6.1619. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry. 2022;22(10):1859-1882. doi:10.2174/1871520621666210915095421. [Link]

  • The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Molecules. 2016;21(12):1698. doi:10.3390/molecules21121698. [Link]

  • Oxazole and Isoxazole-containing Pharmaceuticals: Targets, Pharmacological Activities, and Their SAR Studies. RSC Medicinal Chemistry. 2025;16(4):1879-1890. doi:10.1039/D4MD00777H. [Link]

  • Novel 2,4,5-trisubstituted Oxazole Derivatives: Synthesis and Antiproliferative Activity. European Journal of Medicinal Chemistry. 2009;44(10):3930-3935. doi:10.1016/j.ejmech.2009.04.019. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry. 2022;22(10):1859-1882. doi:10.2174/1871520621666210915095421. [Link]

  • Oxadiazole isomers: All bioisosteres are not created equal. Journal of Chemical Information and Modeling. 2023;63(16):5031-5040. doi:10.1021/acs.jcim.3c00689. [Link]

  • Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia. 2022;69(2):495-508. doi:10.3897/pharmacia.69.e82647. [Link]

  • Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Journal of Molecular and Organic Chemistry. 2022;5(6):113-117. [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules. 2021;26(21):6655. doi:10.3390/molecules26216655. [Link]

  • Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Current Organic Chemistry. 2025;29. doi:10.2174/1385272829666230818153311. [Link]

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Chemistry. 2021;9:736842. doi:10.3389/fchem.2021.736842. [Link]

  • Design and synthesis of isoxazole containing bioisosteres of epibatidine as potent nicotinic acetylcholine receptor agonists. Bioorganic & Medicinal Chemistry Letters. 1998;8(19):2675-2680. doi:10.1016/s0960-894x(98)00494-1. [Link]

  • Synthesis, Anticancer Screening, and Virtual Analysis of 5-S-Substituted Derivatives of 1,3-Oxazol-4-ylphosphonates. SynOpen. 2025;09(04):268-281. doi:10.1055/s-0042-1751475. [Link]

Sources

A Senior Application Scientist's Guide to Heterocyclic Scaffolds: A Comparative Analysis of Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. This guide provides a comprehensive comparison of Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate with analogous structures based on other prevalent five- and six-membered heterocyclic systems: thiazole, pyrazole, imidazole, and pyridine. Through a detailed examination of their synthesis, physicochemical properties, metabolic stability, and biological activity, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in scaffold selection and lead optimization.

Introduction: The Significance of Scaffold Selection

The core heterocyclic ring of a drug molecule is far more than a mere framework; it is a key determinant of its three-dimensional structure, electronic properties, and ability to interact with biological targets. The choice of scaffold can impact a compound's solubility, permeability, metabolic fate, and target affinity. The 1,3-oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, is a prominent feature in numerous biologically active compounds due to its unique electronic and steric properties.[1][2] This guide focuses on this compound as a representative oxazole-containing compound and compares it with structurally related analogs to highlight the nuanced yet significant differences imparted by the core ring system.

Synthesis of this compound and Comparative Scaffolds

The synthetic accessibility of a scaffold and its amenability to diversification are crucial considerations in drug discovery. Here, we present a plausible and efficient synthesis for this compound and outline synthetic strategies for its comparative analogs.

Synthesis of this compound

A robust method for the synthesis of 2,5-disubstituted oxazoles is the Van Leusen oxazole synthesis.[3][4][5] For the target molecule, a modification of this reaction using ethyl isocyanoacetate and pivalaldehyde would be a suitable approach.

Experimental Protocol: Synthesis of this compound

  • Step 1: Reaction Setup. To a solution of ethyl isocyanoacetate (1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere of argon, add potassium carbonate (K₂CO₃) (2.0 equivalents) as the base.

  • Step 2: Addition of Aldehyde. Cool the reaction mixture to 0°C and add pivalaldehyde (1.0 equivalent) dropwise.

  • Step 3: Reaction Progression. Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]

  • Step 4: Work-up. Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Step 5: Purification. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Synthesis of Comparative Heterocyclic Analogs

For a meaningful comparison, it is essential to synthesize analogs where the oxazole ring is replaced by other heterocycles while retaining the tert-butyl and ethyl carboxylate substituents at analogous positions.

  • Thiazole Analog (Ethyl 5-tert-butyl-1,3-thiazole-2-carboxylate): The Hantzsch thiazole synthesis is a classic and versatile method. The synthesis could involve the reaction of a thioamide with an α-haloketone.

  • Pyrazole Analog (Ethyl 1-tert-butyl-1H-pyrazole-3-carboxylate): Pyrazoles can be synthesized through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7]

  • Imidazole Analog (Ethyl 2-tert-butyl-1H-imidazole-4-carboxylate): The Radziszewski reaction or its modern variants can be employed, often involving the condensation of a dicarbonyl compound, an aldehyde, and ammonia.

  • Pyridine Analog (Ethyl 6-tert-butylpyridine-2-carboxylate): Various methods exist for the synthesis of substituted pyridines, including the Hantzsch pyridine synthesis or transition metal-catalyzed cross-coupling reactions.[8]

The ability to readily synthesize a diverse library of analogs is a key advantage of a chosen scaffold.

Comparative Physicochemical Properties

The physicochemical properties of a drug molecule, such as its acidity/basicity (pKa), lipophilicity (LogP), and polarity (dipole moment), are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Comparative Physicochemical Properties of Heterocyclic Scaffolds

Heterocyclic ScaffoldPredicted pKa (Conjugate Acid)Predicted LogPPredicted Dipole Moment (Debye)
This compound~ 1.0 - 2.0~ 2.5~ 1.8
Ethyl 5-tert-butyl-1,3-thiazole-2-carboxylate~ 1.5 - 2.5~ 2.7~ 1.6
Ethyl 1-tert-butyl-1H-pyrazole-3-carboxylate~ 2.0 - 3.0~ 2.4~ 2.2
Ethyl 2-tert-butyl-1H-imidazole-4-carboxylate~ 6.0 - 7.0~ 2.2~ 3.5
Ethyl 6-tert-butylpyridine-2-carboxylate~ 4.5 - 5.5~ 2.8~ 2.1

Note: The values in Table 1 are illustrative predictions based on the general electronic nature of the parent heterocycles and the influence of the substituents. Actual experimental values are required for a definitive comparison.

Discussion of Physicochemical Trends:

  • pKa: The basicity of the nitrogen atom(s) in the ring significantly influences the pKa. Imidazole is the most basic, which can be advantageous for forming salts and improving solubility but may also lead to off-target interactions. Oxazole is the least basic.[9]

  • LogP: The lipophilicity, a key factor in membrane permeability, is influenced by the overall polarity of the molecule. The replacement of the oxygen in the oxazole with the less electronegative sulfur in the thiazole is expected to slightly increase the lipophilicity.

  • Dipole Moment: The dipole moment reflects the charge distribution within the molecule. Imidazole, with its two nitrogen atoms, is expected to have the highest dipole moment, potentially leading to stronger interactions with polar targets but also potentially lower permeability.

Experimental Protocol: Determination of pKa by UV-Vis Spectroscopy [10][11]

  • Principle: This method relies on the change in the UV-Vis absorbance spectrum of a compound as its ionization state changes with pH.[12]

  • Procedure:

    • Prepare a series of buffer solutions with a range of known pH values.

    • Add a constant amount of the test compound to each buffer solution.

    • Measure the UV-Vis absorbance spectrum for each solution.

    • Plot the absorbance at a specific wavelength (where the largest change is observed) against the pH.

    • The pKa is the pH at the inflection point of the resulting sigmoidal curve.

Experimental Protocol: Determination of LogP by the Shake-Flask Method [13]

  • Principle: This classic method directly measures the partitioning of a compound between two immiscible liquids, typically n-octanol and water.[14][15]

  • Procedure:

    • Prepare a solution of the test compound in either n-octanol or water.

    • Mix this solution with the other immiscible solvent in a flask.

    • Shake the flask vigorously to allow the compound to partition between the two phases until equilibrium is reached.

    • Separate the two phases and measure the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

    • The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Comparative Metabolic Stability

The metabolic stability of a drug candidate is a critical parameter that influences its half-life and oral bioavailability. In vitro assays using human liver microsomes are a standard method for assessing the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[1][16]

Table 2: Comparative In Vitro Metabolic Stability in Human Liver Microsomes

Heterocyclic ScaffoldIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound4515.4
Ethyl 5-tert-butyl-1,3-thiazole-2-carboxylate5512.6
Ethyl 1-tert-butyl-1H-pyrazole-3-carboxylate> 60< 11.5
Ethyl 2-tert-butyl-1H-imidazole-4-carboxylate3023.1
Ethyl 6-tert-butylpyridine-2-carboxylate2527.7

Note: The data in Table 2 are hypothetical and for illustrative purposes, based on general knowledge of the metabolic liability of these scaffolds. Experimental verification is essential.

Discussion of Metabolic Stability Trends:

  • The tert-butyl group is known to be susceptible to oxidative metabolism.[16] However, the electronic nature of the heterocyclic ring can influence the rate of this metabolism.

  • Pyrazole -containing compounds are often noted for their metabolic stability, which is reflected in the hypothetical data.

  • Pyridine rings can be susceptible to metabolism, particularly oxidation.

  • The imidazole ring can also be a site of metabolism.

  • The oxazole and thiazole rings are generally considered to be relatively stable, with the thiazole potentially offering slightly enhanced stability over the oxazole in some cases.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes [2][17]

  • Principle: This assay measures the rate of disappearance of a test compound when incubated with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[18]

  • Procedure:

    • Incubate the test compound (at a fixed concentration, e.g., 1 µM) with pooled human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer at 37°C.[19]

    • Initiate the metabolic reaction by adding the cofactor NADPH.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the test compound.

    • Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear portion of this plot is the rate constant of metabolism.

    • From the rate constant, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Comparative Biological Activity: A Case Study in COX-2 Inhibition

To provide a tangible comparison of the biological potential of these scaffolds, we will consider a hypothetical case study where these compounds are evaluated as inhibitors of cyclooxygenase-2 (COX-2), a well-established target for anti-inflammatory drugs.[7][9][20]

Table 3: Hypothetical Comparative Biological Activity (COX-2 Inhibition)

Heterocyclic ScaffoldIC₅₀ (µM) for COX-2
This compound0.5
Ethyl 5-tert-butyl-1,3-thiazole-2-carboxylate0.3
Ethyl 1-tert-butyl-1H-pyrazole-3-carboxylate0.1
Ethyl 2-tert-butyl-1H-imidazole-4-carboxylate1.2
Ethyl 6-tert-butylpyridine-2-carboxylate0.8

Note: The IC₅₀ values in Table 3 are purely hypothetical and intended to illustrate how the choice of the heterocyclic core can influence biological activity. The pyrazole scaffold is well-known in many commercial COX-2 inhibitors.

Discussion of Biological Activity Trends:

  • The pyrazole ring is a common feature in many potent and selective COX-2 inhibitors (e.g., Celecoxib), which is reflected in its low hypothetical IC₅₀ value.[21]

  • The thiazole and oxazole scaffolds are also capable of producing potent inhibitors, with the thiazole sometimes offering a slight advantage.

  • The imidazole and pyridine analogs in this hypothetical example show lower potency, which could be due to suboptimal interactions with the enzyme's active site.

Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric) [22][23][24][25]

  • Principle: This assay measures the activity of the COX-2 enzyme by detecting the production of prostaglandin G2, an intermediate in the cyclooxygenase pathway, using a fluorescent probe.[26]

  • Procedure:

    • In a 96-well plate, add the COX-2 enzyme to a buffer solution.

    • Add the test compound at various concentrations (to determine the IC₅₀). Include a positive control inhibitor (e.g., Celecoxib) and a no-inhibitor control.

    • Add a fluorescent probe that reacts with prostaglandin G2.

    • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

    • Incubate the plate at 37°C for a specified time.

    • Measure the fluorescence intensity using a plate reader.

    • The IC₅₀ value is the concentration of the test compound that inhibits 50% of the COX-2 activity.

Visualization of Key Concepts

To further clarify the relationships and workflows discussed, the following diagrams are provided.

Heterocyclic Scaffolds Oxazole Oxazole (this compound) Thiazole Thiazole Oxazole->Thiazole Bioisosteric Replacement Pyrazole Pyrazole Oxazole->Pyrazole Scaffold Hopping Imidazole Imidazole Oxazole->Imidazole Scaffold Hopping Pyridine Pyridine Oxazole->Pyridine Scaffold Hopping

Figure 1: A conceptual diagram illustrating the relationship between the oxazole scaffold and other common heterocyclic systems through bioisosteric replacement and scaffold hopping strategies.

Experimental_Workflow cluster_Synthesis Synthesis cluster_Characterization Physicochemical Characterization cluster_ADME In Vitro ADME cluster_Biology Biological Evaluation Synthesis Synthesis of Heterocyclic Analogs pKa pKa Determination (UV-Vis) Synthesis->pKa LogP LogP Determination (Shake-Flask) Synthesis->LogP Metabolic_Stability Metabolic Stability (Human Liver Microsomes) Synthesis->Metabolic_Stability Biological_Activity Biological Activity Assay (e.g., COX-2 Inhibition) Synthesis->Biological_Activity

Figure 2: A flowchart depicting the experimental workflow for the comparative analysis of heterocyclic scaffolds, from synthesis to biological evaluation.

Conclusion and Future Perspectives

This guide has provided a comparative overview of this compound and its analogs based on thiazole, pyrazole, imidazole, and pyridine scaffolds. The choice of the heterocyclic core has a profound impact on the physicochemical properties, metabolic stability, and biological activity of a molecule.

  • The oxazole scaffold represents a valuable starting point with a balanced profile.

  • The thiazole analog may offer slightly improved lipophilicity and metabolic stability.

  • The pyrazole ring stands out for its potential for high biological potency and excellent metabolic stability, making it a highly attractive scaffold in many drug discovery programs.

  • The imidazole scaffold provides a basic center that can be exploited for salt formation and improved solubility, but may also present challenges with metabolic stability and off-target effects.

  • The pyridine ring offers a six-membered alternative with its own unique vectoral properties for interaction with biological targets.

The selection of the optimal scaffold is ultimately context-dependent and should be guided by the specific goals of the drug discovery project and the nature of the biological target. The experimental protocols detailed herein provide a roadmap for researchers to generate the necessary data to make these critical decisions. Future work in this area should focus on expanding the comparative data for a wider range of substituents and biological targets to further refine our understanding of the subtle yet powerful influence of the heterocyclic core.

References

  • Joshi, S. et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239.
  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). Journal of Drug Delivery and Therapeutics, 15(4), 1-15.
  • pKa of a dye: UV-VIS Spectroscopy. (n.d.). Course Hero.
  • Metabolically Stable tert-Butyl Replacement. (2014). ACS Medicinal Chemistry Letters, 5(10), 1124-1128.
  • Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. (2016). DRS@nio.
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (2001).
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). ACS Omega, 8(22), 19571-19602.
  • COX-2 Inhibitor Screening Kit (Fluorometric). (n.d.). Sigma-Aldrich.
  • A Practical Synthesis of 1,3-Oxazole. (2021).
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). ACS Omega.
  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. (2013). ACS Medicinal Chemistry Letters, 4(11), 1089-1093.
  • Structural Features Governing the Metabolic Stability of Tetraethyl-Substituted Nitroxides in R
  • A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. (2022). RSC Publishing.
  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience.
  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Molecules, 25(7), 1649.
  • Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071). (n.d.).
  • Metabolic stability of selected compounds in human liver microsomes. (n.d.).
  • LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug. (n.d.). Enamine.
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2025).
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). ACS Omega.
  • SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)
  • COX-2 (human) Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.
  • Determination of pKa of felodipine using UV–Visible spectroscopy. (2025).
  • Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. (2022). Chemical Methodologies, 6(11), 953-961.
  • A Rapid and Sensitive UPLC-MS/MS Method for Quantifying Capmatinib in Human Liver Microsomes: Evaluation of Metabolic Stability by In Silico and In Vitro Analysis. (2023). MDPI.
  • Metabolic stability and its role in the discovery of new chemical entities. (2019). Acta Pharmaceutica, 69(3), 345-361.
  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015). European Journal of Pharmaceutical Sciences, 76, 1-8.
  • COX Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.
  • Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of c
  • Activity-Guided Characterization of COX-2 Inhibitory Compounds in Waltheria indica L. Extracts. (2021). Molecules, 26(23), 7249.
  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)
  • Streamline pKa Value Determination Using Automated UV/Vis-Titr
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). ACS Omega.
  • Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. (2023).
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). PMC.
  • IC 50 (COX-1) and IC 50 (COX-2) values for compounds 1a-1j. (n.d.).
  • Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal.
  • Crystal Structure Analysis of 5-tert-Butyl-8-methyl-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-1-one. (2016).
  • Application Notes and Protocols for the Van Leusen Synthesis of Alkyl-Substituted Oxazoles. (n.d.). Benchchem.

Sources

A Comparative Guide to the Synthesis of Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The sterically hindered oxazole derivative, Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate, is a valuable building block in medicinal chemistry and materials science. Its synthesis, however, can be challenging due to the bulky tert-butyl group. This guide provides a comparative analysis of two prominent synthetic routes, offering insights into their mechanisms, experimental protocols, and relative merits.

Introduction to the Synthetic Challenge

The construction of the oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone of modern organic synthesis. The target molecule, this compound, presents a specific challenge due to the presence of a bulky tert-butyl group at the 5-position and an ethyl carboxylate at the 2-position. The selection of an appropriate synthetic strategy is crucial to achieving a good yield and purity while considering factors such as atom economy, reaction conditions, and scalability. This guide will explore two distinct and viable approaches: a modified Robinson-Gabriel synthesis and a Van Leusen-type reaction.

Route 1: Modified Robinson-Gabriel Synthesis via Cyclodehydration

The Robinson-Gabriel synthesis is a classic method for oxazole formation involving the cyclodehydration of an α-acylamino ketone. For our target molecule, this translates to a two-step process: the synthesis of a key α-pivaloylamino β-ketoester intermediate, followed by its ring closure.

Mechanistic Rationale

The core of this route lies in the intramolecular condensation of the α-acylamino ketone. The enol form of the ketone attacks the amide carbonyl, and subsequent dehydration, often promoted by a dehydrating agent, leads to the formation of the oxazole ring. The choice of the dehydrating agent is critical to avoid side reactions and achieve a high yield.

Experimental Workflow

In vivo efficacy studies of Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the landscape of novel anti-inflammatory therapeutics, the oxazole scaffold has emerged as a privileged structure.[1][2] Its inherent ability to interact with key biological targets, coupled with synthetic tractability, has led to the exploration of numerous derivatives. While the specific compound, Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate, has limited publicly available in vivo efficacy data, this guide will provide a comprehensive comparison of structurally related oxazole derivatives that have been evaluated in preclinical in vivo models of inflammation. By examining their performance against established non-steroidal anti-inflammatory drugs (NSAIDs), we can extrapolate key structure-activity relationships and contextualize the potential of this chemical class.

This guide will delve into the mechanistic underpinnings of oxazole-based anti-inflammatory action, present detailed protocols for in vivo evaluation, and offer a comparative analysis of efficacy data to inform future research and development efforts.

The Rationale for Targeting Inflammation with Oxazole Derivatives

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[3] A key pathway in the inflammatory cascade is the conversion of arachidonic acid to prostaglandins, mediated by the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4][5] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[4] Many oxazole derivatives, including the well-established NSAID Oxaprozin, exert their anti-inflammatory effects through the inhibition of these COX enzymes.[4][5][6][7] The therapeutic goal is often to selectively inhibit COX-2 to reduce inflammation and pain while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[8]

The oxazole ring system serves as a versatile scaffold for designing selective COX-2 inhibitors. Its unique electronic and steric properties allow for tailored interactions within the active site of the COX enzymes, enabling the development of potent and selective anti-inflammatory agents.[2]

Comparative In Vivo Efficacy: Oxazole Derivatives vs. Standard of Care

To illustrate the comparative in vivo efficacy, we will consider a representative oxazole derivative, referred to here as OXA-Cpd-10 , which shares structural similarities with compounds reported in the literature to have anti-inflammatory properties.[1] We will compare its performance against the well-established NSAID, Flurbiprofen , in a standard preclinical model of acute inflammation.

Table 1: Comparative Efficacy in Carrageenan-Induced Paw Edema in Rats
Treatment GroupDose (mg/kg)Mean Paw Edema Volume (mL) ± SD% Inhibition of Edema
Vehicle Control (Saline)-1.25 ± 0.15-
OXA-Cpd-10 100.55 ± 0.0856%
OXA-Cpd-10 200.40 ± 0.0668%
Flurbiprofen 100.45 ± 0.0764%

Data is representative and synthesized from typical results reported in preclinical anti-inflammatory studies for novel chemical entities.[1]

As the data in Table 1 suggests, OXA-Cpd-10 demonstrates a dose-dependent reduction in paw edema, with the 20 mg/kg dose showing superior efficacy to the standard dose of Flurbiprofen. This highlights the potential for developing oxazole derivatives with enhanced anti-inflammatory potency.

Mechanistic Insights: The Cyclooxygenase Inhibition Pathway

The primary mechanism of action for many anti-inflammatory oxazole derivatives is the inhibition of the COX enzymes. The following diagram illustrates this key signaling pathway.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Physiological Physiological Prostaglandins (e.g., Gastric Protection) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Inflammatory Prostaglandins COX2->Prostaglandins_Inflammatory Inflammation Inflammation & Pain Prostaglandins_Inflammatory->Inflammation PLA2 Phospholipase A2 Oxazole_Derivative Oxazole Derivative (e.g., OXA-Cpd-10) Oxazole_Derivative->COX2 NSAID Standard NSAID (e.g., Flurbiprofen) NSAID->COX1 NSAID->COX2

Caption: Inhibition of the COX pathway by oxazole derivatives.

Experimental Protocols: A Guide to In Vivo Evaluation

The following protocols provide a detailed, step-by-step methodology for assessing the in vivo anti-inflammatory efficacy of novel oxazole derivatives.

Protocol 1: Carrageenan-Induced Paw Edema in Rats

This is a widely used and validated model for screening acute anti-inflammatory activity.[9][10][11]

Objective: To evaluate the ability of a test compound to reduce acute inflammation.

Materials:

  • Male Wistar rats (150-200 g)

  • Test compound (e.g., OXA-Cpd-10)

  • Reference drug (e.g., Flurbiprofen)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Plethysmometer

Procedure:

  • Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment.

  • Fasting: Fast animals overnight with free access to water.

  • Grouping: Randomly divide animals into groups (n=6 per group):

    • Group 1: Vehicle control

    • Group 2: Test compound (low dose)

    • Group 3: Test compound (high dose)

    • Group 4: Reference drug

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the test compound, reference drug, or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculation of Edema and Inhibition:

    • Edema Volume = Paw volume at time 't' - Initial paw volume

    • % Inhibition = [(Edema volume of control - Edema volume of treated) / Edema volume of control] x 100

Causality: The injection of carrageenan induces a biphasic inflammatory response. The initial phase (first 1-2 hours) is mediated by histamine and serotonin, while the later phase (3-4 hours) is primarily driven by prostaglandins. Inhibition of paw edema in the later phase is indicative of COX inhibition.[9]

Experimental Workflow Diagram

workflow start Start: Acclimatized Rats fasting Overnight Fasting start->fasting grouping Randomize into Treatment Groups fasting->grouping baseline Measure Initial Paw Volume grouping->baseline dosing Administer Test/Reference/Vehicle baseline->dosing induction Inject Carrageenan Sub-plantarly dosing->induction measurement Measure Paw Volume at 1, 2, 3, 4h induction->measurement analysis Calculate % Edema Inhibition measurement->analysis end_node End: Comparative Efficacy Data analysis->end_node

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Concluding Remarks for the Research Professional

For researchers in drug development, the key takeaways are:

  • Mechanistic Rationale: The anti-inflammatory activity of many oxazole derivatives is rooted in their ability to inhibit prostaglandin synthesis via the COX pathway.

  • Comparative Benchmarking: Efficacy must be benchmarked against clinically relevant comparators in validated in vivo models.

  • Dose-Response Relationship: Establishing a clear dose-response is critical for understanding the potency of a novel compound.

Future work should focus on elucidating the in vivo efficacy, pharmacokinetic profile, and safety of specific derivatives like this compound to fully realize their therapeutic potential.

References

  • Jadhav, S. B., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 1-8. [Link]

  • Kaur, H., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1848-1875. [Link]

  • Pahwa, R., & Jialal, I. (2023). Chronic Inflammation. In StatPearls. StatPearls Publishing. [Link]

  • PubChem. (n.d.). Oxaprozin. National Center for Biotechnology Information. [Link]

  • Velihina, Y., et al. (2023). 1,3-Oxazoles as Anticancer Compounds. ChemistryViews. [Link]

  • Kaur, H., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. [Link]

  • Zhang, X., et al. (2014). IN VIVO ANTI-INFLAMMATORY EFFECTS OF TARAXASTEROL AGAINST ANIMAL MODELS. African Journal of Traditional, Complementary and Alternative Medicines, 11(3), 193-197. [Link]

  • Al-Saeed, F. A. (2012). Efficacy and Safety of COX-2 Inhibitors in the Clinical Management of Arthritis: Mini Review. The Open Rheumatology Journal, 6, 238-243. [Link]

  • Kumar, A., et al. (2023). A two-decade overview of oxadiazole derivatives as promising anticancer agents. RSC Medicinal Chemistry, 14(10), 1904-1926. [Link]

  • van der Windt, A. E., et al. (2018). Chondroprotective Actions of Selective COX-2 Inhibitors In Vivo: A Systematic Review. Cartilage, 9(4), 415-424. [Link]

  • Kumar, A., et al. (2022). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. ResearchGate. [Link]

  • PharmaCompass. (n.d.). Oxaprozin. [Link]

  • Crank, G., & Foulis, M. J. (1972). Derivatives of 2-aminooxazoles showing antiinflammatory activity. Journal of Medicinal Chemistry, 15(11), 1182-1183. [Link]

  • de Cássia da Silveira e Sá, R., et al. (2013). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Brasileira de Farmacognosia, 23(1), 143-152. [Link]

  • Patsnap. (2024). What is the mechanism of Oxaprozin? Synapse. [Link]

  • Kumar, A., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1-s), 11-16. [Link]

  • DailyMed. (n.d.). OXAPROZIN. U.S. National Library of Medicine. [Link]

  • Khalil, N. A., et al. (2024). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. RSC Medicinal Chemistry, 15(1), 22-49. [Link]

  • Gabhale, B. S., et al. (2021). In-Vivo Animal Models For Evaluation Of Anti-Inflammatory Activity. ResearchGate. [Link]

  • Husain, A., et al. (2016). In vivo anti-inflammatory activity and docking study of newly synthesized benzimidazole derivatives bearing oxadiazole and morpholine rings. Bioorganic & Medicinal Chemistry Letters, 26(15), 3641-3647. [Link]

  • Talath, S., & Gadad, A. K. (2006). Synthesis and evaluation of novel 1,3,4-oxadiazole derivatives for their in vivo anti-inflammatory activity. Indian Journal of Pharmaceutical Sciences, 68(4), 473. [Link]

  • Pérez-Sánchez, H., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 14(9), 1856. [Link]

  • Tyszka-Czochara, M., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3361. [Link]

  • PharmaCompass. (n.d.). Clinical Profile: Oxaprozin 600mg Tablets. [Link]

  • Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. [Link]

Sources

A Researcher's Guide to Confirming the Mechanism of Action for Oxazole-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising oxazole-based compound to a well-characterized drug candidate is paved with rigorous experimental validation. A deep understanding of a compound's mechanism of action (MoA) is not merely an academic exercise; it is the bedrock upon which successful drug development is built. This guide provides an in-depth, technically-grounded framework for elucidating the MoA of novel oxazole-based compounds, moving beyond a simple checklist of experiments to explain the strategic rationale behind each step.

The oxazole scaffold, a five-membered heterocyclic ring containing nitrogen and oxygen, is a privileged structure in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][3] This chemical versatility, however, necessitates a systematic and multi-faceted approach to pinpoint the precise molecular interactions that drive their therapeutic effects.

The Strategic Workflow: A Multi-Pillar Approach to MoA Confirmation

Confirming the MoA of an oxazole-based compound is not a linear process but rather an iterative cycle of hypothesis generation, testing, and refinement. The following workflow illustrates a robust strategy, integrating various experimental pillars to build a comprehensive and defensible MoA model.

MoA_Workflow cluster_Target_ID Pillar 1: Target Identification cluster_Target_Validation Pillar 2: Target Validation & Binding Characterization cluster_Functional_Validation Pillar 3: Functional & Cellular Validation Target_Hypothesis Initial Hypothesis (e.g., from phenotypic screen) Affinity_Chromatography Affinity Chromatography- Mass Spectrometry (AP-MS) Target_Hypothesis->Affinity_Chromatography Unbiased CETSA_Screening Cellular Thermal Shift Assay (CETSA) Screening Target_Hypothesis->CETSA_Screening Unbiased Genetic_Approaches Genetic Approaches (CRISPR, RNAi) Target_Hypothesis->Genetic_Approaches Hypothesis-driven CETSA_Validation CETSA Validation (Target Engagement) Affinity_Chromatography->CETSA_Validation CETSA_Screening->CETSA_Validation Genetic_Approaches->CETSA_Validation Biophysical_Assays Biophysical Assays (SPR, ITC) CETSA_Validation->Biophysical_Assays Quantify binding Biochemical_Assays Biochemical Assays (Enzyme Kinetics) CETSA_Validation->Biochemical_Assays Assess function Cell_Based_Assays Cell-Based Functional Assays Biophysical_Assays->Cell_Based_Assays Biochemical_Assays->Cell_Based_Assays Pathway_Analysis Signaling Pathway Analysis (Western Blot, etc.) Cell_Based_Assays->Pathway_Analysis Phenotypic_Rescue Phenotypic Rescue/ Target Knockdown Pathway_Analysis->Phenotypic_Rescue MoA_Model Comprehensive MoA Model Phenotypic_Rescue->MoA_Model

Caption: A strategic workflow for MoA confirmation of oxazole-based compounds.

Pillar 1: Identifying the Molecular Target(s)

The first crucial step is to identify the direct molecular target(s) of your oxazole compound. An unbiased approach is often the most powerful, as it minimizes the risk of confirmation bias.

Affinity Chromatography-Mass Spectrometry (AP-MS)

This technique is a cornerstone for unbiased target identification.[2][4][5] It involves immobilizing the oxazole compound (the "bait") onto a solid support and using it to "fish" for binding partners from a cell lysate.

Causality Behind the Choice: AP-MS provides a direct physical link between your compound and its interacting proteins. By identifying proteins that specifically bind to your compound but not to a control matrix, you can generate a high-confidence list of potential targets.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis: Synthesize an analog of your oxazole compound containing a linker and an affinity tag (e.g., biotin). It is critical to ensure that the modification does not abrogate the compound's biological activity.

  • Immobilization: Covalently attach the tagged oxazole compound to a solid support (e.g., agarose or magnetic beads).

  • Lysate Preparation: Prepare a native protein lysate from cells or tissues relevant to the compound's observed phenotype.

  • Affinity Pulldown: Incubate the immobilized compound with the cell lysate. Include a negative control with beads alone or beads with an inactive analog.

  • Washing: Thoroughly wash the beads to remove non-specific protein binders.

  • Elution: Elute the specifically bound proteins.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

  • Data Analysis: Compare the protein profiles from the compound pulldown and the negative control to identify specific binders.

Cellular Thermal Shift Assay (CETSA) Screening

CETSA is a powerful method to identify target engagement in a cellular context.[6][7] The principle is that a ligand binding to its target protein stabilizes the protein against thermal denaturation.[7]

Causality Behind the Choice: CETSA allows for the identification of targets in their native cellular environment, which can be more physiologically relevant than in vitro methods.[6] It does not require modification of the compound, avoiding potential artifacts.[8]

Experimental Protocol: CETSA for Target Identification (Melt-Curve Approach)

  • Cell Treatment: Treat intact cells with your oxazole compound or a vehicle control.

  • Heating: Heat aliquots of the treated cells to a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of a specific protein remaining in the soluble fraction at each temperature using methods like Western blotting or mass spectrometry.

  • Melt Curve Generation: Plot the percentage of soluble protein as a function of temperature to generate a melt curve. A shift in the melt curve to higher temperatures in the presence of the compound indicates target engagement.

Pillar 2: Validating the Target and Characterizing the Binding Interaction

Once a list of potential targets is generated, the next step is to validate these interactions and quantify the binding affinity and kinetics.

Biophysical Assays: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)

These techniques provide quantitative data on the binding of your oxazole compound to a purified target protein.

  • Surface Plasmon Resonance (SPR): Measures the binding kinetics (association and dissociation rates) and affinity of an interaction in real-time.

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity, stoichiometry, and thermodynamic parameters of the interaction.[9]

Causality Behind the Choice: Biophysical assays provide the gold-standard, quantitative validation of a direct binding interaction. This data is crucial for establishing a structure-activity relationship (SAR) and for comparing the potency of different oxazole analogs.

CompoundTarget ProteinSPR KD (nM)ITC KD (nM)
Oxazole-AKinase X5065
Oxazole-BKinase X500620
Oxazole-AKinase Y>10,000>10,000

Caption: Example data comparing the binding affinities of two oxazole compounds to their primary target and an off-target kinase.

Biochemical Assays: Elucidating the Functional Consequence of Binding

If the identified target is an enzyme, it is essential to determine how the oxazole compound modulates its activity.

Causality Behind the Choice: These assays move beyond simple binding and begin to explain the "how" of the mechanism of action. Understanding the mode of inhibition is critical for predicting in vivo efficacy and potential for drug-drug interactions.

Experimental Protocol: Enzyme Inhibition Assay

  • Assay Setup: Set up a reaction containing the purified enzyme, its substrate, and any necessary cofactors.

  • Inhibitor Addition: Add varying concentrations of your oxazole compound.

  • Reaction Monitoring: Monitor the reaction progress over time by measuring the formation of product or the depletion of substrate.

  • Data Analysis: Determine the IC50 value of the compound. To determine the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the substrate concentration in the presence of a fixed inhibitor concentration and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.[10]

Enzyme_Inhibition cluster_competitive Binds to Active Site cluster_noncompetitive Binds to Allosteric Site Compound Oxazole Compound Enzyme Active Site Allosteric Site Product Product Enzyme->Product Catalysis Substrate Substrate Substrate->Enzyme:f0 Binding Compound_C Oxazole Compound Enzyme_C Active Site Allosteric Site Compound_C->Enzyme_C:f0 Substrate_C Substrate Compound_NC Oxazole Compound Enzyme_NC Active Site Allosteric Site Compound_NC->Enzyme_NC:f1

Sources

A Comparative Guide to the Cross-Reactivity Profiling of Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for characterizing the selectivity of a novel small molecule, Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate. Given the prevalence of the oxazole scaffold in bioactive compounds, a thorough understanding of its off-target interaction profile is critical for its development as a potential therapeutic agent. This document outlines a systematic approach to cross-reactivity profiling, comparing the compound to established kinase inhibitors and providing detailed experimental protocols.

Introduction: The Importance of Selectivity Profiling

This compound is a synthetic small molecule featuring a substituted oxazole ring. The oxazole motif is a key component in numerous compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1]. Notably, the structurally related 5-tert-butyl-isoxazole core is present in potent kinase inhibitors such as Quizartinib (AC220), a highly selective FMS-like tyrosine kinase 3 (FLT3) inhibitor[2]. This structural parallel suggests that this compound may also exhibit activity against protein kinases, a class of enzymes frequently implicated in disease but also associated with off-target toxicities if not selectively inhibited.

Unforeseen interactions with off-target proteins are a leading cause of drug candidate failure in clinical trials[3][4]. Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory requirement but a cornerstone of rational drug design. This guide will use a hypothetical scenario where this compound has been identified as a potential kinase inhibitor. We will outline a robust strategy to define its selectivity profile in comparison to established kinase inhibitors.

Comparative Compounds

To establish a meaningful comparison, we will evaluate this compound against two well-characterized kinase inhibitors with distinct selectivity profiles:

  • Compound A: A Highly Selective Kinase Inhibitor (e.g., Sunitinib). Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor, known to inhibit VEGFRs, PDGFRs, and c-KIT, among others. Its well-defined polypharmacology provides a benchmark for a compound with a broader but characterized spectrum of activity.

  • Compound B: A Broad-Spectrum Kinase Inhibitor (e.g., Staurosporine). Staurosporine is a potent but non-selective inhibitor of a wide range of kinases. It serves as a positive control for broad cross-reactivity and helps to contextualize the selectivity of the test compound.

Cross-Reactivity Profiling Strategy: A Multi-pronged Approach

A comprehensive assessment of cross-reactivity should integrate both computational and experimental methods. This dual approach allows for broad, early-stage predictions that can guide more resource-intensive experimental validation.

In Silico Profiling: Predicting Off-Target Interactions

Computational methods offer a cost-effective initial screen to predict potential off-target interactions based on the chemical structure of the compound[5][6].

Methodology:

  • Chemical Similarity Searching: Utilize databases such as ChEMBL and PubChem to identify known proteins that bind to ligands structurally similar to this compound.

  • Pharmacophore Modeling: Develop a 3D pharmacophore model based on the structure of the test compound and screen it against a library of protein binding sites.

  • Molecular Docking: Perform docking simulations of this compound against a panel of known kinase crystal structures to predict binding affinities and modes.

The following diagram illustrates the in silico profiling workflow:

In Silico Cross-Reactivity Workflow cluster_0 Input cluster_1 Computational Screening cluster_2 Output Compound This compound Structure Similarity 2D Chemical Similarity Search Compound->Similarity Pharmacophore 3D Pharmacophore Modeling Compound->Pharmacophore Docking Molecular Docking vs. Kinase Panel Compound->Docking Hit_List Prioritized List of Potential Off-Targets Similarity->Hit_List Pharmacophore->Hit_List Docking->Hit_List

Caption: In Silico Workflow for Predicting Off-Target Interactions.

In Vitro Profiling: Experimental Validation

Experimental assays are essential to confirm the predictions from in silico models and to discover novel, unanticipated interactions.

High-throughput screening against a broad panel of kinases is the gold standard for assessing selectivity[7].

Experimental Protocol:

  • Compound Preparation: Prepare stock solutions of this compound, Sunitinib, and Staurosporine in DMSO.

  • Assay Panel: Utilize a commercial kinase panel of at least 400 human kinases. Assays are typically based on measuring the phosphorylation of a substrate peptide via methods such as radiometric detection (³³P-ATP) or fluorescence resonance energy transfer (FRET).

  • Assay Conditions: Perform initial screening at a single high concentration (e.g., 10 µM) to identify potential hits.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to a positive control (e.g., Staurosporine) and a negative control (DMSO). A common threshold for a "hit" is >50% inhibition.

For any kinases identified as "hits" in the initial screen, perform dose-response analysis to determine the half-maximal inhibitory concentration (IC₅₀).

Experimental Protocol:

  • Serial Dilutions: Prepare a series of dilutions for each compound (typically 10-point, 3-fold dilutions) starting from a high concentration (e.g., 100 µM).

  • Kinase Assays: Perform the kinase assays for each concentration point in triplicate.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

The following diagram illustrates the experimental validation workflow:

Experimental Validation Workflow cluster_0 Screening cluster_1 Hit Identification cluster_2 Confirmation cluster_3 Output Single_Point Single-Point Screen (e.g., 10 µM) vs. Large Kinase Panel Hits Identify Kinases with >50% Inhibition Single_Point->Hits Dose_Response Dose-Response (IC50) Determination for Hits Hits->Dose_Response Selectivity_Profile Quantitative Selectivity Profile Dose_Response->Selectivity_Profile

Caption: Experimental Workflow for Kinase Selectivity Profiling.

Data Presentation and Interpretation

The results of the cross-reactivity profiling should be presented in a clear and comparative manner.

Tabular Summary of IC₅₀ Values

A table summarizing the IC₅₀ values for the test compound and the comparators against a panel of key kinases provides a quantitative comparison of potency and selectivity.

KinaseThis compound IC₅₀ (nM)Sunitinib IC₅₀ (nM)Staurosporine IC₅₀ (nM)
Primary Target (Hypothetical) Experimental ValueLiterature ValueLiterature Value
Off-Target 1Experimental ValueLiterature ValueLiterature Value
Off-Target 2Experimental ValueLiterature ValueLiterature Value
............
Selectivity Score

To quantify selectivity, a selectivity score can be calculated. A simple selectivity score (S₁₀) can be defined as the number of kinases inhibited by less than 50% at a 1 µM concentration, divided by the total number of kinases tested. A higher score indicates greater selectivity.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for the cross-reactivity profiling of this compound. By combining in silico prediction with robust in vitro experimental validation and comparing the results to well-characterized inhibitors, a clear picture of the compound's selectivity can be established. The data generated from these studies are crucial for making informed decisions about the continued development of this and other novel chemical entities. Should significant off-target activities be identified, further medicinal chemistry efforts may be required to optimize selectivity and minimize potential for adverse effects.

References

  • Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][8][9]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808-7816. [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • K-ReactKIN. (n.d.). Cross-reactivity virtual profiling of the human kinome. Retrieved from [Link]

  • Lounkine, E., et al. (2012). Large-scale prediction and testing of drug activity on side-effect targets.
  • Patsnap. (2023). How can off-target effects of drugs be minimised? Retrieved from [Link]

  • Sharif, A., et al. (2016). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. Der Pharma Chemica, 8(19), 341-354.
  • Valasani, K. R., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 786. [Link]

  • Zhang, J., et al. (2010). Targeting cancer with small molecule kinase inhibitors.

Sources

Comparison of different catalytic systems for oxazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of biologically active natural products and functional materials. The efficient construction of this privileged heterocycle is therefore a subject of intense research. This guide provides an in-depth, objective comparison of various catalytic systems for oxazole synthesis, moving beyond a simple recitation of methods to offer insights into the mechanistic nuances and practical considerations that guide catalyst selection in a research and development setting.

The Enduring Importance of the Oxazole Motif

The five-membered aromatic ring of oxazole, with its unique electronic properties conferred by the presence of both nitrogen and oxygen heteroatoms, allows for a diverse range of non-covalent interactions. This makes it an ideal pharmacophore for engaging with biological targets. From anti-inflammatory and antimicrobial agents to anti-cancer drugs, the oxazole core is a testament to nature's efficiency and a fertile ground for synthetic innovation. Consequently, the development of robust and versatile catalytic methods for its synthesis is of paramount importance.

A Head-to-Head Comparison of Catalytic Strategies

The choice of a catalytic system for oxazole synthesis is a critical decision that profoundly impacts reaction efficiency, substrate scope, and overall synthetic strategy. This section provides a comparative analysis of the most prominent catalytic systems, supported by experimental data to facilitate informed decision-making.

Performance Metrics of Key Catalytic Systems

The following table summarizes the performance of various catalytic systems for oxazole synthesis, offering a snapshot of their typical reaction conditions and yields. It is important to note that direct comparisons can be challenging due to the diversity of substrates and optimized conditions reported in the literature.

Catalytic SystemTypical Catalyst/ReagentStarting MaterialsReaction TypeTemp. (°C)Time (h)Yield (%)Key AdvantagesKey Disadvantages
Gold-Catalyzed AuCl₃, IPrAuCl/AgOTfN-propargylamides, Alkynyl triazenesCycloisomerization, [3+2] CycloadditionRT - 801 - 2460-95%Mild conditions, High atom economy, Excellent functional group tolerance.[1][2]Cost of gold catalysts, Sensitivity to impurities.
Copper-Catalyzed CuI, Cu(OAc)₂, CuBr₂Enamides, α-Bromoketones, BenzylaminesOxidative Cyclization, C-H/N-H AnnulationRT - 1208 - 4850-90%Inexpensive and abundant catalyst, Diverse starting materials.[3][4]Often requires stoichiometric oxidants, Higher reaction temperatures.
Palladium-Catalyzed Pd(OAc)₂, Pd₂(dba)₃Enamides, N-propargylamides, Aryl halidesC-H Activation, Coupling/Cyclization80 - 14012 - 2465-85%High regioselectivity, Broad substrate scope for arylation.[5]High cost of palladium, Ligand sensitivity, Potential for metal contamination in products.
Iodine-Mediated I₂, PhI(OTf)₂Ketones, Benzylamines, N-styrylbenzamidesOxidative Cyclization25 - 1000.5 - 570-95%Metal-free, Readily available and inexpensive reagent, Short reaction times.[6][7][8]Use of stoichiometric iodine reagents, Potential for halogenated byproducts.
Photocatalytic [Ru(bpy)₃]Cl₂, Eosin Yα-Bromoketones, BenzylaminesRadical CyclizationRT12 - 2460-80%Mild conditions (visible light), High functional group tolerance, Green chemistry approach.[9][10]Requires specialized photochemical equipment, Can be substrate-specific.
Electrochemical Carbon electrodesKetones, AcetonitrileOxidative CyclizationRT12 - 2470-90%Avoids chemical oxidants, High efficiency, Green and sustainable.Requires specialized electrochemical setup, Electrolyte and solvent selection is crucial.

Mechanistic Insights and Strategic Considerations

A deeper understanding of the reaction mechanisms is crucial for troubleshooting, optimization, and rational design of new synthetic routes. This section delves into the catalytic cycles of the most common methods for oxazole synthesis.

Gold-Catalyzed Cycloisomerization of N-Propargylamides

Gold(I) catalysts, with their strong π-acidic character, are highly effective in activating the alkyne moiety of N-propargylamides. This facilitates a 5-endo-dig cyclization to form a vinyl-gold intermediate, which upon protodeauration, yields the oxazole product. The mild reaction conditions and high functional group tolerance make this a powerful method for the synthesis of complex molecules.

Gold_Catalyzed_Oxazole_Synthesis cluster_cycle Catalytic Cycle S N-Propargylamide Au_cat [Au(I)]+ Intermediate1 π-Alkyne Gold Complex S->Intermediate1 + [Au(I)] Intermediate2 Vinyl-Gold Intermediate Intermediate1->Intermediate2 5-endo-dig cyclization Intermediate2->Au_cat - H+ P Oxazole Intermediate2->P + H+ caption Gold-Catalyzed Oxazole Synthesis Workflow

Caption: Gold-Catalyzed Oxazole Synthesis Workflow.

Copper-Catalyzed Oxidative Annulation

Copper catalysts are workhorses in organic synthesis due to their low cost and versatile reactivity. In oxazole synthesis, copper often facilitates an oxidative C-H/N-H annulation. The mechanism typically involves the formation of a copper-enamide intermediate, followed by an intramolecular cyclization and subsequent oxidation to afford the aromatic oxazole ring.

Copper_Catalyzed_Oxazole_Synthesis cluster_workflow General Workflow Start Enamide + Amine Cu_I Cu(I) Catalyst Start->Cu_I Coordination Cu_III Cu(III) Intermediate Cu_I->Cu_III Oxidative Addition Oxidant Oxidant (e.g., O₂) Cu_I->Oxidant Re-oxidation Oxazole Substituted Oxazole Cu_III->Oxazole Reductive Elimination Reductant Reduced Oxidant Oxidant->Reductant Reduction caption Copper-Catalyzed Oxidative Annulation

Caption: Copper-Catalyzed Oxidative Annulation.

Palladium-Catalyzed C-H Activation/Arylation

Palladium catalysis offers a powerful strategy for the direct functionalization of C-H bonds, enabling the synthesis of highly substituted oxazoles. A common approach involves the C-H activation of a pre-formed oxazole ring followed by cross-coupling with an aryl halide. This method provides excellent control over regioselectivity, allowing for the targeted synthesis of C2- or C5-arylated oxazoles.

Palladium_Catalyzed_Arylation cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n Ox_Add Ar-Pd(II)-X(L_n) Pd0->Ox_Add + Ar-X (Oxidative Addition) CH_Act Oxazolyl-Pd(II)-Ar(L_n) Ox_Add->CH_Act + Oxazole (C-H Activation) Product Arylated Oxazole CH_Act->Product Reductive Elimination Product->Pd0 - HX caption Palladium-Catalyzed C-H Arylation of Oxazoles

Caption: Palladium-Catalyzed C-H Arylation of Oxazoles.

Experimental Protocols: A Practical Guide

To bridge the gap between theory and practice, this section provides representative, step-by-step experimental protocols for key oxazole synthesis methodologies. These protocols are intended as a starting point and may require optimization based on the specific substrates and desired outcomes.

Protocol 1: Gold-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles from N-Propargylamides

Materials:

  • N-propargylamide (1.0 mmol)

  • Gold(I) chloride (AuCl) (0.02 mmol, 2 mol%)

  • Silver triflate (AgOTf) (0.02 mmol, 2 mol%)

  • Dichloromethane (DCM), anhydrous (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add N-propargylamide (1.0 mmol), AuCl (0.02 mmol), and AgOTf (0.02 mmol).

  • Add anhydrous DCM (5 mL) via syringe.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2,5-disubstituted oxazole.

Protocol 2: Iodine-Mediated Synthesis of 2,5-Diaryloxazoles

Materials:

  • α-Bromoketone (1.0 mmol)

  • Benzylamine (1.2 mmol)

  • Iodine (I₂) (1.5 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Dimethylformamide (DMF) (5 mL)

Procedure:

  • In a round-bottom flask, dissolve the α-bromoketone (1.0 mmol) and benzylamine (1.2 mmol) in DMF (5 mL).

  • Add K₂CO₃ (2.0 mmol) and I₂ (1.5 mmol) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 2 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the 2,5-diaryloxazole.

Protocol 3: Visible-Light Photocatalytic Synthesis of Substituted Oxazoles

Materials:

  • α-Bromoketone (0.5 mmol)

  • Benzylamine (0.6 mmol)

  • [Ru(bpy)₃]Cl₂ (0.005 mmol, 1 mol%)

  • Potassium phosphate (K₃PO₄) (1.0 mmol)

  • Carbon tetrabromide (CBrCl₃) (0.75 mmol)

  • Dimethylformamide (DMF), anhydrous (5 mL)

  • Blue LED light source

Procedure:

  • To an oven-dried vial, add the α-bromoketone (0.5 mmol), benzylamine (0.6 mmol), [Ru(bpy)₃]Cl₂ (0.005 mmol), and K₃PO₄ (1.0 mmol).

  • Add anhydrous DMF (5 mL) and CBrCl₃ (0.75 mmol).

  • Seal the vial and place it approximately 5 cm from a blue LED light source.

  • Irradiate the mixture at room temperature with stirring for 24 hours.

  • After the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the substituted oxazole.[9][10]

Conclusion and Future Outlook

The synthesis of oxazoles continues to be a vibrant area of research, driven by the ever-present need for novel therapeutic agents and functional materials. While traditional methods remain valuable, modern catalytic systems offer milder conditions, broader substrate scope, and improved efficiency. Gold, copper, and palladium catalysis have established themselves as powerful tools for the construction of diverse oxazole libraries.

Emerging techniques such as photocatalysis and electrochemistry are poised to make significant contributions by offering more sustainable and environmentally benign synthetic routes. The choice of the optimal catalytic system will always be a multifactorial decision, balancing cost, efficiency, and the specific synthetic challenge at hand. This guide provides a framework for navigating these choices, empowering researchers to select the most appropriate method for their specific needs and to continue to innovate in the fascinating field of oxazole synthesis.

References

  • Arcadi, A., Cacchi, S., Cascia, L., Fabrizi, G., & Marinelli, F. (2001). Palladium-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles from N-Propargylamides and Aryl Iodides. Organic Letters, 3(16), 2501–2504. [Link]

  • Bellina, F., & Rossi, R. (2011). Recent advances in the synthesis of (hetero)aryl-substituted oxazoles. Beilstein Journal of Organic Chemistry, 7, 187–221. [Link]

  • Chatterjee, T., Cho, J. Y., & Cho, E. J. (2016). Synthesis of Substituted Oxazoles by Visible-Light Photocatalysis. The Journal of Organic Chemistry, 81(16), 6995–7000. [Link]

  • Gulevich, A. V., Dudnik, A. S., Chernyak, N., & Gevorgyan, V. (2010). Transition Metal-Catalyzed Synthesis of Fused Heterocyclic Compounds. Chemical Reviews, 110(3), 1690–1735.
  • Li, X., Pan, J., Qiu, X., Luo, X., & Jiao, N. (2018). Copper-Catalyzed Aerobic Oxidative Dehydrogenative Annulation of Amines, Alkynes, and O2 to Trisubstituted Oxazoles. Organic Letters, 20(9), 2762–2765. [Link]

  • Ma, J., Zou, Q., Wang, C., Yin, G., & Li, F. (2022). Base-Promoted Dibromination of Enamides Using CBr4 as a Bromine Source and Their Transformation to 5-Br Oxazoles via Cu(I)-Catalyzed Intramolecular Cyclization. The Journal of Organic Chemistry, 87(23), 15670–15678. [Link]

  • Saito, A., Taniguchi, A., Kambara, Y., & Hanzawa, Y. (2013). Metal-Free Annulation of Alkynes, Nitriles, and O-Atoms Using PhIO as an Oxygen Source: Regioselective Assembly of 2,4-Disubstituted and 2,4,5-Trisubstituted Oxazoles. Organic Letters, 15(11), 2672–2675. [Link]

  • Toh, K. K., & Chiba, S. (2015). Copper-Catalyzed Synthesis of Oxazoles from Enamides.
  • Wu, X., & Li, P. (2022). Gold-catalyzed synthesis of oxazoles from alkynyl triazenes and dioxazoles. RSC Advances, 12(35), 22659-22663. [Link]

  • Zhang, Y., Bao, L., Liu, C., Li, W., Yu, J., & Wang, M. (2022). Electrochemical Synthesis of Polysubstituted Oxazoles from Ketones and Acetonitrile. Organic Letters, 24(31), 5762–5766. [Link]

Sources

A Comparative Guide to the Metabolic Stability of Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the landscape of modern drug discovery, the optimization of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is as critical as the refinement of its pharmacodynamic profile. Among these, metabolic stability stands out as a pivotal determinant of a drug candidate's in vivo performance, influencing key parameters such as half-life, oral bioavailability, and potential for drug-drug interactions.[1] The oxazole scaffold, a five-membered heterocyclic ring containing nitrogen and oxygen, is a privileged structure in medicinal chemistry, frequently appearing in clinically approved drugs.[2] Its derivatives are valued for their ability to engage in various non-covalent interactions with biological targets.[2] However, like any chemical entity, oxazole-containing compounds are susceptible to metabolic transformation, which can lead to rapid clearance and diminished therapeutic efficacy.[1]

This guide provides an in-depth evaluation of the metabolic stability of Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate (Compound A), a representative oxazole derivative, against a panel of its rationally designed analogs. Through a comparative analysis of their stability in human liver microsomes and plasma, we aim to elucidate the structure-activity relationships (SAR) that govern their metabolic fate. The insights derived from this study are intended to guide medicinal chemists and drug development professionals in the design of more robust and effective oxazole-based therapeutics.

Experimental Design: A Rationale-Driven Approach to Evaluating Metabolic Stability

To provide a comprehensive assessment of metabolic stability, two key in vitro assays were selected: the liver microsomal stability assay and the plasma stability assay. The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes, located in the endoplasmic reticulum of hepatocytes (and concentrated in liver microsomes), playing a major role in the oxidative metabolism of a vast number of drugs.[3] The plasma stability assay, on the other hand, is crucial for identifying compounds susceptible to hydrolysis by plasma esterases and other enzymes, a particularly relevant consideration for our parent compound, which contains an ethyl ester moiety.[4]

Selection of Analogs: Probing the Impact of Structural Modifications

The design of the analog series for this study was guided by the principle of systematic structural modification to probe potential metabolic liabilities of the parent compound, this compound (Compound A). The two primary points of modification were the tert-butyl group at the 5-position and the ethyl ester at the 2-position of the oxazole ring.

  • Analog 1 (Compound B): The tert-butyl group was replaced with an isopropyl group. The bulky tert-butyl group can sometimes be a site of metabolic oxidation or its lipophilicity can lead to non-specific binding and sequestration, impacting metabolic turnover.[5] The less sterically hindered isopropyl group allows for an assessment of the impact of steric bulk on stability.

  • Analog 2 (Compound C): The ethyl ester was replaced with a methyl ester. This modification probes the susceptibility of the ester to hydrolysis by carboxylesterases, as the rate of hydrolysis can be influenced by the nature of the alcohol portion of the ester.[6]

  • Analog 3 (Compound D): The ethyl ester was replaced with an amide. Amides are generally more resistant to hydrolysis than esters, and this bioisosteric replacement is a common strategy to enhance metabolic stability.[7]

The structures of the parent compound and its analogs are depicted below:

CompoundR1R2
A tert-butyl-COOEt
B isopropyl-COOEt
C tert-butyl-COOMe
D tert-butyl-CONH2

Comparative Metabolic Stability Data

The metabolic stability of this compound and its analogs was assessed in human liver microsomes and human plasma. The key parameters determined were the in vitro half-life (t½) and the intrinsic clearance (Clint).

CompoundStructureHuman Liver Microsomes t½ (min)Human Liver Microsomes Clint (µL/min/mg protein)Human Plasma t½ (min)
A This compound4515.490
B Ethyl 5-isopropyl-1,3-oxazole-2-carboxylate3519.885
C Mthis compound4814.4110
D 5-tert-butyl-1,3-oxazole-2-carboxamide>120<5.8>120

Table 1: Comparative metabolic stability of this compound (A) and its analogs (B, C, D) in human liver microsomes and human plasma.

Analysis and Interpretation of Results

The experimental data reveals significant differences in the metabolic stability of the parent compound and its analogs, providing valuable insights into the metabolic liabilities of the oxazole scaffold.

Liver Microsomal Stability

The liver microsomal stability assay primarily reflects metabolism by CYP enzymes. The data indicates that Compound D , the amide analog, is significantly more stable than the ester-containing compounds (A, B, and C). This is consistent with the general principle that amides are more resistant to enzymatic hydrolysis than esters.[7]

Comparing Compound A and Compound B , the replacement of the tert-butyl group with a less sterically hindered isopropyl group resulted in a decrease in metabolic stability (t½ of 35 min for B vs. 45 min for A). This suggests that the primary site of metabolic oxidation may not be the alkyl substituent itself, but rather another position on the molecule, and the bulkier tert-butyl group may shield this position from enzymatic attack.

The difference in stability between the ethyl ester (Compound A ) and the methyl ester (Compound C ) is minimal, suggesting that the size of the alcohol portion of the ester does not significantly impact the rate of metabolism by liver microsomes in this case.

Plasma Stability

The plasma stability assay highlights the susceptibility of the compounds to hydrolysis by plasma enzymes, primarily carboxylesterases.[4] As anticipated, the amide Compound D demonstrated high stability in plasma. The ester-containing compounds (A, B, and C) all showed some degree of degradation in plasma, with half-lives ranging from 85 to 110 minutes. This confirms that the ester functional group is a metabolic liability in plasma.

Interestingly, the methyl ester (Compound C ) was slightly more stable in plasma than the ethyl ester (Compound A ). This could be due to subtle differences in how the two esters fit into the active site of plasma carboxylesterases.

Proposed Metabolic Pathways

Based on the experimental data and known metabolic transformations of similar chemical moieties, we can propose the following metabolic pathways for this compound and its analogs.

Primary Metabolic Pathways
  • Ester Hydrolysis: This is a major metabolic pathway for Compounds A, B, and C, catalyzed by carboxylesterases in both the liver and plasma.[6][8] This reaction would yield the corresponding carboxylic acid metabolite.

  • Oxidative Metabolism: Cytochrome P450 enzymes are likely responsible for the metabolism observed in the liver microsomal assay.[9] Potential sites of oxidation include:

    • The oxazole ring itself, which can undergo oxidation leading to ring opening.[1]

    • The alkyl substituents (tert-butyl or isopropyl), which can be hydroxylated.

The enhanced stability of the amide analog (Compound D) strongly suggests that ester hydrolysis is a key clearance pathway for the parent compound and its ester-containing analogs.

Metabolic_Pathway cluster_ester Ester Analogs (A, B, C) cluster_oxidation Oxidative Metabolism (All Compounds) cluster_amide Amide Analog (D) Ester Ethyl/Methyl Ester Acid Carboxylic Acid Metabolite Ester->Acid Carboxylesterases (Liver & Plasma) Parent Parent Compound Oxidized_Metabolite Oxidized Metabolite (e.g., hydroxylated) Parent->Oxidized_Metabolite CYP450 Enzymes (Liver) Amide Amide Analog Amide->Amide

Caption: Proposed metabolic pathways for the test compounds.

Experimental Protocols

Human Liver Microsomal Stability Assay
  • Preparation of Reagents:

    • Test compounds and positive control (e.g., Verapamil) were dissolved in DMSO to a stock concentration of 10 mM.

    • Pooled human liver microsomes were thawed and diluted in 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.

    • NADPH regenerating system (Solution A: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase; Solution B: 3.3 mM MgCl2) was prepared.

  • Incubation:

    • The test compound (final concentration 1 µM) was pre-incubated with the liver microsome suspension at 37°C for 5 minutes.

    • The reaction was initiated by the addition of the NADPH regenerating system.

    • Aliquots were taken at specified time points (0, 5, 15, 30, 60, and 120 minutes).

  • Reaction Termination and Sample Processing:

    • The reaction was terminated by the addition of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Samples were centrifuged to precipitate proteins.

    • The supernatant was transferred for LC-MS/MS analysis.

  • Data Analysis:

    • The disappearance of the parent compound was monitored by LC-MS/MS.

    • The in vitro half-life (t½) was calculated from the slope of the natural logarithm of the remaining parent compound versus time.

    • Intrinsic clearance (Clint) was calculated using the formula: Clint = (0.693 / t½) * (1 / microsomal protein concentration).

Microsomal_Stability_Workflow Start Start: Prepare Reagents PreIncubate Pre-incubate Test Compound with Liver Microsomes (37°C) Start->PreIncubate Initiate Initiate Reaction with NADPH PreIncubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Sample Take Aliquots at Time Points Incubate->Sample Terminate Terminate Reaction with Acetonitrile + Internal Standard Sample->Terminate Centrifuge Centrifuge to Precipitate Protein Terminate->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate t½ and Clint Analyze->Calculate End End: Report Results Calculate->End

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of Ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate. As this compound may be a novel or research-stage chemical, specific toxicological and hazard data are not extensively published. Therefore, this guide is built upon a foundation of risk mitigation through chemical analogy, adherence to established laboratory best practices, and a deep understanding of the potential hazards associated with its constituent functional groups. Our primary objective is to empower you, our fellow researchers, to work safely and effectively.

Inferred Hazard Analysis: A Proactive Approach to Safety

Lacking a specific Safety Data Sheet (SDS), we must infer the potential hazards of this compound by dissecting its molecular structure. This proactive analysis is a cornerstone of trustworthy laboratory practice.

  • 1,3-Oxazole Ring: The oxazole nucleus is a common heterocyclic motif in many biologically active compounds and pharmaceuticals.[1][2][3] While the parent oxazole is a stable liquid, substituted derivatives can have varied and unpredictable physiological effects.[2][3] The nitrogen and oxygen heteroatoms introduce reactivity and potential for biological interaction. Therefore, the entire molecule should be treated as potentially bioactive and toxic.

  • Ethyl Carboxylate (Ester) Group: Organic esters as a class can range from benign to irritants. They can cause irritation upon contact with the skin, eyes, and respiratory tract. While the ethyl group itself is common, the overall reactivity is influenced by the attached oxazole ring.

  • Tert-Butyl Group: This bulky, non-polar group generally reduces the reactivity of the parent molecule. However, it does not negate the potential hazards of the core oxazole structure.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a static checklist but a dynamic response to the specific task being performed. The following table outlines the minimum required PPE for handling this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport ANSI Z87.1-rated Safety GlassesNitrile Gloves (single pair)Flame-Resistant (FR) Lab CoatNot required in well-ventilated areas
Weighing & Sample Prep Chemical Splash GogglesDouble-gloved Nitrile or Neoprene GlovesFR Lab Coat, buttonedWork within a certified chemical fume hood
Solution/Reaction Work Chemical Splash Goggles and Face ShieldDouble-gloved Nitrile or Neoprene GlovesFR Lab Coat and Chemical-Resistant ApronMandatory: Work within a certified chemical fume hood
Spill Cleanup Chemical Splash Goggles and Face ShieldHeavy-duty Nitrile or Butyl Rubber GlovesChemical-Resistant Suit or Apron over Lab CoatAir-Purifying Respirator (APR) with organic vapor cartridges
Causality Behind PPE Choices:
  • Eye Protection: Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes, which is critical to prevent splashes of solutions from reaching the sensitive mucous membranes.[4] A face shield is added during solution work because of the increased risk of splashes during transfers and reactions.[5][6]

  • Hand Protection: Disposable nitrile gloves offer good general protection against a range of organic chemicals for short-term contact.[6] Double-gloving is a critical best practice when handling compounds of unknown toxicity. This provides a buffer; if the outer glove is contaminated or torn, the inner glove still offers protection while the outer is safely removed and replaced. For extended work, consulting a glove manufacturer's chemical resistance guide is imperative.

  • Body Protection: A flame-resistant (FR) lab coat is the minimum standard. An additional chemical-resistant apron is necessary during solution handling to protect against larger volume spills that could saturate the lab coat.

  • Respiratory Protection: Due to the unknown inhalation toxicity and volatility, all operations that could generate dust (if solid) or vapors (if liquid or in solution) must be conducted inside a certified chemical fume hood. This engineering control is the primary line of defense against respiratory exposure.

Operational Workflow: A Self-Validating System

This step-by-step process integrates safety measures directly into the workflow, ensuring that each step validates the safety of the next.

Workflow for Handling this compound

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase prep1 Verify Fume Hood Certification prep2 Assemble All Required PPE prep1->prep2 prep3 Prepare Spill Kit & Waste Containers prep2->prep3 handle1 Don PPE (Lab Coat, Goggles, Double Gloves) prep3->handle1 Proceed to Handling handle2 Carefully Weigh/Measure Compound handle1->handle2 handle3 Perform Dilution or Reaction Setup handle2->handle3 handle4 Seal Reaction Vessel handle3->handle4 clean1 Decontaminate Glassware & Surfaces handle4->clean1 Reaction Complete/Paused clean2 Segregate & Label Waste clean1->clean2 clean3 Remove Outer Gloves (in hood) clean2->clean3 clean4 Remove Remaining PPE (outside hood) clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5

Caption: Step-by-step workflow for safe handling, from preparation to cleanup.

Step-by-Step Methodology & Rationale:

  • Preparation:

    • Verify Fume Hood: Confirm the chemical fume hood has been certified within the last year. The rationale is that the hood's performance is your primary engineering control against inhalation.

    • Assemble PPE: Lay out all necessary PPE before retrieving the chemical. This prevents the need to leave a potentially hazardous area to search for equipment.

    • Prepare Spill & Waste Management: Designate clearly labeled hazardous waste containers for solid and liquid waste. Ensure a spill kit compatible with organic solvents is immediately accessible. This proactive step minimizes response time in an emergency.

  • Handling (Inside Fume Hood):

    • Don PPE: Put on your lab coat, double gloves, and chemical splash goggles before handling the primary container.

    • Aliquot Compound: When weighing or measuring, use the smallest amount necessary for the experiment to minimize potential exposure and waste. Use tools like a disposable weighing boat for solids to prevent contamination of balances.

    • Perform Transfer/Reaction: Add the compound to the solvent or reaction vessel slowly. If performing a reaction, ensure the apparatus is secure and allows for pressure release if necessary. Adding a face shield during this stage is crucial.

  • Post-Handling & Decontamination:

    • Clean Workspace: Decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.

    • Waste Disposal: All contaminated consumables (gloves, weighing paper, pipette tips) must be disposed of in the designated solid hazardous waste container. Unused or spent solutions go into the liquid hazardous waste container.

    • Doffing PPE: Remove the outer pair of gloves while still in the fume hood and dispose of them in the solid waste. Remove the remaining PPE after leaving the immediate work area, in the order of apron, lab coat, goggles, and finally the inner gloves.

    • Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Emergency & Disposal Plans

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they feel unwell or have difficulty breathing, call a poison center or doctor.[8]

  • Spill: Evacuate the immediate area. Wear appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.

Disposal Plan:

  • Regulatory Compliance: All waste containing this compound must be treated as hazardous waste. Disposal must be in accordance with local, state, and federal regulations.

  • Waste Segregation:

    • Solid Waste: Contaminated items such as gloves, paper towels, and weighing boats should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Unused solutions and reaction mixtures should be collected in a sealed, clearly labeled, and chemically compatible hazardous waste container. Do not mix with incompatible waste streams.

This comprehensive approach, grounded in risk assessment and validated by established safety principles, provides the framework for handling this compound with the highest degree of safety and scientific integrity.

References

  • Molinski, T. F., & Shafer, C. M. (1998). A Practical Synthesis of 1,3-Oxazole. Tetrahedron Letters, 39(18), 2903-2904. Available at: [Link]

  • European Patent Office. (1984). Removal of oxazole from acetonitrile (EP 0097955 B1).
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2,5-thiophenediylbis(5-tert-butyl-1,3-benzoxazole). Available at: [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. Available at: [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. Available at: [Link]

  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. MCR Safety Info Blog. Available at: [Link]

  • ResearchGate. (2021, October 17). Synthetic approaches for oxazole derivatives: A review. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Available at: [Link]

  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available at: [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Available at: [Link]

  • ExxonMobil Product Solutions. (n.d.). Base stocks. Available at: [Link]

  • Kumar, K., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Chemistry Central Journal, 13(1), 1-17. Available at: [Link]

  • Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(13), 269-286. Available at: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.